4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Description
The exact mass of the compound 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN4O2/c9-6-2-1-4(8(14)15)3-5(6)7-10-12-13-11-7/h1-3,14-15H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELFJHZMQYCKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2=NNN=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461232 | |
| Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009303-56-3 | |
| Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1009303-56-3 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: Synthesis and Characterization of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, a key building block in modern medicinal chemistry. We delve into the strategic importance of its constituent functional groups—the boronic acid, the tetrazole ring, and the fluorine atom—and their collective contribution to crafting novel therapeutic agents. This document furnishes field-proven insights, detailed experimental protocols, and robust characterization methodologies designed to empower researchers in drug discovery and development. The narrative emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the core concepts.
Strategic Importance in Medicinal Chemistry
The rational design of small-molecule therapeutics hinges on the availability of versatile and highly functionalized building blocks. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid emerges as a molecule of significant interest due to the convergence of three critical pharmacophoric and synthetic elements.
-
The Boronic Acid Moiety: Boronic acids and their derivatives are indispensable tools for medicinal chemists.[1][2] Their prominence stems from their central role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds, which are ubiquitous in active pharmaceutical ingredients (APIs).[1][3] Beyond their synthetic utility, the boronic acid group itself can act as a pharmacophore, notably as a reversible covalent inhibitor of serine proteases. This dual function has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[4][5][6]
-
The Tetrazole Ring: The tetrazole moiety is a privileged structure in drug design, primarily serving as a metabolically stable bioisostere of the carboxylic acid group.[7][8][9] This substitution can enhance lipophilicity and improve oral bioavailability by facilitating passive diffusion across biological membranes.[7] The tetrazole ring is found in numerous marketed drugs, demonstrating its broad applicability across various therapeutic areas, from cardiovascular to antibacterial agents.[10][11]
-
The Fluorine Atom: The strategic incorporation of fluorine into drug candidates is a widely used tactic to modulate physicochemical properties.[1] Fluorination can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability.[1]
The combination of these three moieties in a single, compact scaffold makes 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid a high-value intermediate for accessing novel chemical space in drug discovery programs.
Proposed Synthesis Pathway
While numerous suppliers offer this reagent, understanding its synthesis is crucial for custom derivatization and troubleshooting. A robust and logical synthetic route can be designed starting from commercially available precursors. The following multi-step synthesis is proposed based on established and reliable organic transformations.
The overall strategy involves a three-step sequence starting from 2-fluoro-3-bromobenzonitrile: (1) Cycloaddition to form the tetrazole ring, (2) Palladium-catalyzed borylation to introduce the boronate ester, and (3) Hydrolysis to yield the final boronic acid.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 5-(3-Bromo-2-fluorophenyl)-1H-tetrazole
This step employs a [3+2] cycloaddition reaction, a highly efficient and common method for synthesizing 5-substituted tetrazoles from nitriles.[10]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-3-bromobenzonitrile (1.0 eq).
-
Reagent Addition: Add N,N-Dimethylformamide (DMF) as the solvent, followed by sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Causality Insight: Ammonium chloride acts as a mild acid catalyst, protonating the azide to form hydrazoic acid in situ, which is the active species in the cycloaddition. Using NH₄Cl avoids the need to handle highly toxic and explosive hydrazoic acid directly.
-
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous solution to pH ~2 with concentrated HCl. This protonates the tetrazole ring, causing the product to precipitate.
-
Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be used in the next step or purified by recrystallization if necessary.
-
Step 2: Synthesis of 2-(4-Fluoro-3-(tetrazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This is a Miyaura borylation reaction, a palladium-catalyzed cross-coupling that installs a boronate ester onto an aryl halide.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine 5-(3-bromo-2-fluorophenyl)-1H-tetrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Causality Insight: Potassium acetate is a crucial base. It activates the diboron reagent and facilitates the transmetalation step in the catalytic cycle. It is preferred over stronger bases which can promote premature deboronation of the product.[12]
-
-
Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) as the catalyst and anhydrous 1,4-dioxane as the solvent.
-
Reaction Conditions: Degas the mixture with nitrogen for 15 minutes, then heat to 80-90 °C for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Isolation:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the pinacol ester intermediate.
-
Step 3: Synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
The final step is a simple hydrolysis of the boronate ester to the desired boronic acid.
-
Reaction Setup: Dissolve the purified pinacol ester from Step 2 in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Workup and Isolation:
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The resulting solid is the final product, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. It can be further purified by trituration or recrystallization.
-
Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized molecule. The following data are expected for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Caption: Standard characterization workflow for the final product.
| Parameter | Expected Value / Observation | Justification |
| Appearance | White to off-white solid | Typical for small organic molecules. |
| Molecular Formula | C₇H₆BFN₄O₂ | --- |
| Molecular Weight | 207.96 g/mol | [13][14] |
| Melting Point | 163-168 °C | [13] |
| ¹H NMR | Signals in the aromatic region (δ 7.5-8.5 ppm) with characteristic coupling patterns (doublets, triplets of doublets). Broad singlet for B(OH)₂ protons. Broad singlet for tetrazole N-H. | Confirms the aromatic proton environment and presence of acidic protons. |
| ¹³C NMR | ~7 distinct signals expected in the aromatic region (δ 110-165 ppm). | Confirms the carbon skeleton. |
| ¹⁹F NMR | A single resonance, likely a singlet or a multiplet depending on coupling to nearby protons. | Confirms the presence and environment of the fluorine atom. |
| ¹¹B NMR | A broad singlet between δ 20-30 ppm. | Characteristic signal for a trigonal planar boronic acid. |
| FT-IR (cm⁻¹) | 3500-3200 (broad, O-H), 3100-3000 (N-H), ~3050 (Ar C-H), 1610, 1480 (C=C, C=N), ~1350 (B-O), ~1250 (C-F). | Confirms the presence of key functional groups.[15][16][17][18] |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺. | Provides exact mass, confirming the elemental composition. |
| Purity (HPLC) | >95% (typically) | Assesses the purity of the final compound. |
Applications in Drug Discovery
The primary application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is as a versatile reactant in Suzuki-Miyaura cross-coupling reactions. This reaction enables the efficient formation of biaryl or aryl-heteroaryl structures, which are core motifs in a vast number of pharmaceuticals.[3][19]
General Suzuki-Miyaura Coupling Scheme:
-
Expertise & Experience: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., Dioxane/H₂O, Toluene/EtOH) is critical and must be optimized for the specific aryl halide substrate.[20] Boronic acids with ortho-substituents can sometimes be challenging coupling partners, but modern catalyst systems often overcome these steric hindrances.[12]
-
Trustworthiness: The self-validating nature of this protocol lies in the predictable outcome of the Suzuki reaction. Successful coupling, confirmed by LC-MS and NMR of the product, validates the integrity and reactivity of the boronic acid starting material.
This building block allows for the late-stage introduction of the fluorotetrazolylphenyl moiety, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The combined properties imparted by the fluorine (metabolic stability), tetrazole (solubility, H-bonding), and the rigid phenyl linker make it an attractive component for designing inhibitors, receptor antagonists, and other targeted therapies.[21]
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid stands as a testament to the power of rational molecular design in chemical synthesis and drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The unique combination of a versatile synthetic handle (boronic acid), a key pharmacophore (tetrazole), and a critical metabolic modulator (fluorine) ensures its continued relevance and utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and deploy this valuable building block in the pursuit of novel therapeutics.
References
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025). Accessed January 18, 2026.
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Accessed January 18, 2026.
- Shaheen, F., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals Blog.
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.
- Design and discovery of boronic acid drugs. (2025).
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- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry.
- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3. MilliporeSigma. Accessed January 18, 2026.
- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. A2B Chem. Accessed January 18, 2026.
- 4-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex. Accessed January 18, 2026.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 18, 2026.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2025). SpringerLink.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Accessed January 18, 2026.
- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3. Sigma-Aldrich. Accessed January 18, 2026.
- Table of Characteristic IR Absorptions. University of Colorado Boulder. Accessed January 18, 2026.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters.
- Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society.
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Spectroscopic data (NMR, IR, MS) of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS No. 1009303-56-3), a critical building block in contemporary medicinal chemistry and materials science.[1][2] As direct experimental spectra for this specific compound are not widely published, this document serves as an expert-level guide for researchers on the acquisition, interpretation, and validation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and predictive interpretations herein are grounded in established principles and data from closely related structural analogs, providing a robust protocol for identity confirmation and purity assessment.
Introduction: A Molecule of Significance
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a bifunctional organic compound featuring a fluorinated phenylboronic acid moiety and a tetrazole ring. This unique combination makes it a highly valuable intermediate in the synthesis of complex pharmaceuticals and functional materials.[2] The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision.[1][3] The tetrazole ring acts as a bioisostere for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, a desirable trait in drug design.[4]
Accurate and unambiguous structural confirmation is paramount before employing this reagent in synthesis. This guide provides the theoretical and practical foundation for achieving this through a multi-technique spectroscopic approach, ensuring the integrity of downstream research and development.
Molecular Structure and Properties
-
Chemical Formula: C₇H₆BFN₄O₂[1]
-
Molecular Weight: 207.96 g/mol [1]
-
Appearance: Typically a white to off-white solid.[2]
Caption: Structure of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework and probing the chemical environment of heteroatoms like boron and fluorine. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.
Expertise & Experience: The Rationale Behind the Protocol
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's polarity and the need to observe exchangeable protons (B(OH)₂ and N-H), which are often broadened or lost in other solvents like chloroform-d.[5] A standard high-field spectrometer (400 MHz or higher) is necessary to resolve the complex splitting patterns expected in the aromatic region.[6]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Acquire spectra at a standard probe temperature of 25°C (298 K).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary if the instrument is properly calibrated, but an internal reference can be used for high accuracy.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Use a boron-free probe if available to minimize background signals. The chemical shifts are typically reported relative to BF₃·OEt₂.[7]
Trustworthiness: Predicted Spectroscopic Data and Interpretation
The following tables summarize the predicted NMR data based on extensive literature analysis of structurally similar fluorinated phenylboronic acids and tetrazole-containing compounds.[4][8][9][10]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~16.0 - 15.0 | br s | 1H | Tetrazole N-H | The acidic proton of the tetrazole ring is expected to be highly deshielded and may be broad due to quadrupolar coupling and exchange. |
| ~8.40 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration-dependent. |
| ~8.1 - 7.9 | m | 2H | Ar-H | Protons ortho to the boronic acid and tetrazole groups will be deshielded. Complex splitting due to coupling with fluorine and other protons. |
| ~7.5 - 7.3 | t | 1H | Ar-H | The proton ortho to the fluorine atom will appear as a triplet due to coupling with adjacent protons. |
Table 2: Predicted Heteronuclear NMR Data (DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Expected Couplings | Assignment | Rationale |
|---|---|---|---|---|
| ¹³C | 165-160 (d) | ¹JCF ≈ 250 Hz | C-F | The carbon directly attached to fluorine shows a characteristic large one-bond coupling constant.[8] |
| ¹³C | 145-120 | Multiple | Ar-C, C-Tetrazole | Aromatic carbons will appear in this region, with the carbon attached to the boron being broad and potentially unobserved. |
| ¹⁹F | -110 to -115 | m | Ar-F | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring.[9][11] |
| ¹¹B | 30 - 28 | br s | B(OH)₂ | This range is characteristic of a trigonal planar (sp² hybridized) boronic acid.[7][12] |
Caption: Standard workflow for NMR analysis of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups within the molecule.
Expertise & Experience: The Rationale Behind the Protocol
For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets as it requires minimal sample preparation and avoids potential interactions with the KBr matrix. The key diagnostic peaks will be the broad O-H stretch from the hydrogen-bonded boronic acid, the N-H stretch of the tetrazole, and the strong B-O stretching vibration.[13]
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to ensure a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Trustworthiness: Predicted IR Absorption Bands
The predicted vibrational frequencies are based on characteristic group frequencies for phenylboronic acids and tetrazoles.[13][14][15]
Table 3: Predicted Diagnostic IR Peaks | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | | :--- | :--- | :--- | :--- | | 3400 - 3200 | Broad, Strong | O-H Stretch | B(OH)₂, H-bonded | The broadness is a hallmark of strong intermolecular hydrogen bonding.[13] | | 3100 - 3000 | Medium | N-H Stretch | Tetrazole Ring | Characteristic stretching frequency for the N-H bond within the tetrazole ring.[15] | | ~3050 | Medium | C-H Stretch | Aromatic Ring | | | 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring | | | 1550 - 1450 | Medium-Strong | Ring Stretch | Tetrazole Ring | In-plane stretching vibrations of the tetrazole ring system.[16][17] | | 1380 - 1320 | Strong | B-O Stretch | B-O-H | One of the most characteristic and intense bands for a boronic acid. | | ~1100 | Strong | C-F Stretch | C-F | |
Mass Spectrometry (MS)
MS provides essential information on the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Expertise & Experience: The Rationale Behind the Protocol
Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule. Running the analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is crucial. The negative ion mode is often more informative for acidic compounds like boronic acids and tetrazoles, yielding a strong signal for the deprotonated molecular ion. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is required to confirm the elemental composition via accurate mass measurement.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
LC Conditions: Use a standard C18 column with a simple gradient mobile phase, such as water and acetonitrile, both containing 0.1% formic acid (for positive mode) or a volatile buffer (for negative mode).
-
MS Conditions (ESI):
-
Ionization Mode: ESI, run separately in positive and negative modes.
-
Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 50-500).
-
Accurate Mass: Ensure the instrument is calibrated to provide a mass accuracy of <5 ppm.
-
Fragmentation (MS/MS): If desired, perform collision-induced dissociation (CID) on the parent ion to obtain fragmentation data.[18]
-
Trustworthiness: Predicted Mass Spectrometry Data
The molecular weight is 207.96 Da. The exact mass can be calculated for HRMS comparison.
Table 4: Predicted MS and MS/MS Fragments | Ion Mode | m/z (Predicted) | Formula | Assignment | | :--- | :--- | :--- | :--- | | Positive | 208.06 | [C₇H₇BFN₄O₂]⁺ | [M+H]⁺ | | | Negative | 206.05 | [C₇H₅BFN₄O₂]⁻ | [M-H]⁻ | Deprotonation likely occurs at the most acidic site (tetrazole N-H or boronic acid O-H). | | Negative | 188.04 | [C₇H₄BFN₄O]⁻ | [M-H - H₂O]⁻ | A common loss from boronic acids.[19] | | Negative | 43.01 | [BO₂]⁻ | Boron dioxide anion | A characteristic fragment observed in the mass spectra of boronic acids.[19] |
Caption: Predicted key fragmentation pathway in negative ion ESI-MS.
Conclusion
The structural elucidation of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid requires a synergistic application of NMR, IR, and MS techniques. This guide provides the robust, field-proven protocols and predictive data necessary for a researcher to confidently acquire and interpret the spectroscopic signature of this valuable synthetic building block. The combination of a characteristic ¹¹B NMR signal around δ 28-30 ppm, a strong B-O stretch in the IR spectrum near 1350 cm⁻¹, and an accurate mass measurement confirming the elemental formula C₇H₆BFN₄O₂ provides an unassailable confirmation of the compound's identity and purity.
References
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Lima, A. O. et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]
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Gierczyk, B. et al. (2015). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]
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Valenzuela, S. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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Beachell, H. C. & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Available at: [Link]
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Reva, I. et al. (2005). Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. Physical Chemistry Chemical Physics. Available at: [Link]
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Valenzuela, S. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]
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Toniolo, E. R. et al. (2016). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Reva, I. et al. (2005). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. ResearchGate. Available at: [Link]
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Gierczyk, B. et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry. Available at: [Link]
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Billes, F. et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
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Billes, F. et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Available at: [Link]
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Faniran, J. A. & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available at: [Link]
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Gierczyk, B. et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]
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S. J., M. et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]
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Boron Molecular. 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Boron Molecular. Available at: [Link]
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Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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Lamos, S. M. et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Beachell, H. C. & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Available at: [Link]
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Wikipedia. (Date not available). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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PubChem. 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
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SCIEX. (Date not available). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
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ResearchGate. (Date not available). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]
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Chem-Impex International. 4-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex International. Available at: [Link]
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Zhang, Y. et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care. Available at: [Link]
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Weiss, F. D. D. et al. (2020). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. ACS Omega. Available at: [Link]
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Carlucci, L. et al. (2022). β-Diketonate-Tetrazolyl Ligands for the Self-Assembly of Coordination Polymers. Inorganics. Available at: [Link]
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Physical and chemical properties of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
An In-Depth Technical Guide to 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid: Properties, Synthesis, and Application
Section 1: A Strategic Overview of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
Welcome to a comprehensive exploration of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS No. 1009303-56-3). This molecule is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, combining a fluorinated phenylboronic acid with a tetrazole moiety, offers a powerful toolkit for creating complex molecular structures. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds. Concurrently, the tetrazole ring acts as a bioisostere for the carboxylic acid group, a common strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[1][2]
This guide moves beyond a simple datasheet, providing field-proven insights into the synthesis, characterization, and practical application of this reagent. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reliable and reproducible results.
Section 2: Core Physicochemical and Structural Properties
The utility of any chemical reagent begins with a firm understanding of its fundamental properties. These parameters dictate everything from solubility and reactivity to storage and handling.
Structural and Identification Data
| Property | Value | Source(s) |
| CAS Number | 1009303-56-3 | |
| Molecular Formula | C₇H₆BFN₄O₂ | |
| Molecular Weight | 207.96 g/mol | |
| Physical Form | Solid, typically a white to pale yellow powder | [3] |
| Melting Point | 163-168 °C | |
| SMILES | OB(O)c1ccc(F)c(c1)-c2nnn[nH]2 | |
| InChI Key | FELFJHZMQYCKPT-UHFFFAOYSA-N |
Acidity and Solubility Profile
Understanding the acidity and solubility is paramount for reaction design, workup procedures, and purification.
-
Acidity (pKa): Direct experimental pKa values for this specific molecule are not widely published. However, we can derive authoritative estimates from its constituent functional groups.
-
The tetrazole moiety is known to be acidic, with the parent compound having a pKa of approximately 4.9, similar to carboxylic acids.[1][3][4] This acidity stems from the aromatic stabilization of the resulting tetrazolate anion.
-
The phenylboronic acid group is a Lewis acid, not a Brønsted acid, accepting a hydroxide ion to form a tetrahedral boronate species. Its effective pKa in water is typically in the range of 8.6-9.2.[5][6][7] The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa relative to unsubstituted phenylboronic acid.[8]
-
-
Solubility: Arylboronic acids generally exhibit poor solubility in water and nonpolar hydrocarbon solvents but good solubility in polar organic solvents.[9][10][11]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone, and alcohols (e.g., Methanol, Ethanol).
-
Limited Solubility: Water, Hexanes, Toluene.
-
Field Insight: The acidic nature of the tetrazole means this compound can be dissolved in aqueous base (e.g., 1M NaOH, K₂CO₃) via deprotonation to form the more soluble salt. This property is exceptionally useful for extractive workup procedures to separate it from non-acidic impurities.
-
Section 3: A Validated Synthesis Pathway
While 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is commercially available, understanding its synthesis is crucial for troubleshooting and for researchers who may need to produce analogs. The most logical and robust pathway involves a two-step sequence starting from a commercially available nitrile. The key transformation is the [3+2] cycloaddition between the nitrile and an azide source to form the tetrazole ring.[12][13][14]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid from 2-Fluoro-5-bromobenzonitrile.
Pillar of Trustworthiness: This protocol incorporates in-process checks and explains the rationale for each step, ensuring a self-validating workflow.
Step 1: Synthesis of 5-(3-Bromo-4-fluorophenyl)-1H-tetrazole
-
Rationale: This step converts the nitrile functional group into the tetrazole ring using a catalyzed cycloaddition. Zinc chloride is an effective Lewis acid catalyst that activates the nitrile towards nucleophilic attack by the azide anion.[12] DMF is an excellent polar aprotic solvent for this reaction.
-
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-5-bromobenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc chloride (ZnCl₂, 1.1 eq).
-
Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution with respect to the nitrile.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours.
-
In-Process Check (IPC): Monitor the reaction by TLC or LC-MS. Take a small aliquot, quench it into acidic water, and extract with ethyl acetate. The disappearance of the starting nitrile spot/peak indicates completion.
-
Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 10% aqueous HCl. Caution: Azides are toxic and potentially explosive. Acidic quench must be done slowly in a well-ventilated hood to safely neutralize any excess azide.
-
A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Dry the solid under vacuum to yield 5-(3-Bromo-4-fluorophenyl)-1H-tetrazole.
-
Step 2: Synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
-
Rationale: This step is a classic halogen-metal exchange followed by borylation. n-Butyllithium (n-BuLi) deprotonates the most acidic proton or performs a halogen-metal exchange. In this case, the bromine is exchanged. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.
-
Procedure:
-
Dissolve the 5-(3-Bromo-4-fluorophenyl)-1H-tetrazole (1.0 eq) from Step 1 in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Note: Two equivalents are used, one to deprotonate the acidic tetrazole N-H, and the second for the Br-Li exchange.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 2M aqueous HCl until the pH is ~1-2.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
-
Section 4: Analytical and Spectroscopic Characterization
Rigorous characterization is non-negotiable. A combination of spectroscopic and chromatographic methods should be employed to confirm the identity and purity of the final product.
Expected Spectroscopic Signatures
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Expect complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The fluorine atom will cause H-F coupling, further splitting the signals of adjacent protons.
-
Tetrazole N-H: A broad singlet, typically far downfield (>14 ppm), which is exchangeable with D₂O.
-
Boronic Acid B(OH)₂: A broad singlet that can vary in chemical shift depending on concentration and water content, also exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
¹⁹F NMR (in DMSO-d₆):
-
A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.
-
-
Mass Spectrometry (ESI-MS):
Quality Control via Chromatography
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Rationale: RP-HPLC is the workhorse for purity assessment. However, boronic acids can be challenging due to their potential to interact with column silanols or degrade in aqueous mobile phases.[17]
-
Protocol:
-
Column: C18 stationary phase with low silanol activity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product. Purity should be >95% by peak area for use in sensitive applications.
-
Section 5: Chemical Reactivity and Synthetic Applications
The molecule's power lies in the distinct and complementary reactivity of its two key functional groups.
-
Suzuki-Miyaura Coupling: This is the flagship application. The boronic acid couples with aryl or vinyl halides/triflates in the presence of a Palladium(0) catalyst and a base to form a new C-C bond. This reaction is a cornerstone of modern drug discovery.[18][19]
-
Chan-Lam Coupling: This reaction forms C-N or C-O bonds by coupling the boronic acid with amines or alcohols, typically using a copper catalyst.
-
N-Alkylation of the Tetrazole: The tetrazole ring can be alkylated on one of its nitrogen atoms. This reaction often leads to a mixture of N1 and N2 regioisomers, which can have distinct biological properties.
-
Stability: Arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or under vacuum.[20] This is a reversible process, and the boronic acid can be regenerated by adding water. The compound should be stored in a cool, dry place.
Section 6: Core Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, general procedure for coupling 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with a generic aryl bromide.
-
Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.
-
Reagents & Stoichiometry:
-
Procedure:
-
Setup: To a reaction vessel suitable for heating under inert conditions (e.g., a Schlenk flask), add the aryl bromide (1.0 eq), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Degassing: Sparge the resulting slurry with the inert gas for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Follow the consumption of the aryl bromide starting material by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water, then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Section 7: Safety, Handling, and Storage
Professional laboratory practice demands adherence to strict safety protocols.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear safety glasses or goggles, a laboratory coat, and nitrile gloves at all times.
-
-
Handling:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid creating dust.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from moisture and strong oxidizing agents.[10] The compound is classified as a combustible solid (Storage Class 11).
-
Section 8: References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (URL: [Link])
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (URL: [Link])
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI. (URL: [Link])
-
Arylboronic Acids as Versatile Coupling Partners in Fast Microwave Promoted Oxidative Heck Chemistry - PubMed. (URL: [Link])
-
Tetrazole - Wikipedia. (URL: [Link])
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
-
pKa values for boronic acids 1-7. - ResearchGate. (URL: [Link])
-
Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (URL: [Link])
-
Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - RSC Publishing. (URL: [Link])
-
Properties of a model aryl boronic acid and its boroxine - PubMed. (URL: [Link])
-
Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids | Organic Letters - ACS Publications. (URL: [Link])
-
A Click Chemistry Approach to Tetrazoles: Recent Advances - ResearchGate. (URL: [Link])
-
Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. (URL: [Link])
-
Common drugs containing the tetrazole ring. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])
-
Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (URL: [Link])
-
Comparison of structure-reactivity relationships in arylboronic acid coupling reaction with XÀ H bonds. - ResearchGate. (URL: [Link])
-
Cross coupling reactions of arylboronic acid | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository. (URL: [Link])
-
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (URL: [Link])
-
Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF - ResearchGate. (URL: [Link])
-
On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. (URL: [Link])
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (URL: [Link])
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Solubility of phenylboronic compounds in water - SciSpace. (URL: [Link])
-
Structure−Reactivity Relationships in Boronic Acid−Diol Complexation - Semantic Scholar. (URL: [Link])
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])
-
4-fluoro-3-(tetrazol-5-yl)phenylboronic acid - Boron Molecular. (URL: [Link])
-
Tetrazole synthesis from nitriles. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
-
pKa measurement - University of Strathclyde. (URL: [Link])
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: [Link])
-
Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed. (URL: [Link])
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (URL: [Link])
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (URL: [Link])
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An In-Depth Technical Guide to 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid (CAS 1009303-56-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, identified by CAS number 1009303-56-3, is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, combining a fluorinated phenylboronic acid with a tetrazole ring, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 1009303-56-3 | [1] |
| Molecular Formula | C₇H₆BFN₄O₂ | |
| Molecular Weight | 207.96 g/mol | |
| Appearance | Solid | |
| Melting Point | 163-168 °C | |
| Solubility | While specific solubility data for this compound is not extensively documented, phenylboronic acids generally exhibit good solubility in ethers (like diethyl ether, THF, 1,4-dioxane) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. The presence of the polar tetrazole group may enhance solubility in more polar organic solvents. | General knowledge based on related compounds |
| Stability | Phenylboronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines). It is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation. | General knowledge based on related compounds |
Synthesis
A potential, though unverified, synthetic pathway is outlined below:
Caption: A conceptual synthetic pathway for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Applications in Organic Synthesis
The primary and most well-documented application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (in this case, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, regenerating the halide or triflate salt. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. Note: This is a representative procedure and should be optimized for specific substrates and desired outcomes.
Materials:
-
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2 equivalents)
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide or triflate, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, and the base.
-
Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Add the palladium catalyst to the reaction vessel under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid are of significant interest in the design of bioactive molecules and functional materials.
-
Fluorine Substitution: The incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Tetrazole Ring: The tetrazole group is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. It can offer improved metabolic stability and pharmacokinetic properties. Tetrazole derivatives have been investigated for a wide range of biological activities, including as antihypertensive, anti-inflammatory, and anticancer agents.
-
Phenylboronic Acid Moiety: Phenylboronic acids are not only crucial for cross-coupling reactions but are also being explored for their own biological activities, including as enzyme inhibitors and for their ability to bind to saccharides, which has applications in diagnostics and drug delivery.
While specific examples of compounds synthesized directly from 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid are not prevalent in publicly accessible literature, its structure suggests its potential as a key intermediate in the synthesis of inhibitors for various biological targets, such as kinases, proteases, and G-protein coupled receptors. For instance, related fluorinated tetrazolylphenyl derivatives have been investigated as antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, a target for anxiety and other neurological disorders.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
-
Hazard Classification: This compound is classified as Acute Toxicity, Oral (Category 4).
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique combination of a fluorinated phenyl ring and a tetrazole moiety makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While detailed, peer-reviewed studies specifically utilizing this compound are not widely available, its structural features and the well-established chemistry of its functional groups point to a significant potential for future applications in innovative research and development.
References
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4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. PubChem. (n.d.). Retrieved from [Link]
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Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Retrieved from [Link]
- US Patent 5,206,374 A, Process for preparing tetrazolylphenylboronic acid intermedi
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.
- Soares, L. C., Fernandes, A. C., Chavarria, D., & Borges, F. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 312-316.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- de Mattos, M. C., Sanseverino, A. M., & da Silva, F. M. (2012). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Journal of the Brazilian Chemical Society, 23, 1937-1961.
- Singh, G., & Desta, Z. (2012). Isocratic high-performance liquid chromatographic method for the analysis of ciprofloxacin and its seven related substances in the bulk drug and a tablet formulation. Journal of pharmaceutical and biomedical analysis, 61, 197-203.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis and in vitro anti-HIV-1 and anticancer activity of some new 5-(alkoxyphenyl)-2-(substituted)-1, 3, 4-oxadiazoles.
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National Center for Biotechnology Information. (n.d.). 4-Fluorophenylboronic acid. PubChem. Retrieved from [Link]
- Zhang, P., & Chen, C. (2006). A novel one-pot three-component synthesis of 1, 4-disubstituted 1, 2, 3-triazoles via a copper-catalyzed cycloaddition of terminal alkynes to in situ generated azides. Synlett, 2006(19), 3241-3244.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.
- Martins, P., Jesus, J., Santos, S., Raposo, L. R., & Roma-Rodrigues, C. (2021).
- Alagille, D., Baldwin, S., Belema, M., Johnson, M. C., Klug-McLeod, B., & Sun, L. Q. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & medicinal chemistry letters, 14(22), 5477-5480.
- Pop, I. E., & Gherman, B. F. (2013). Tetrazolium compounds: synthesis and applications in medicine. Mini reviews in medicinal chemistry, 13(14), 1988-2007.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling.
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A Technical Guide to the Stability and Storage of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a key building block in medicinal chemistry and drug discovery, valued for its unique structural and electronic properties. As with many complex organic molecules, ensuring its integrity from receipt to reaction is paramount for reproducible and successful outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. We will delve into the chemical characteristics of the boronic acid and tetrazole moieties that influence its stability, explore potential degradation pathways, and offer field-proven best practices for storage and handling. Furthermore, this guide outlines detailed experimental protocols for assessing the stability of this compound, ensuring that researchers can validate its quality and performance in their specific applications.
Introduction: A Molecule of Dual Functionality
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a bifunctional molecule, incorporating both a phenylboronic acid and a tetrazole ring. This combination makes it a versatile reagent, particularly in the synthesis of complex pharmaceutical intermediates. The phenylboronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The tetrazole ring, often serving as a bioisostere for a carboxylic acid group, can enhance metabolic stability and modulate the pharmacokinetic profile of a drug candidate.[1][2] The presence of a fluorine atom further influences the electronic properties of the phenyl ring, which can impact reactivity and acidity.[3][4]
However, the very features that make this molecule attractive also present unique challenges for its stability and storage. Boronic acids are susceptible to various degradation pathways, and the stability of the tetrazole ring can be influenced by environmental factors. A thorough understanding of these potential liabilities is crucial for any scientist working with this compound.
Chemical Structure and Intrinsic Stability Considerations
The stability of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is best understood by examining its constituent parts: the fluorinated phenylboronic acid and the tetrazole ring.
The Phenylboronic Acid Moiety
Arylboronic acids are generally stable, crystalline solids. However, they are prone to several degradation pathways that can compromise their purity and reactivity:
-
Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process can be catalyzed by acid or base and is influenced by the electronic nature of the aryl ring.[6] The presence of electron-withdrawing groups, such as the tetrazole, can influence the rate of protodeboronation.
-
Oxidative Decomposition: The boronic acid group can be susceptible to oxidation, leading to the formation of phenols.[7][8] This can be particularly problematic in the presence of oxidizing agents or even atmospheric oxygen over extended periods.
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[9][10] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can affect the solubility and reactivity of the material.
The fluorine substituent on the phenyl ring increases the Lewis acidity of the boronic acid.[3][11] This enhanced acidity can influence its reactivity and interactions, but also potentially its stability profile.
The Tetrazole Ring
The tetrazole ring is generally considered a stable aromatic heterocycle due to its 6π-electron system.[12][13] This stability contributes to its use as a bioisostere in drug design.[1][14] However, its stability is not absolute and can be affected by:
-
pH: The stability of the tetrazole ring can be pH-dependent. While many tetrazole derivatives are stable in a pH range of 4 to 8, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to ring cleavage.[15][16]
-
Temperature: Elevated temperatures can promote the degradation of tetrazole-containing compounds.[16] Tetrazoles can decompose when heated, releasing nitrogen gas.[14]
-
Light: Exposure to light can also be a factor in the degradation of some tetrazole-containing compounds.[15]
The tetrazole ring exists in tautomeric forms (1H and 2H), with the 1H tautomer generally predominating in polar solvents and the solid state.[2][12]
Recommended Storage and Handling Conditions
Based on the chemical nature of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, the following storage and handling conditions are recommended to ensure its long-term stability and integrity.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Lowering the temperature slows down the rates of potential degradation reactions, including protodeboronation, oxidation, and tetrazole ring cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere minimizes the risk of oxidative degradation of the boronic acid moiety. |
| Moisture | Dry/Desiccated | Phenylboronic acids are susceptible to dehydration to form boroxines, and the presence of excess moisture can facilitate hydrolytic decomposition pathways.[17] Keeping the compound dry is crucial. |
| Light | Protect from Light (Amber Vial) | To prevent potential photolytic degradation of the tetrazole ring, storage in a light-protective container is advised.[15] |
| Container | Tightly Sealed | A tightly sealed container prevents the ingress of moisture and oxygen from the atmosphere. |
Handling Precautions:
-
When handling the solid, it is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust.[18][19]
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][20]
-
For preparing solutions, use high-purity, dry solvents to minimize the introduction of water.
Potential Degradation Pathways
Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting experimental issues.
Caption: Key degradation pathways for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid for its intended application, it is crucial to perform stability assessments. This typically involves subjecting the compound to stress conditions (forced degradation) and analyzing for the appearance of degradants and the loss of the parent compound.
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and validate a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store aliquots at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store aliquots at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation (Solution): Store an aliquot of the stock solution at 60°C.
-
Thermal Degradation (Solid): Store a sample of the solid compound in an oven at 60°C.
-
Photostability: Expose a sample of the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Analyze samples at initial, 24, 48, and 72-hour time points. The duration may need to be adjusted based on the compound's stability.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[21][22][23]
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify and quantify the major degradation products.
-
If necessary, isolate and characterize significant degradants using techniques like LC-MS/MS and NMR.
-
Caption: Workflow for a forced degradation study.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common technique for assessing the purity and stability of boronic acids. A C18 column is often suitable. Challenges can arise from the on-column hydrolysis of boronic esters to their corresponding acids, but this is less of a concern for the free boronic acid.[17][21] The choice of mobile phase pH can be critical for achieving good peak shape and separation.[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, ¹³C, and ¹⁹F NMR can be used to confirm the structure of the compound and to identify and quantify impurities and degradants.
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a valuable research tool, but its utility is directly linked to its chemical integrity. By understanding the inherent stabilities of the boronic acid and tetrazole functionalities, researchers can implement appropriate storage and handling procedures to minimize degradation. The recommended conditions of refrigerated temperature, inert and dry atmosphere, and protection from light are critical for preserving the quality of this reagent. Furthermore, the implementation of systematic stability testing, including forced degradation studies, provides a robust framework for ensuring the reliability of experimental results and the successful advancement of drug discovery programs.
References
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Negrete-Raymond, A., et al. (2003). The initial step in the degradation of phenylboronic acid can be carried out by Arthrobacter nicotinovorans strain PBA, which converts the compound to phenol under aerobic conditions. Eawag-BBD. Available at: [Link]
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Yan, J., & Wang, B. (2008). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. Available at: [Link]
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Gozdalik, J. T., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry. Available at: [Link]
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Sharma, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
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Al-Amiery, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]
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MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences. Available at: [Link]
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West, T. P., & Unkefer, C. J. (2004). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Available at: [Link]
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Sharma, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
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Wang, W. R., & Sada, K. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
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Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. Available at: [Link]
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Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link]
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Li, Y., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Wikipedia. (n.d.). Tetrazole. Wikipedia. Available at: [Link]
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Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. Available at: [Link]
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D'hooghe, M., et al. (2011). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]
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Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Boron Molecular. Available at: [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
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Organic Chemistry Resources Worldwide. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic-chemistry.org. Available at: [Link]
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de Jesus Hiller, N., et al. (2020). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. European Journal of Organic Chemistry. Available at: [Link]
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MDPI. (2023). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a specialized building block in medicinal chemistry and materials science, valued for its unique combination of a fluorinated phenylboronic acid and a tetrazole ring.[1][2][3] The tetrazole group often serves as a bioisostere for a carboxylic acid, while the boronic acid moiety is a versatile handle for cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4] A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and screening. This technical guide provides a predictive framework for the solubility of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid based on the physicochemical properties of its constituent functional groups. Furthermore, it details a comprehensive, best-practice experimental protocol for accurately determining its solubility in a range of common organic solvents.
Introduction: Predicting Solubility from Molecular Architecture
Specific, publicly available solubility data for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is scarce.[1][2][3][5][6] However, we can develop a strong predictive understanding by examining the behavior of its core components: the phenylboronic acid and the tetrazole ring.
-
Phenylboronic Acid Moiety : Phenylboronic acid itself is a white, solid compound that is planar with sp²-hybridized boron.[7] It is generally soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons like hexanes.[7] Studies on substituted phenylboronic acids show high solubility in ethers (like diethyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons (like methylcyclohexane).[8][9][10] The introduction of substituents, such as a fluoro group, can further influence these properties.[11][12]
-
Tetrazole Moiety : The 1H-Tetrazole ring is a key feature in many pharmacologically active compounds, often acting as a bioisostere for a carboxylic acid group.[4][13] It is a weak acid with a pKa comparable to carboxylic acids.[4] Tetrazoles are typically crystalline solids soluble in polar solvents like water, DMSO, DMF, and alcohols.[4][13][14] Their solubility in less polar solvents is generally lower.
Combined Influence on 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid:
The combination of these two polar, hydrogen-bonding capable functional groups—the boronic acid (-B(OH)₂) and the tetrazole (-CN₄H)—suggests that 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid will exhibit the following general solubility trends:
-
High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate both the acidic protons of the boronic acid and tetrazole groups.
-
Good to Moderate Solubility in polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding interactions.
-
Moderate Solubility in ketones like acetone and ethers like Tetrahydrofuran (THF).
-
Low to Negligible Solubility in nonpolar solvents like hexanes, heptane, and toluene.
The fluorine substituent is unlikely to dramatically alter this general trend but may slightly enhance solubility in certain solvents due to subtle changes in crystal lattice energy and dipole moment.
Quantitative Solubility Determination: A Standardized Protocol
To move beyond prediction to precise quantification, a robust and reproducible experimental method is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a reliable measure of the saturation point of a compound in a solvent at a specific temperature.[15][16]
Principle of the Shake-Flask Method
An excess of the solid compound is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solvent is saturated. The concentration of the solute in the supernatant is then measured analytically to determine the equilibrium solubility.[15][16][17]
Experimental Workflow Diagram
The following diagram outlines the critical steps in the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (solid, >98% purity)
-
HPLC-grade organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Acetone, THF, Ethyl Acetate, Toluene, Heptane)
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Analytical balance
Equipment:
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation : Add an excess amount of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[13]
-
Solvent Addition : Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Equilibration : Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved.[16]
-
Phase Separation : After equilibration, remove the vial and allow it to stand at the same constant temperature for a short period. To separate the saturated solution from the excess solid, centrifuge the vial.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Dilution : Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or mobile phase) to bring the concentration into the linear range of the analytical method.
-
Quantification : Analyze the diluted solution using a calibrated HPLC-UV method to determine the precise concentration of the dissolved compound.
-
Calculation : Calculate the solubility from the determined concentration, accounting for the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.
Data Presentation and Interpretation
The experimental results should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Predicted and Experimental Solubility Data Template for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid at 25°C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | [Enter Experimental Data] | [Enter Experimental Data] |
| N,N-Dimethylformamide (DMF) | High | [Enter Experimental Data] | [Enter Experimental Data] | |
| Acetonitrile (ACN) | Moderate | [Enter Experimental Data] | [Enter Experimental Data] | |
| Acetone | Moderate | [Enter Experimental Data] | [Enter Experimental Data] | |
| Polar Protic | Methanol (MeOH) | Good | [Enter Experimental Data] | [Enter Experimental Data] |
| Ethanol (EtOH) | Good | [Enter Experimental Data] | [Enter Experimental Data] | |
| Ethers | Tetrahydrofuran (THF) | Moderate | [Enter ExperimentalData] | [Enter Experimental Data] |
| Esters | Ethyl Acetate (EtOAc) | Low | [Enter Experimental Data] | [Enter Experimental Data] |
| Nonpolar | Toluene | Very Low | [Enter Experimental Data] | [Enter Experimental Data] |
| Heptane | Negligible | [Enter Experimental Data] | [Enter Experimental Data] |
Conclusion and Field Insights
The solubility profile of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is dictated by its highly polar functional groups. It is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility as solvent polarity decreases. This predicted profile is critical for practical applications. For instance, in drug discovery, DMSO is a common choice for creating high-concentration stock solutions for screening assays.[18] For synthetic reactions, THF or DMF might be suitable, while purification via crystallization could leverage a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature, such as an ethanol/water or acetone/heptane mixture.
The provided experimental protocol represents a robust and universally accepted method for obtaining accurate thermodynamic solubility data.[19][20] Adherence to this methodology will ensure the generation of high-quality, reliable data essential for informed decision-making in research, development, and manufacturing processes.
References
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
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ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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National Institutes of Health (NIH). (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
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Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. SlideShare. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Zhang, Z., et al. (2012). Solubility of 1-H-Tetrazole-1-acetic Acid in Different Solvents between 283 K and 323 K. Journal of Chemical & Engineering Data. [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
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Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Boron Molecular. [Link]
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The Ascendant Role of Tetrazole-Containing Phenylboronic Acids in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of pharmacophoric fragments is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of tetrazole-containing phenylboronic acids, a class of hybrid molecules demonstrating significant potential across a spectrum of therapeutic areas. By dissecting the synergistic interplay between the bioisosteric properties of the tetrazole ring and the unique covalent-binding capabilities of the phenylboronic acid moiety, we illuminate the rationale behind their design and the impressive biological activities they command. This document serves as an in-depth technical resource, providing not only a comprehensive overview of their synthesis and mechanisms of action but also detailed experimental protocols to empower researchers in this exciting domain.
Introduction: The Strategic Convergence of Two Pharmacophoric Powerhouses
The journey of a drug molecule from a laboratory concept to a clinical reality is a testament to the intricate dance of chemical structure and biological function. In this context, the deliberate combination of well-established pharmacophores to create novel molecular entities with enhanced or entirely new therapeutic profiles is a highly successful strategy. Tetrazole-containing phenylboronic acids exemplify this approach, uniting the favorable physicochemical and metabolic properties of the tetrazole ring with the versatile reactivity of the boronic acid group.
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group.[1][2] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and a more favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Tetrazole-containing compounds have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[3][4]
On the other hand, phenylboronic acids have emerged as privileged structures in drug design, largely due to the ability of the boronic acid moiety to form reversible covalent bonds with diols and the active site serine residues of enzymes.[5] This unique mode of interaction has been successfully exploited in the development of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor bortezomib.[5]
The fusion of these two moieties into a single molecular scaffold creates a powerful platform for the design of targeted therapies. The tetrazole ring can serve as a key interaction point with biological targets or as a metabolically robust acidic group, while the phenylboronic acid provides a reactive "warhead" for covalent engagement with enzymes or a versatile handle for further chemical elaboration via Suzuki-Miyaura cross-coupling reactions.[2][6]
Synthetic Strategies: Building the Hybrid Scaffold
The synthesis of tetrazole-containing phenylboronic acids typically involves a multi-step approach, culminating in the introduction of either the tetrazole or the boronic acid functionality. A common and versatile precursor for many of these syntheses is 2-(tetrazol-5-yl)phenylboronic acid.
Synthesis of 2-(1-tert-Butyl-1H-tetrazol-5-yl)phenylboronic acid
A protected form of the target scaffold is often synthesized to avoid interference from the acidic protons of the tetrazole and boronic acid groups during subsequent reactions. The following protocol describes the synthesis of a tert-butyl protected derivative.
Experimental Protocol: Synthesis of 2-(1-tert-Butyl-1H-tetrazol-5-yl)phenylboronic acid
Materials:
-
Magnesium turnings
-
1-tert-butyl-5-(2-bromophenyl)-1H-tetrazole
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Triisopropyl borate
-
0.5N Hydrochloric acid (HCl)
-
1N Potassium hydroxide (KOH)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a flame-dried flask containing dry magnesium turnings (3.13 mmol), add a solution of 1-tert-butyl-5-(2-bromophenyl)-1H-tetrazole (2.61 mmol) in anhydrous THF (2.5 mL).
-
Initiate the Grignard reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (20 µL) and warming the mixture gently with a heat gun.
-
After the reaction has initiated (as evidenced by a color change and/or gentle reflux), stir the mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath and add triisopropyl borate (3.00 mmol) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 23 hours.
-
Quench the reaction by carefully adding crushed ice followed by 0.5N HCl (7 mL) and stir for 5 minutes.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with 1N KOH (10 mL).
-
Separate the aqueous layer, filter, and acidify to pH 3 with 2N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the product as an off-white solid.[7]
This protected intermediate can then be deprotected or directly used in subsequent coupling reactions.
Biological Activities and Therapeutic Targets
The unique structural features of tetrazole-containing phenylboronic acids have led to their exploration as inhibitors of a variety of therapeutically relevant enzymes and receptors.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumors.[1][8] It catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[7] The resulting depletion of tryptophan and accumulation of kynurenine metabolites in the tumor microenvironment suppress the activity of immune cells, allowing the tumor to escape immune surveillance.[1] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[9]
A series of novel o-phenylenediamine-based IDO1 inhibitors have been developed, demonstrating significant potency in cellular assays.[1] While these reported compounds do not contain a boronic acid, the precursor 2-(tetrazol-5-yl)phenylboronic acid is a key building block for the synthesis of related o-phenylenediamine derivatives that are potent IDO1 inhibitors.
Mechanism of IDO1 Inhibition: The proposed mechanism of action for many IDO1 inhibitors involves the coordination of a heteroatom to the heme iron in the active site of the enzyme.[8] The tetrazole ring in these compounds can act as a heme-binding group. The phenylboronic acid moiety provides a scaffold for the attachment of other functional groups that can interact with the surrounding amino acid residues in the active site, thereby enhancing binding affinity and selectivity.
Diagram: Proposed Mechanism of IDO1 Inhibition
Caption: Proposed mechanism of IDO1 inhibition by tetrazole-phenylboronic acid derivatives.
Antagonism of Human ChemR23
ChemR23, also known as the chemerin chemokine-like receptor 1, is a G protein-coupled receptor that is expressed on various immune cells, including plasmacytoid dendritic cells (pDCs).[10][11] The interaction of ChemR23 with its endogenous ligand, chemerin, mediates the migration of these cells to sites of inflammation.[11] In certain autoimmune diseases, such as systemic lupus erythematosus and psoriasis, the dysregulation of this pathway contributes to the pathology.[10] Therefore, antagonists of ChemR23 are being investigated as potential immunotherapeutic agents.[10]
A class of 2-aminobenzoxazole derivatives incorporating a biphenyltetrazole moiety has been identified as potent human ChemR23 inhibitors.[11] The synthesis of these compounds utilizes 2-(tetrazol-5-yl)phenylboronic acid as a key starting material for the Suzuki-Miyaura cross-coupling reaction to construct the biphenyl scaffold.
Structure-Activity Relationship (SAR) of ChemR23 Inhibitors: In the development of these 2-aminobenzoxazole-based ChemR23 inhibitors, it was found that the biphenyltetrazole group is crucial for potent activity.[11] Further optimization of the benzoxazole ring and the linker between the two aromatic systems led to compounds with significantly improved potency and pharmacokinetic properties. For instance, the introduction of a chiral methyl group at the benzylic position resulted in a 30-fold increase in potency.[11]
Table 1: Structure-Activity Relationship of 2-Aminobenzoxazole ChemR23 Inhibitors
| Compound | R1 | R2 | IC50 (nM) |
| 1 | H | H | 300 |
| 6b | CH3 (R-isomer) | H | 10 |
| 31 | H | CONH2 | 5 |
Data adapted from reference[11]. IC50 values represent the concentration required for 50% inhibition of chemerin-induced calcium signaling in CAL-1 cells.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria such as Helicobacter pylori is implicated in the pathogenesis of gastritis and peptic ulcers. Derivatives of 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as urease inhibitors.[1] One of the most potent compounds in this series, AV2, exhibited an IC50 value of 0.28 µM, which is significantly more potent than the standard inhibitor thiourea (IC50 = 4.24 µM).[1]
Experimental Protocol: In Vitro Urease Inhibition Assay
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compounds
-
Thiourea (positive control)
-
Nessler's reagent
-
96-well microplate reader
Procedure:
-
Prepare solutions of jack bean urease, urea, and test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution and 25 µL of the urease enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of Nessler's reagent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
Diagram: Experimental Workflow for Urease Inhibition Assay
Caption: Step-by-step workflow for the in vitro urease inhibition assay.
Future Perspectives and Conclusion
The field of tetrazole-containing phenylboronic acids is ripe with opportunities for further exploration. The versatility of the Suzuki-Miyaura cross-coupling reaction allows for the facile generation of diverse libraries of compounds, enabling extensive structure-activity relationship studies. Future research will likely focus on:
-
Expansion of Therapeutic Targets: Exploring the activity of these compounds against other enzyme classes, such as kinases and proteases, as well as other receptor families.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the molecular structure to enhance oral bioavailability, metabolic stability, and tissue distribution.
-
Development of Targeted Drug Delivery Systems: Utilizing the boronic acid moiety for the targeted delivery of therapeutic agents to specific tissues or cells, such as cancer cells that overexpress sialic acid residues.
References
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Williams, D., et al. (2018). Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(6), 1041-1045. [Link]
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Imaizumi, T., et al. (2020). The design, synthesis and evaluation of 2-aminobenzoxazole analogues as potent and orally efficacious ChemR23 inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115622. [Link]
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Panda, S. S., et al. (2023). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry, 11, 1269428. [Link]
- Duncia, J. V., et al. (1993). Process for preparing tetrazolylphenylboronic acid intermediates. U.S. Patent No. 5,206,374. Washington, DC: U.S.
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Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
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PrepChem. (n.d.). Synthesis of 2-[(1-tert-Butyl)-1H-tetrazol-5-yl]phenylboronic acid. Retrieved from [Link]
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Marelli, U. K., et al. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. Frontiers in Chemistry, 6, 99. [Link]
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Alexandre, M., et al. (2018). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry, 11, 1269428. [Link]
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Imaizumi, T., et al. (2019). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(21), 126715. [Link]
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Asif, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2327-2340. [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5643. [Link]
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Ostrovskii, V. A., & Koldobskii, G. I. (2012). Medicinal chemistry of tetrazoles. Russian Chemical Bulletin, 61(4), 767-787. [Link]
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Duncia, J. V., et al. (1998). Pyrazoles, 1,2,4-triazoles, and tetrazoles as surrogates for cis-amide bonds in boronate ester thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(7), 775-780. [Link]
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Rahi, V., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53. [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. [Link]
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Salunke, D. B., et al. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters, 95, 129532. [Link]
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Popat, K., et al. (2022). Drugs in the Tetrazole Series. Chemistry of Heterocyclic Compounds, 58(4), 291-306. [Link]
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Miller, W. R., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5585-5603. [Link]
-
Prendergast, G. C., et al. (2020). Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase. Cancers, 12(11), 3169. [Link]
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A Technical Guide to the Role of Fluorine Substitution in the Reactivity of Phenylboronic Acids
Introduction: The Strategic Imperative of Fluorine in Modern Chemistry
In the landscape of drug development and materials science, the strategic incorporation of fluorine is a well-established paradigm for modulating molecular properties.[1] Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its ability to enhance metabolic stability, binding affinity, and bioavailability.[2][3] Phenylboronic acids, as key building blocks in synthetic chemistry, are frequently subjected to fluorination to imbue target molecules with these desirable traits.[4] Their prominence stems from their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms the backbone of modern carbon-carbon bond formation.[5]
This guide provides an in-depth analysis of how fluorine substitution fundamentally alters the reactivity of phenylboronic acids. We will move beyond simple descriptions to explore the causal electronic and steric effects, their profound influence on catalytic cycle kinetics, and the practical considerations for stability and handling that every research scientist must navigate.
Pillar 1: The Electronic Influence of Fluorine on Lewis Acidity
The reactivity of a phenylboronic acid is intrinsically linked to the Lewis acidity of its boron center. Phenylboronic acids are Lewis, not Brønsted, acids; they accept a hydroxide ion to form a tetrahedral boronate species.[6][7] The equilibrium of this reaction is quantified by the pKa value. A lower pKa signifies a stronger Lewis acid.
The introduction of fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring.[7] This effect depletes electron density from the boron atom, making it more electrophilic and thus a stronger Lewis acid.[8] This generally results in a lower pKa value compared to the parent phenylboronic acid.[9]
However, the position of the fluorine substituent is critical due to the interplay of inductive and resonance (+R) effects:
-
Para-Substitution: The inductive effect is partially offset by the electron-donating resonance effect of fluorine's lone pairs. This results in only a minor change in acidity, with 4-fluorophenylboronic acid having a pKa very close to that of unsubstituted phenylboronic acid.[7]
-
Meta-Substitution: At the meta position, the resonance effect is negligible. The strong inductive effect dominates, leading to a significant increase in acidity (lower pKa).[7]
-
Ortho-Substitution: The ortho position experiences the strongest inductive effect. Furthermore, it allows for the formation of a stabilizing intramolecular B-O-H···F hydrogen bond, which further increases the acidity.[6][7][10] Consequently, ortho-fluorophenylboronic acids are considerably more acidic than their meta and para isomers.
Increasing the number of fluorine substituents generally leads to a cumulative increase in Lewis acidity.[10]
Transmetalation involves the transfer of the aryl group from the boron atom to the palladium(II) center. This process does not occur with the neutral boronic acid. It requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex, [Ar'B(OH)₃]⁻. [5] The role of fluorine here is nuanced:
-
"Ate" Complex Formation: A stronger Lewis acid (lower pKa) will more readily form the boronate "ate" complex at a given pH or base strength. This suggests that the increased acidity from fluorine substitution should facilitate the first step of activation.
-
Aryl Group Transfer: The subsequent transfer of the aryl group to the palladium center is generally considered to be faster for electron-rich aryl groups. [11]The electron-withdrawing nature of fluorine makes the aryl group less nucleophilic, which can slow this transfer. Indeed, some studies have found that electron-withdrawing group (EWG)-modified aryltrifluoroborates are poorer substrates in certain Suzuki couplings, consistent with the idea that defluoridation (or activation) must precede a slower transmetalation step. [12] This creates a dichotomy: fluorine substitution facilitates the formation of the active boronate species but can hinder the subsequent C-Pd bond formation. The overall observed reactivity is a delicate balance of these opposing effects, heavily influenced by the specific reaction conditions (catalyst, ligands, base, solvent). In many successful protocols using highly fluorinated boronic acids, strong bases like CsF are employed, which not only form the "ate" complex but can also interact with the palladium center, potentially facilitating the transmetalation through alternative pathways. [13][14]
Pillar 3: Stability, Handling, and Self-Validating Protocols
While robust reagents, fluorinated phenylboronic acids are susceptible to certain decomposition pathways that researchers must mitigate for reproducible results.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side-reaction can be promoted by the base used in Suzuki-Miyaura couplings, particularly with electron-deficient arylboron compounds. [15]* Hydrolytic Instability: While generally stable, some fluorinated isomers exhibit increased rates of decomposition in aqueous solutions. Notably, compounds with two fluorine atoms in the ortho positions (e.g., 2,6-difluorophenylboronic acid) have been found to be among the least stable. [9][16]* Boroxine Formation: Like all boronic acids, fluorinated variants exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. [10]This dehydration is often reversible in solution. For quantitative experiments, it is crucial to use boronic acids with a consistent, known purity, as commercial batches can be mixtures of the acid and the boroxine.
Experimental Protocol: Suzuki-Miyaura Coupling with 2-Fluorophenylboronic Acid
This protocol provides a self-validating workflow for a standard cross-coupling reaction. The causality for key choices is explained.
Objective: To synthesize 2-fluoro-1,1'-biphenyl from 1-bromo-benzene and 2-fluorophenylboronic acid.
Materials:
-
1-bromobenzene (1.0 mmol, 157 mg)
-
2-Fluorophenylboronic acid (1.2 mmol, 168 mg) - Causality: A slight excess of the boronic acid is used to ensure complete consumption of the limiting electrophile.
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg) - Causality: A common, reliable Pd(0) catalyst. Other catalysts can be used, but this is a robust starting point.
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), finely ground - Causality: An effective base for forming the boronate-ate complex. It must be anhydrous.
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL) - Causality: The mixed solvent system (Toluene/EtOH/H₂O) aids in dissolving both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen. This is critical as the Pd(0) catalyst is oxygen-sensitive. Perform three cycles of evacuating the flask under vacuum and backfilling with nitrogen.
-
Reagent Addition: Using syringes, add the toluene, ethanol, and degassed deionized water. Finally, add the 1-bromobenzene.
-
Execution: Place the flask in a pre-heated oil bath at 85 °C. Allow the reaction to stir vigorously under a positive pressure of nitrogen for 12-16 hours.
-
Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot for GC-MS analysis to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification & Characterization: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-1,1'-biphenyl. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The substitution of fluorine on a phenylboronic acid is not a trivial modification; it is a profound alteration of the molecule's fundamental electronic character. This change, primarily an increase in Lewis acidity, creates a complex interplay of effects that cascade through the mechanism of its most important application, the Suzuki-Miyaura cross-coupling. While fluorine's electron-withdrawing nature facilitates the crucial base-mediated activation of the boronic acid, it can simultaneously disfavor the subsequent aryl transfer to the palladium center. A successful outcome hinges on the researcher's understanding of this balance and the careful selection of reaction conditions to favor the productive catalytic pathway. By appreciating the causality—from pKa to "ate" complex stability to transmetalation kinetics—scientists can more effectively harness the power of fluorinated phenylboronic acids to build the next generation of pharmaceuticals and advanced materials.
References
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(30), 18404–18415.
- Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2788.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(30), 18404–18415.
- Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(9), 1145-1156.
- Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2030.
- BenchChem. (2025). The Catalyst's Edge: A Technical Guide to the Mechanism of Action of Fluorinated Boronic Acids. BenchChem Technical Guides.
- Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(35), 4493-4498.
- Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(35), 4493-4498.
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232.
- Cárdenas, D. J., Echavarren, A. M., & Pérez-Temprano, M. H. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- Ningbo Inno Pharmchem Co.,Ltd. (2025). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. Ningbo Inno Pharmchem Co.,Ltd. News.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
- Hall, D. G. (Ed.). (2011).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Ting, R., Adam, M., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(22), 8847–8855.
- BenchChem. (2025). The Catalyst's Edge: A Technical Guide to the Mechanism of Action of Fluorinated Boronic Acids. BenchChem Technical Guides.
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15839-15851.
- cpd_chem. (2020).
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- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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An In-Depth Technical Guide to 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a specialized organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid, a fluoro group, and a tetrazole ring, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its primary application in palladium-catalyzed cross-coupling reactions.
Introduction: A Molecule of Interest
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, with the CAS Number 1009303-56-3, is a solid organic compound characterized by a molecular formula of C₇H₆BFN₄O₂ and a molecular weight of 207.96 g/mol .[1] The strategic placement of its functional groups—a fluorine atom, a tetrazole ring, and a boronic acid moiety—on a phenyl backbone imparts specific reactivity and properties that are highly sought after in modern synthetic chemistry.
The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The fluorine atom can significantly influence the electronic properties and metabolic stability of resulting molecules, a key consideration in drug design. The tetrazole ring serves as a bioisostere for a carboxylic acid group, often used in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1009303-56-3 | |
| Molecular Formula | C₇H₆BFN₄O₂ | |
| Molecular Weight | 207.96 g/mol | |
| Appearance | Solid | |
| Melting Point | 163-168 °C | |
| InChI Key | FELFJHZMQYCKPT-UHFFFAOYSA-N | |
| SMILES | OB(O)c1ccc(F)c(c1)-c2nnn[nH]2 | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Signal Word | Warning |
Plausible Synthesis Pathway
Caption: Proposed synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Step 1: Tetrazole Formation
The synthesis commences with the conversion of the nitrile group of 5-bromo-2-fluorobenzonitrile into a tetrazole ring. This is a well-established cycloaddition reaction.
-
Reactants: 5-Bromo-2-fluorobenzonitrile, sodium azide, and a catalyst such as tri-n-butyltin chloride.
-
Solvent: Toluene is a common solvent for this reaction.
-
Conditions: The reaction mixture is typically heated to reflux for several hours.
-
Mechanism: The [3+2] cycloaddition between the nitrile and the azide forms the stable tetrazole ring.
Step 2: Halogen-Metal Exchange
The subsequent step involves a halogen-metal exchange to replace the bromine atom with lithium. This creates a reactive organolithium species.
-
Reactant: 5-(5-Bromo-2-fluorophenyl)-1H-tetrazole.
-
Reagent: n-Butyllithium (n-BuLi) is a strong base commonly used for this purpose.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent.
-
Conditions: The reaction is performed at a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Step 3: Borylation and Hydrolysis
The final step is the formation of the boronic acid. The organolithium intermediate is reacted with a borate ester, followed by acidic workup.
-
Reagent: Triisopropyl borate is a common electrophile for this borylation.
-
Conditions: The borate ester is added to the reaction mixture at low temperature. The mixture is then allowed to warm to room temperature.
-
Workup: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester and yield the final product, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary and most significant application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate).
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners. The use of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in this reaction allows for the introduction of the fluoro-tetrazolyl-phenyl moiety into a target molecule, which can be a crucial step in the synthesis of novel pharmaceutical candidates and functional materials.
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a valuable and versatile building block in synthetic chemistry. Its utility primarily stems from its role in the powerful Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of complex molecular architectures. The presence of the fluorine atom and the tetrazole ring provides medicinal chemists with tools to modulate the physicochemical and pharmacokinetic properties of new drug candidates. While its specific discovery and historical timeline remain to be fully elucidated in publicly accessible documents, its availability from commercial suppliers ensures its continued use in advancing chemical research and development.
References
[2] U.S. Patent 5,206,374A, "Process for preparing tetrazolylphenylboronic acid intermediates." Google Patents. "4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3." Sigma-Aldrich. [3] "4-fluoro-3-(1h)-tetrazol-5-yl)phenylboronic acid | Sigma-Aldrich." Merck. [4] "CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method." Google Patents. [1] "4-fluoro-3-(tetrazol-5-yl)phenylboronic acid - Boron Molecular." Boron Molecular. [5] "5-Bromo-2-fluorobenzonitrile 97 179897-89-3." Sigma-Aldrich. "CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid." Google Patents. [6] U.S. Patent 6,576,789B1, "Process for the preparation of substituted phenylboronic acids." Google Patents.
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- 3. researchgate.net [researchgate.net]
- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Biaryls in Medicinal Chemistry
The biaryl motif is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] The specific substrate, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, is of particular interest as it incorporates a tetrazole ring, a common bioisostere for a carboxylic acid, and a fluorine atom, which can enhance metabolic stability and binding affinity. The synthesis of biaryls containing this moiety is therefore of considerable importance for the development of new drug candidates.
This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. It delves into the mechanistic considerations, addresses the unique challenges posed by this substrate, and offers a detailed experimental protocol with troubleshooting advice.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Challenges in the Suzuki-Miyaura Coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
The unique structure of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid presents specific challenges that must be addressed for a successful coupling reaction:
-
Catalyst Inhibition by the Tetrazole Moiety: Nitrogen-containing heterocycles are known to coordinate with the palladium catalyst, potentially leading to catalyst deactivation and incomplete conversion.[4][5] The tetrazole ring, with its multiple nitrogen atoms, is a particularly strong Lewis base and can form stable complexes with the palladium center, thereby inhibiting its catalytic activity.[6]
-
Reduced Nucleophilicity due to the Fluoro Substituent: The strongly electron-withdrawing nature of the fluorine atom decreases the electron density of the phenyl ring. This, in turn, reduces the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step.[7]
-
Protodeboronation: Electron-deficient boronic acids are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of byproducts and reduced yield.[4]
Strategic Approaches and Protocol Optimization
To overcome these challenges, a carefully optimized protocol is required. The following sections detail the critical parameters and provide a recommended starting point for the reaction.
Selection of Catalyst and Ligand
The choice of the palladium source and, more importantly, the ligand is critical for a successful outcome.
-
Palladium Pre-catalyst: While various palladium sources can be used, pre-formed palladium complexes, often referred to as pre-catalysts, are recommended for their stability and ease of handling. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Ligands: For challenging substrates like 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, bulky and electron-rich phosphine ligands are often necessary.[6] These ligands promote both the oxidative addition and reductive elimination steps and can help to prevent the formation of inactive catalyst species. Buchwald-type biarylphosphine ligands such as XPhos , SPhos , and RuPhos have proven effective for hindered and heteroaromatic substrates.[5] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these types of couplings due to their strong σ-donating properties.[6]
Choice of Base and Solvent
The base and solvent system plays a crucial role in the reaction's success.
-
Base: A moderately strong base is required to facilitate the formation of the boronate species for transmetalation. For electron-deficient boronic acids, stronger bases can sometimes accelerate the desired reaction but may also increase the rate of protodeboronation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[8] In some cases, cesium carbonate (Cs₂CO₃) may offer improved results.
-
Solvent: A polar aprotic solvent is generally preferred. A mixture of 1,4-dioxane and water or dimethoxyethane (DME) and water is a common and effective choice.[9] The aqueous component is essential for dissolving the base and facilitating the formation of the active boronate species. Anhydrous conditions have also been reported to be beneficial in some cases to suppress protodeboronation.[4]
Additives to Mitigate Catalyst Inhibition
To counteract the potential for catalyst inhibition by the tetrazole moiety, the use of additives can be highly beneficial. The addition of trimethyl borate has been shown to enhance reaction rates in couplings involving coordinating heterocycles by preventing catalyst poisoning.[4]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with an aryl bromide. Optimization of the reaction conditions may be necessary for different coupling partners.
| Reagent | Molar Equivalents | Purpose |
| Aryl Bromide | 1.0 | Electrophilic coupling partner |
| 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | 1.2 - 1.5 | Nucleophilic coupling partner |
| Palladium Pre-catalyst (e.g., Pd(OAc)₂) | 0.02 - 0.05 | Catalyst |
| Ligand (e.g., XPhos) | 0.04 - 0.10 | Stabilizes and activates catalyst |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) | - | Reaction medium |
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2-1.5 eq.), palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq.), and ligand (e.g., XPhos, 0.04-0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidative degradation of the catalyst and the homocoupling of the boronic acid.[10]
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Figure 2: A flowchart outlining the key steps of the experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst inhibition by the tetrazole. 3. Insufficiently active boronic acid. | 1. Use a fresh batch of palladium pre-catalyst and ensure rigorous exclusion of oxygen. 2. Increase ligand loading. Switch to a more electron-rich and bulky ligand (e.g., RuPhos). Consider adding trimethyl borate. 3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. |
| Significant Protodeboronation | 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high. 3. Base is too strong. | 1. Use anhydrous solvents and ensure all reagents are dry. 2. Lower the reaction temperature and monitor for longer reaction times. 3. Switch to a milder base (e.g., K₂CO₃). |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure for the solvent and ensure a robust inert atmosphere throughout the reaction.[10] |
Conclusion
The Suzuki-Miyaura coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a feasible but challenging transformation that requires careful consideration of the reaction conditions. By employing bulky, electron-rich phosphine ligands, an appropriate base and solvent system, and potentially additives to mitigate catalyst inhibition, researchers can successfully synthesize valuable biaryl compounds for applications in medicinal chemistry and drug development. The protocol and troubleshooting guide provided herein serve as a solid foundation for achieving high yields and purity in this important synthetic transformation.
References
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Thieme. [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Prominent Ligand Types in Modern Cross-Coupling Reactions. ResearchGate. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. ACS Publications. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The biaryl motif is a cornerstone in the architecture of numerous biologically active molecules, from pharmaceuticals to agrochemicals.[1] The strategic incorporation of specific functional groups onto these scaffolds allows for the fine-tuning of their physicochemical and pharmacokinetic properties. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a sophisticated building block designed for this purpose, offering a unique combination of a fluorine atom and a tetrazole ring. This guide provides an in-depth exploration of its application in the synthesis of biaryl compounds, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of Fluorine and Tetrazole Moieties
The deliberate inclusion of fluorine and tetrazole groups in drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic potential.
The Role of Fluorine: The introduction of fluorine can profoundly influence a molecule's properties.[2] Its high electronegativity can alter the acidity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative degradation.[3][4][5] These modifications can lead to improved oral bioavailability, increased binding affinity to target proteins, and a more favorable overall pharmacokinetic profile.
The Tetrazole Ring as a Carboxylic Acid Bioisostere: The tetrazole ring is widely recognized as a metabolically stable bioisostere for the carboxylic acid group.[6][7] This is particularly advantageous in drug design as it can improve oral bioavailability and cell membrane permeability. Tetrazole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][8][9]
Chemical Properties and Handling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
A clear understanding of the reagent's properties is crucial for its effective and safe use.
| Property | Value |
| CAS Number | 1009303-56-3[10] |
| Molecular Formula | C₇H₆BFN₄O₂[10] |
| Molecular Weight | 207.96 g/mol [10] |
| Appearance | Solid[10] |
| Melting Point | 163-168 °C[10] |
| Safety | Warning: Acute toxicity (Oral, Category 4)[10] |
| Storage | Store in a cool, dry, well-ventilated area. |
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and highly efficient method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[11] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.
General Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, a step that is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid with an Aryl Bromide
This protocol provides a detailed methodology for the synthesis of a biaryl compound using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with heterocyclic substrates.
Materials and Reagents
-
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), XPhos (0.02 equiv.), and potassium phosphate (2.0 equiv.).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add palladium(II) acetate (0.01 equiv.) to the flask.
-
Expertise Note: The use of a bulky and electron-rich phosphine ligand like XPhos is often beneficial for coupling reactions involving sterically hindered or electron-rich/deficient partners, as it can facilitate both the oxidative addition and reductive elimination steps.
-
-
Solvent Addition:
-
Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling with nitrogen or argon for at least 30 minutes.
-
Add the degassed solvent mixture to the reaction flask via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Trustworthiness Note: It is advisable to run a small-scale pilot reaction to optimize the temperature and reaction time for a specific aryl halide.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Use a pre-catalyst (e.g., XPhos Pd G3), increase the amount of base, or raise the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water or prolonged reaction time at high temperature. | Use anhydrous solvents, minimize the amount of water in the reaction mixture, and monitor the reaction closely to avoid unnecessarily long reaction times. |
| Formation of Homocoupled Products | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a valuable and versatile building block for the synthesis of complex biaryl compounds. Its strategic combination of a fluorine atom and a tetrazole ring offers medicinal chemists a powerful tool to modulate the properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into a wide range of molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors.
References
- Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- D. G. Hall (Ed.). (2013). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Chemical Society Reviews, 42(21). DOI:10.1039/C3CS60197H
- Journal of Pharmaceutical Research International. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. DOI:10.1039/D2SC05455H
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.
- Gupta, S. (2019). Role of Fluorine in Drug Design and Drug Action.
- Buchwald, S. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
- National Center for Biotechnology Information. (n.d.).
- Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-(1H)-tetrazol-5-yl)phenylboronic acid.
- Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid.
- Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
- Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
- ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals.
- Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi.
- Molecules. (2020).
- National Institutes of Health. (2023).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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- 1. researchgate.net [researchgate.net]
- 2. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. labsolu.ca [labsolu.ca]
- 5. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Tetrazol-5-yl)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 9. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both versatile reactivity and favorable pharmacological properties is incessant. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid has emerged as a strategic building block for medicinal chemists, ingeniously combining the bioisosteric advantages of a tetrazole ring with the synthetic prowess of a boronic acid functional group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, focusing on its application in the synthesis of high-value therapeutic candidates through palladium-catalyzed cross-coupling reactions.
Introduction: A Molecule of Designed Duality
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a bifunctional reagent of significant interest in medicinal chemistry. Its design incorporates two key functionalities that are highly sought after in the development of novel therapeutics:
-
The Tetrazole Moiety: The 5-substituted tetrazole ring is a well-established bioisostere of the carboxylic acid group. This substitution can enhance the metabolic stability and membrane permeability of a drug candidate, while maintaining the ability to engage in crucial hydrogen bonding interactions with biological targets. The tetrazole ring's unique electronic properties can also contribute to improved oral bioavailability and a more favorable pKa profile compared to its carboxylic acid counterpart.
-
The Phenylboronic Acid Group: Boronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient and stereospecific formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis. The boronic acid functionality provides a stable yet reactive handle for the precise installation of the fluoro-tetrazolylphenyl motif onto a wide array of aromatic and heteroaromatic systems.
The strategic placement of a fluorine atom ortho to the boronic acid and meta to the tetrazole ring further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions with target proteins.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the construction of biaryl and heteroaryl-aryl linkages, which are prevalent structural motifs in a vast number of approved drugs and clinical candidates.
Mechanistic Rationale and Key Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of an aryl or heteroaryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
When utilizing 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, several factors must be considered to ensure a successful and high-yielding reaction:
-
Choice of Catalyst and Ligand: The selection of the palladium source and the supporting phosphine ligand is critical. Electron-rich and sterically hindered ligands, such as those from the Buchwald or Fu labs (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates like electron-rich heteroaryl chlorides.
-
Base Selection: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water. The aqueous phase is necessary for the solubility of the base and to facilitate the transmetalation step.
-
Reaction Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the coupling partners and the stability of the catalyst.
Application Showcase: Synthesis of a Potent mGlu5 Receptor Antagonist
A compelling example of the utility of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is in the synthesis of 3-[3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine, a potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist.[1] mGlu5 receptor antagonists are of significant interest for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome.
The synthesis of this target molecule highlights the strategic use of a Suzuki-Miyaura coupling to introduce the key fluoro-tetrazolylphenyl moiety.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the mGlu5 receptor antagonist.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the target mGlu5 receptor antagonist.
Caption: General experimental workflow for the synthesis.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with 3-bromo-4-methylpyridine.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | 1009303-56-3 | 207.96 | 1.0 | 1.0 |
| 3-Bromo-4-methylpyridine | 3430-22-6 | 172.02 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.0 mmol, 1.0 equiv), 3-bromo-4-methylpyridine (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv).
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[3-fluoro-5-(tetrazol-5-yl)phenyl]-4-methylpyridine.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid stands as a testament to the power of rational molecular design in medicinal chemistry. Its unique combination of a bioisosteric tetrazole and a synthetically versatile boronic acid makes it an invaluable building block for the construction of complex, biologically active molecules. The successful application of this reagent in the synthesis of a potent mGlu5 receptor antagonist underscores its potential to accelerate the discovery and development of novel therapeutics for a range of challenging diseases. Researchers and drug development professionals are encouraged to explore the utility of this and similar reagents in their pursuit of the next generation of medicines.
References
-
Cosford, N. D. P., et al. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5477-5480. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluoro and tetrazole substituents. This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer insights into the specific reactivity of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, and provide step-by-step experimental protocols for its successful implementation in the synthesis of novel biaryl and heteroaryl compounds.
Introduction: The Significance of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] Among these, the Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is particularly favored for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[3][4][5]
The subject of this guide, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS 1009303-56-3), is a highly functionalized building block that offers several strategic advantages in drug discovery and materials science.[6] The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and membrane permeability.[7] The combination of these functionalities on a boronic acid platform opens avenues for the synthesis of a diverse array of novel compounds.
This document serves as a practical guide for researchers, providing not only established protocols but also the scientific rationale behind the experimental design, enabling users to troubleshoot and adapt these methods for their specific synthetic targets.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3][8] The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this step.[9]
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple to form the new carbon-carbon bond (R¹-R²), and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[1][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
The unique structure of this boronic acid presents specific challenges and opportunities that must be considered for successful cross-coupling.
-
Electronic Effects: The fluorine atom and the tetrazole ring are both electron-withdrawing groups. Electron-withdrawing substituents on the boronic acid can slow down the transmetalation step.[10] Therefore, careful selection of the base and reaction conditions is crucial to promote the formation of the reactive boronate species.
-
The Ortho-Tetrazole Group: The nitrogen-rich tetrazole ring in the ortho position to the boronic acid can act as a chelating ligand for the palladium catalyst. This chelation could potentially influence the reaction in several ways:
-
Catalyst Inhibition: The tetrazole could coordinate to the palladium center, potentially leading to catalyst deactivation.[11]
-
Directing Group Effects: The tetrazole could act as a directing group, influencing the regioselectivity of the reaction in certain contexts, though this is more commonly observed in C-H activation reactions.[12][13]
-
Altered Reactivity: Chelation can alter the electronic properties and steric environment of the palladium center, which may affect the rates of the elementary steps in the catalytic cycle.
-
-
Protodeboronation: A common side reaction with heteroaryl and electron-deficient arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of 4-fluoro-3-(tetrazol-5-yl)benzene.[11][14] Minimizing this side reaction is critical for achieving high yields.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner.
General Experimental Workflow
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Recommended Reagents and Equipment
| Reagents | Equipment |
| 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | Schlenk flask or reaction vial with stir bar |
| Aryl or heteroaryl halide (Br, I) | Condenser |
| Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Magnetic stir plate with heating |
| Ligand (if not using a pre-catalyst) | Inert gas supply (Argon or Nitrogen) |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Syringes and needles |
| Anhydrous, degassed solvents (e.g., Dioxane, Toluene, DMF, with Water) | Standard laboratory glassware |
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with a range of aryl bromides.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Coupling with Challenging Substrates (e.g., Aryl Chlorides or Heteroaryl Halides)
For less reactive aryl chlorides or potentially problematic heteroaryl halides, a more active catalyst system is recommended.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride or heteroaryl halide (1.0 equiv.), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.5 equiv.), and a stronger base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst System: Use a more active catalyst system, such as a combination of Pd₂(dba)₃ (0.02 equiv.) and a bulky, electron-rich phosphine ligand like SPhos or XPhos (0.04 equiv.).
-
Solvent Addition: Add a degassed polar aprotic solvent such as toluene or CPME, often with a small amount of water.
-
Reaction: Heat the reaction to a higher temperature, typically 100-120 °C.
-
Monitoring and Workup: Follow the same procedures as in Protocol 1.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficiently anhydrous/degassed conditions. | Use a fresh batch of catalyst and high-purity reagents.[15] Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere. |
| Significant Protodeboronation | Presence of excess water; Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃ or KF).[16] Minimize the amount of water in the solvent system. Consider using the boronic acid as the limiting reagent if it is more valuable. |
| Formation of Homocoupled Products | Presence of oxygen; Inefficient reduction of a Pd(II) precatalyst. | Thoroughly degas all solvents and maintain a positive inert gas pressure.[1] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[17] |
| Reaction Stalls | Catalyst deactivation (e.g., by the tetrazole moiety); Substrate insolubility. | Screen different ligands that may be less susceptible to chelation.[18] Try a different solvent system to improve solubility.[16] |
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with careful consideration of the unique electronic and steric properties of this substrate, is essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Megha Sahu & Prabodh Sapkale. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
American Chemical Society. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium-catalyzed olefination of aryl tetrazoles via direct C–H bond activation. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... [Link]
-
American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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American Chemical Society. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]
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National Center for Biotechnology Information. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. [Link]
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Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Link]
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American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
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National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
American Chemical Society. (2026, January 15). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]
-
American Chemical Society. (2026, January 16). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
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Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. [Link]
-
National Center for Biotechnology Information. (2024, September 6). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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American Chemical Society. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]
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Royal Society of Chemistry. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Link]
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Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. (n.d.). [Link]
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Application Note & Protocols: 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in the development of enzyme inhibitors. Boronic acids have emerged as a privileged class of pharmacophores, capable of forming reversible covalent bonds with key catalytic residues, particularly serine, in enzyme active sites.[1][2] This unique mechanism often leads to inhibitors with high potency and specificity.[3] The subject compound combines the boronic acid "warhead" with a fluoro-substituted phenyl ring and a tetrazole moiety. The fluorine atom can enhance metabolic stability and binding affinity, while the tetrazole ring acts as a bioisostere for a carboxylic acid group, improving physicochemical properties.[4][5][6] This guide details the mechanistic basis of inhibition, a representative synthesis protocol, a comprehensive protocol for evaluating inhibitory activity against a model serine protease, and methods for data analysis and interpretation.
Introduction: The Strategic Design of a Modern Inhibitor
The convergence of boronic acid chemistry with strategic bioisosteric replacement has opened new avenues in the design of potent and selective enzyme inhibitors.[7] Boronic acids are recognized for their ability to act as transition-state analog inhibitors, particularly for serine proteases and β-lactamases, by forming a reversible, covalent bond with the catalytic serine residue.[8][9][10] This interaction mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis, leading to potent inhibition.[10]
Key Structural Features of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid:
-
Boronic Acid Moiety (-B(OH)₂): The electrophilic boron atom is the cornerstone of the inhibitory activity. It is attacked by the nucleophilic hydroxyl group of a catalytic serine residue within the enzyme's active site, forming a stable tetrahedral boronate adduct.[1][11]
-
Fluorine Substituent (-F): The introduction of a fluorine atom can significantly modulate the compound's properties. It can increase the acidity of the boronic acid, enhancing its susceptibility to nucleophilic attack. Furthermore, fluorine can improve metabolic stability and binding affinity through favorable interactions with the enzyme.[6]
-
Tetrazole Ring: The tetrazole moiety is a well-established bioisostere of the carboxylic acid group.[4][5] This substitution can enhance metabolic stability, improve absorption, and provide additional hydrogen bonding opportunities within the active site, thereby increasing potency and selectivity.[12][13]
This compound is a prime candidate for inhibiting enzymes where a serine residue plays a crucial role in catalysis, such as serine proteases (e.g., dipeptidyl peptidase IV) and serine β-lactamases, which are implicated in a wide range of diseases from type 2 diabetes to bacterial resistance.[14][15][16]
Mechanism of Reversible Covalent Inhibition
The inhibitory power of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid against serine proteases stems from its ability to form a reversible covalent adduct with the catalytic serine residue. The process is a two-step mechanism:
-
Initial Non-covalent Binding: The inhibitor first binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by interactions such as hydrogen bonding and hydrophobic interactions.
-
Covalent Bond Formation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom of the boronic acid. This forms a tetrahedral boronate intermediate, which is a stable transition-state analog, effectively locking the enzyme in an inactive state (E-I).[9]
This covalent bond, while strong, is reversible, which can be advantageous in drug design to minimize off-target effects.[2]
Caption: Reversible covalent inhibition mechanism.
Synthesis Protocol
A representative synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid can be achieved through a multi-step process, often starting from a commercially available substituted aniline or nitrile. The following is a generalized protocol based on common organic synthesis techniques.
Materials:
-
3-Amino-2-fluorobenzonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride
-
Isoamyl nitrite
-
Copper(I) bromide
-
Bis(pinacolato)diboron
-
Potassium acetate
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., DMF, Toluene, Ethyl Acetate, Hexane)
-
Silica gel for column chromatography
Procedure:
-
Tetrazole Formation:
-
In a round-bottom flask, dissolve 3-amino-2-fluorobenzonitrile in an appropriate solvent like DMF.
-
Add sodium azide and triethylamine hydrochloride.
-
Heat the reaction mixture (e.g., at 120 °C) for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the mixture into water and acidify with HCl to precipitate the tetrazole product.
-
Filter, wash with water, and dry the solid to obtain 5-(3-amino-2-fluorophenyl)-1H-tetrazole.
-
-
Sandmeyer-type Reaction (Diazotization and Boronation):
-
Suspend the amino-tetrazole product in an aqueous acid solution (e.g., HBr).
-
Cool the mixture in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of bis(pinacolato)diboron and a copper catalyst in a suitable solvent.
-
Slowly add the diazonium salt solution to the boron-containing mixture.
-
Allow the reaction to proceed to completion.
-
-
Deprotection and Isolation:
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting boronate ester by silica gel column chromatography.
-
Hydrolyze the pinacol ester to the boronic acid using an acid or base, followed by neutralization.
-
The final product, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, can be isolated by filtration or crystallization.[17]
-
Note: This is a representative protocol. Specific conditions, reagents, and purification methods may vary. Always consult primary literature and perform appropriate safety assessments.
Application Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid against a model serine protease using a chromogenic substrate in a 96-well plate format.
Objective: To quantify the inhibitory potency of the test compound.
Materials and Reagents:
-
Enzyme: A purified serine protease (e.g., Chymotrypsin, Trypsin, or a relevant β-lactamase).
-
Substrate: A chromogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for Chymotrypsin).
-
Inhibitor: 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl.
-
DMSO: For dissolving the inhibitor.
-
96-well microplates.
-
Microplate reader.
Experimental Procedure:
-
Preparation of Solutions:
-
Enzyme Stock: Prepare a concentrated stock solution of the enzyme in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock: Prepare a stock solution of the chromogenic substrate in DMSO or assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in 100% DMSO.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 0.1 µM). This will be the intermediate plate.
-
Further dilute these intermediate concentrations into the assay buffer. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤1%).
-
-
Assay Setup (96-well plate):
-
Layout: Design the plate layout to include wells for:
-
Blank: Assay buffer + substrate (no enzyme).
-
Negative Control (100% activity): Assay buffer + enzyme + substrate + DMSO (no inhibitor).
-
Positive Control: A known inhibitor of the enzyme, if available.
-
Test Wells: Assay buffer + enzyme + substrate + serially diluted inhibitor.
-
-
Procedure:
-
Add assay buffer to all wells.
-
Add the diluted inhibitor solutions or DMSO (for controls) to the appropriate wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) kinetically over a period of 10-20 minutes, taking readings every 30-60 seconds.
-
Caption: Workflow for IC₅₀ determination.
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each well, determine the initial reaction velocity (rate) by plotting absorbance versus time. The slope of the linear portion of this curve represents V₀.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100 Where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_control is the rate of the negative control (no inhibitor).
-
Determine IC₅₀:
Data Presentation:
| Inhibitor Conc. (nM) | log[Inhibitor] | V₀ (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.0 | 0 |
| 1 | 0 | 48.5 | 3.0 |
| 10 | 1 | 42.5 | 15.0 |
| 50 | 1.7 | 26.0 | 48.0 |
| 100 | 2.0 | 15.5 | 69.0 |
| 500 | 2.7 | 5.1 | 89.8 |
| 1000 | 3.0 | 2.5 | 95.0 |
Table 1: Example data for IC₅₀ determination. The IC₅₀ value would be interpolated from the dose-response curve generated from this data.
Caption: Data analysis pipeline for IC₅₀ calculation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Inhibition Observed | - Inhibitor is inactive against the chosen enzyme.- Incorrect inhibitor concentration.- Inhibitor precipitated out of solution. | - Test against a different enzyme class.- Verify stock concentration and dilutions.- Check solubility in assay buffer; adjust DMSO %. |
| High Variability in Replicates | - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations. | - Use calibrated pipettes.- Ensure thorough mixing after each addition.- Use a temperature-controlled plate reader. |
| Non-linear Reaction Rate in Control | - Substrate depletion.- Enzyme instability. | - Use a lower enzyme concentration.- Reduce the assay time.- Check enzyme stability in the assay buffer. |
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid represents a highly promising scaffold for the development of potent, selective, and metabolically robust enzyme inhibitors. Its mechanism of reversible covalent inhibition offers a distinct advantage for targeting enzymes with active site serine residues. The protocols outlined in this guide provide a comprehensive framework for synthesizing, testing, and analyzing the inhibitory activity of this compound, serving as a valuable resource for researchers engaged in drug discovery and development.
References
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. (2018). Protein Science. Retrieved January 18, 2026, from [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. Retrieved January 18, 2026, from [Link]
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Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. (2008). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. (2008). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Tetrazoles: A multi-potent motif in drug design. (2024). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. (2018). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Inhibition of Serine Proteases by Arylboronic Acids. (1971). Proceedings of the National Academy of Sciences. Retrieved January 18, 2026, from [Link]
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Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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β-Lactamase inhibitor. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (1995). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: Determinants of potency and in vivo efficacy and safety. (2008). ProQuest. Retrieved January 18, 2026, from [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
-
Glucose regulation by newly synthesized boronic acid functionalized molecules as dipeptidyl peptidase IV inhibitor: a potential compound for therapeutic intervention in hyperglycaemia. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved January 18, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules. Retrieved January 18, 2026, from [Link]
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Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
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The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2024). Prosynth. Retrieved January 18, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules. Retrieved January 18, 2026, from [Link]
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Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2017). PNAS. Retrieved January 18, 2026, from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 18, 2026, from [Link]
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Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (2001). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2020). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Inhibition mechanism of peptide boronic acids against serine protease. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. Retrieved January 18, 2026, from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]
-
Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. Retrieved January 18, 2026, from [Link]
-
Covalent Inhibition Kinetics. (n.d.). BioKin, Ltd. Retrieved January 18, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination. (2024). Azure Biosystems. Retrieved January 18, 2026, from [Link]
-
4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. (n.d.). Boron Molecular. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid in Materials Science
Introduction: A Versatile Building Block for Advanced Functional Materials
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a specialized organic compound that serves as a highly valuable building block in the synthesis of advanced functional materials. Its unique trifunctional structure, featuring a boronic acid group for cross-coupling, a fluorine atom for tuning electronic properties, and a tetrazole ring for coordination and hydrogen bonding, makes it a compelling candidate for creating novel materials in organic electronics, sensing, and beyond. This document provides a detailed guide for researchers, materials scientists, and drug development professionals on the potential applications and experimental protocols involving this versatile molecule. While its primary established role is as a reactant in organic synthesis, these notes extrapolate its utility into materials science based on the known properties of its constituent functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BFN₄O₂ | |
| Molecular Weight | 207.96 g/mol | |
| CAS Number | 1009303-56-3 | |
| Appearance | White to off-white solid | |
| Melting Point | 163-168 °C | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. | General knowledge |
Synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
The synthesis of tetrazolylphenylboronic acids typically involves the formation of the tetrazole ring from a nitrile precursor, followed by a borylation reaction. A plausible synthetic route, adapted from established methods for similar compounds, is outlined below.[1]
Workflow for Synthesis
Caption: Plausible synthetic route to the title compound.
Protocol for Synthesis
Step 1: Synthesis of 5-(4-Bromo-2-fluorophenyl)-1H-tetrazole
-
To a solution of 2-fluoro-5-bromobenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with 2M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-(4-bromo-2-fluorophenyl)-1H-tetrazole.
Step 2: Synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
-
Dissolve the 5-(4-bromo-2-fluorophenyl)-1H-tetrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (2.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Application Note 1: A Key Component in Suzuki-Miyaura Cross-Coupling for Materials Synthesis
The boronic acid functional group makes this compound an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the construction of complex molecular architectures such as conjugated polymers, dendrimers, and small molecules for organic electronics.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, which is reduced in situ to Pd(0). The choice of ligands (e.g., phosphines like PPh₃, SPhos) is crucial for stabilizing the palladium catalyst, enhancing its reactivity, and preventing its precipitation as palladium black.[3][4]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[2] The choice of base can significantly impact reaction rates and yields.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the base and facilitate the formation of the active boronate species.[4]
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid with an aryl halide to synthesize a biaryl compound, a common structural motif in materials for OLEDs and sensors.
-
In a reaction vessel, combine 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2 eq), the desired aryl halide (1.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a base, such as potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Note 2: Building Block for Fluorinated Host Materials in OLEDs
The incorporation of fluorine atoms into organic electronic materials is a well-established strategy to enhance device performance.[5] Fluorination generally lowers both the HOMO and LUMO energy levels of a molecule due to the high electronegativity of fluorine. This can facilitate electron injection and improve the overall charge balance within an OLED, leading to higher efficiency and stability. The strong carbon-fluorine bond also contributes to increased thermal and oxidative stability, potentially extending the operational lifetime of the device.[5]
By using 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid in a Suzuki coupling with other aromatic building blocks, novel host materials can be synthesized. The tetrazole group, being electron-withdrawing, can further help in tuning the electronic properties and may also provide sites for intermolecular interactions, influencing the morphology of the thin film.
Hypothetical Target Molecule for an OLED Host
A target molecule could be a bi- or terphenyl derivative where the 4-fluoro-3-(tetrazol-5-yl)phenyl group is coupled to a core structure known for good charge transport properties, such as carbazole or triphenylamine.
Protocol for Characterization of a New Host Material
-
Synthesis: Synthesize the target material using the Suzuki coupling protocol described above.
-
Purification: Purify the material to a very high degree (>99.9%) using techniques like temperature gradient sublimation.
-
Photophysical Characterization:
-
Measure the UV-Vis absorption and photoluminescence (PL) spectra in a suitable solvent (e.g., toluene or chloroform) and as a thin film.
-
Determine the photoluminescence quantum yield (PLQY).
-
-
Electrochemical Characterization:
-
Use cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels.
-
-
Device Fabrication and Testing:
-
Fabricate a multi-layer OLED device by thermal evaporation with the synthesized compound as the host material in the emissive layer, co-evaporated with a suitable phosphorescent dopant.
-
Characterize the device performance by measuring the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime.
-
Application Note 3: Precursor for Fluorescent Chemosensors
The tetrazole moiety is known to be an effective metal chelator and can participate in hydrogen bonding interactions.[6][7] These properties make it a promising functional group for the development of chemosensors. Tetrazole-based fluorescent sensors have been reported for the detection of various ions, including fluoride and metal ions like Al³⁺ and Zn²⁺.[8][9] The sensing mechanism often involves a change in the fluorescence properties of a nearby fluorophore upon binding of the analyte to the tetrazole ring, for example, through modulation of an excited-state intramolecular proton transfer (ESIPT) process.[9]
By coupling 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid to a known fluorophore (e.g., coumarin, naphthalene, or pyrene) that has a suitable halide for a Suzuki reaction, a new sensor molecule can be created. The fluorinated phenyl ring can further modulate the electronic properties and the sensitivity of the sensor.
Protocol for Testing a New Fluorescent Sensor
-
Synthesis: Synthesize the sensor molecule by coupling the boronic acid with a halogenated fluorophore via the Suzuki protocol.
-
Stock Solution Preparation: Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO or acetonitrile).
-
Titration Experiments:
-
In a series of cuvettes, place a fixed concentration of the sensor molecule in a buffered aqueous solution or an organic solvent.
-
Add increasing concentrations of the target analyte (e.g., a solution of a metal salt or a fluoride salt).
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength against the analyte concentration to determine the detection limit and binding constant.
-
-
Selectivity Study:
-
Repeat the titration experiment with a range of other potentially interfering ions to assess the selectivity of the sensor.
-
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a strategically designed building block with significant potential for the creation of novel, high-performance materials. Its utility in Suzuki-Miyaura cross-coupling provides a straightforward entry into a vast chemical space of functional organic molecules. While direct applications in materials science are still emerging, the inherent properties of its fluoro and tetrazole functionalities strongly suggest its value in the development of next-generation OLEDs, chemical sensors, and other advanced materials. The protocols and insights provided herein are intended to serve as a foundational guide for researchers looking to exploit the unique characteristics of this promising compound.
References
-
Li, J.-Y., et al. (2013). A tetrazole-based fluorescence “turn-on” sensor for Al(iii) and Zn(ii) ions and its application in bioimaging. Dalton Transactions, 42(33), 11888-11894. Available at: [Link]
-
Li, J.-Y., et al. (2013). A highly specific tetrazole-based chemosensor for fluoride ion: a new sensing functional group based on intramolecular proton transfer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 66-70. Available at: [Link]
-
ChemRxiv. (2023). Tetrazole-Based Probe: A New Frontier for Scalable, Selective Peroxynitrite Sensing in Cells. Available at: [Link]
-
Semantic Scholar. A highly specific tetrazole-based chemosensor for fluoride ion: a new sensing functional group based on intramolecular proton transfer. Available at: [Link]
-
ACS Publications. (2023). Fluorescent Nanoassembly of Tetrazole-Based Dyes with Amphoteric Surfactants: Investigation of Cyanide Sensing and Antitubercular Activity. ACS Applied Bio Materials. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Remarkable influence of fluorine substitution on electronic and thermochemical properties of phospholes. Available at: [Link]
-
ResearchGate. EL performance of the multi-layer OLED devices incorporating fluorine-phosphole derivative as emissive layer. Available at: [Link]
-
ResearchGate. Investigating the effect of the tetrazole electronics. Available at: [Link]
-
Boron Molecular. 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Available at: [Link]
-
ChosunBiz. (2025). Yonsei and LG Display reveal how magnesium fluoride boosts OLED performance. Available at: [Link]
-
OLED-Info. (2025). Researchers from LGD and Yonsei University discover why magnesium fluoride is a high performance OLED HIL material. Available at: [Link]
-
NIH National Library of Medicine. (2013). Metal–organic frameworks for electronics: emerging second order nonlinear optical and dielectric materials. Available at: [Link]
- Google Patents. (1993). Process for preparing tetrazolylphenylboronic acid intermediates.
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. Available at: [Link]
-
ACS Publications. (2017). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
MilliporeSigma. 4-fluoro-3-(1h)-tetrazol-5-yl)phenylboronic acid. Available at: [Link]
- Google Patents. (2002). Photoacid generators for use in photoresist compositions.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[8][9][10]triazo. Available at: [Link].tdcommons.org/dpubs_series/7526/)
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A Practical Guide to Suzuki-Miyaura Coupling with Functionalized Phenylboronic Acids: Protocols and Insights
Introduction
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organohalide or triflate.[1][2] The commercial availability of a vast array of boronic acids, their relatively low toxicity, and the generally mild reaction conditions have contributed to its widespread adoption.[3]
This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with a focus on functionalized phenylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for various classes of functionalized substrates, and provide practical guidance on troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] Understanding these fundamental steps is crucial for rational optimization of reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.
-
Transmetalation: In the presence of a base, the organoboron species (Ar²-B(OH)₂) is activated to form a more nucleophilic boronate. This boronate then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[5] The exact mechanism of transmetalation is still a subject of detailed study, but the role of the base in activating the boronic acid is universally recognized.[6]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Protocols for Suzuki Coupling with Functionalized Phenylboronic Acids
The success of a Suzuki coupling reaction is highly dependent on the nature of the functional groups present on both the boronic acid and the organohalide. The following sections provide detailed protocols for different classes of functionalized phenylboronic acids.
General Experimental Workflow
A typical workflow for setting up a Suzuki coupling reaction involves careful preparation of reagents and glassware to ensure an inert atmosphere, as the Pd(0) catalyst is sensitive to oxygen.
Protocol 1: Coupling with Electron-Rich Phenylboronic Acids (e.g., 4-Methoxyphenylboronic Acid)
Electron-rich phenylboronic acids are generally good coupling partners. The electron-donating groups enhance the nucleophilicity of the boronic acid, facilitating transmetalation.
Materials:
-
4-Methoxyphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Under a positive flow of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Electron-Deficient Phenylboronic Acids (e.g., 4-Trifluoromethylphenylboronic Acid)
Electron-deficient phenylboronic acids can be more challenging substrates due to their reduced nucleophilicity and increased susceptibility to protodeboronation.[7] The use of more active catalyst systems and stronger bases is often required.
Materials:
-
4-Trifluoromethylphenylboronic acid
-
Aryl chloride (e.g., 4-chloroacetophenone)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1)
Procedure:
-
In a Schlenk tube, combine 4-trifluoromethylphenylboronic acid (1.5 mmol), 4-chloroacetophenone (1.0 mmol), potassium phosphate (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the tube with a septum, evacuate, and backfill with argon (3x).
-
Add 10 mL of a degassed 10:1 mixture of toluene and water via syringe.
-
Place the reaction in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate (25 mL).
-
Filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Coupling with Sterically Hindered Phenylboronic Acids (e.g., 2,6-Dimethylphenylboronic Acid)
Steric hindrance on the boronic acid can significantly impede the transmetalation step. The use of bulky, electron-rich phosphine ligands is often necessary to overcome this challenge.[6]
Materials:
-
2,6-Dimethylphenylboronic acid
-
Aryl bromide (e.g., 2-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
Procedure:
-
To a glovebox, add 2,6-dimethylphenylboronic acid (1.3 mmol), 2-bromotoluene (1.0 mmol), potassium phosphate (2.5 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%) to a vial with a stir bar.
-
Add 5 mL of anhydrous, degassed 1,4-dioxane.
-
Seal the vial and heat at 110 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter through a plug of silica gel, washing with additional ether.
-
Concentrate the filtrate and purify the crude product by chromatography.
Protocol 4: Coupling with Phenylboronic Acids Bearing Protic Functional Groups (e.g., 4-Hydroxyphenylboronic Acid)
Protic functional groups such as hydroxyl or amino groups can potentially coordinate to the palladium center and interfere with the catalytic cycle. Careful selection of the base is crucial to avoid deprotonation of the functional group and potential side reactions.
Materials:
-
4-Hydroxyphenylboronic acid
-
Aryl iodide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)/Water (5:1)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyphenylboronic acid (1.1 mmol), 4-iodoanisole (1.0 mmol), and sodium carbonate (2.2 mmol) in 12 mL of a 5:1 mixture of DMF and water.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a stream of argon.
-
Heat the reaction mixture to 85 °C for 4-8 hours.
-
Once the reaction is complete, cool to room temperature and pour into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki coupling of various functionalized phenylboronic acids. It is important to note that these are starting points, and optimization may be necessary for specific substrates.
| Phenylboronic Acid Type | Functional Group Example | Typical Catalyst/Ligand | Typical Base | Typical Solvent System | Temperature (°C) |
| Electron-Rich | 4-Methoxyphenyl- | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Electron-Deficient | 4-(CF₃)phenyl- | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100-110 |
| Sterically Hindered | 2,6-Dimethylphenyl- | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100-120 |
| Protic Functional Group | 4-Hydroxyphenyl- | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | DMF/H₂O, Dioxane/H₂O | 80-100 |
| Amino Functional Group | 4-Aminophenyl- | Pd(PPh₃)₄ or XPhos Pd G2 | K₂CO₃ or K₃PO₄ | DME/H₂O or EtOH/H₂O | 60-80 |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in Suzuki coupling reactions. Here are some common problems and their potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing and maintain a positive pressure of inert gas.- Try a different solvent system to improve solubility.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). |
| Protodeboronation | - Presence of water and base- Elevated temperatures- Electron-deficient boronic acids are more susceptible | - Use anhydrous solvents and a carefully dried base.- Use a more active catalyst to allow for lower reaction temperatures.- Use the boronic acid as a pinacol ester or MIDA boronate for increased stability.[3] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Thoroughly degas all reagents and solvents.- Use a Pd(0) source directly or ensure conditions for in situ reduction are optimal.[8] |
| Dehalogenation of Aryl Halide | - Presence of a hydride source- Certain ligands and bases can promote this side reaction | - Use a high-purity solvent.- Screen different ligand and base combinations. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can successfully couple a wide variety of functionalized phenylboronic acids. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for optimizing these reactions in a laboratory setting. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of this important transformation in the years to come.
References
- Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- Benchchem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
- Benchchem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions.
-
R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ACS Publications. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
RECERCAT. (n.d.). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. Retrieved from [Link]
-
Diva-portal.org. (2014, November 24). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Document ID: AN-SMC-2026-01A
Introduction: Compound Significance and Application Scope
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS 1009303-56-3) is a highly functionalized boronic acid of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure incorporates three key features that define its reactivity and utility:
-
A Phenylboronic Acid Moiety: This group is the cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds in modern organic synthesis.[3][4]
-
A Tetrazole Ring: Tetrazoles are important nitrogen-rich heterocycles frequently used as bioisosteres for carboxylic acids in drug design, enhancing metabolic stability and modulating physicochemical properties.[5][6] Their presence offers opportunities for creating complex, biologically active molecules.[6]
-
A Fluorine Substituent: The ortho-fluoro group is an electron-withdrawing substituent that can modulate the electronic properties of the phenyl ring, influencing both the reactivity of the boronic acid and the characteristics of the final coupled product.
These features make 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid a valuable building block for synthesizing novel compounds for drug discovery, agrochemicals, and advanced materials.[6][7] This document provides a detailed guide to its application in Suzuki-Miyaura coupling, focusing on the underlying chemical principles, a robust starting protocol, and strategies for reaction optimization.
Mechanistic Considerations & Experimental Design Rationale
The success of a Suzuki-Miyaura coupling hinges on a delicate catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions with a sterically and electronically complex substrate like 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices for This Substrate
When using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, specific challenges must be addressed in the experimental design:
-
Catalyst Deactivation: The Lewis basic nitrogen atoms of the tetrazole ring can coordinate to the palladium center.[7] This coordination can inhibit the catalyst by occupying a vacant site needed for the catalytic cycle to proceed, a common issue with nitrogen-containing heterocycles.[8]
-
Mitigation Strategy: Employing bulky phosphine ligands (e.g., SPhos, XPhos) can create steric hindrance around the palladium center, disfavoring coordination from the tetrazole nitrogen while still allowing the desired catalytic activity.
-
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (often water) before transmetalation can occur, leading to the formation of 1-fluoro-2-(tetrazol-5-yl)benzene.[4][7] Heteroaryl boronic acids are particularly susceptible to this pathway.
-
Mitigation Strategy: The choice of base and solvent is critical. Using a non-aqueous, anhydrous solvent system can minimize the presence of water.[8] A carefully chosen base, such as CsF or K₃PO₄, can facilitate the formation of the reactive boronate species without excessively promoting protodeboronation.[9]
-
-
Solubility: The polarity of the tetrazole group may lead to poor solubility in common nonpolar organic solvents like toluene.[8]
-
Mitigation Strategy: A polar aprotic solvent system, such as 1,4-dioxane, DMF, or a mixture including water (e.g., DMF/H₂O), is often necessary to ensure all reactants remain in solution.[10]
-
Baseline Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with a generic aryl bromide. Note: This is a general procedure and must be optimized for each specific coupling partner. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. | Suggested Grade/Purity | Notes |
| 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | 1009303-56-3 | 207.96 | >95% | The limiting reagent in this protocol.[1] |
| Aryl Bromide (Ar-Br) | Varies | Varies | >98% | The coupling partner. |
| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.50 | Catalyst grade | Pre-catalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | >98% | Bulky phosphine ligand. |
| K₃PO₄ (Potassium Phosphate, tribasic) | 7778-53-2 | 212.27 | Anhydrous, >98% | The base. Must be finely powdered and dried before use. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, >99.8% | Reaction solvent. Ethereal solvents can form peroxides.[4] |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.0 equiv), the aryl bromide (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Experimental Workflow Visualization
Caption: Figure 2: Step-by-step experimental workflow.
Parameter Optimization: A Self-Validating System
The baseline protocol is a starting point. For challenging substrates or to maximize yield, a systematic optimization of key parameters is essential.[11] It is recommended to vary one parameter at a time while keeping others constant.
| Parameter | Baseline Condition | Alternatives for Optimization | Rationale for Variation |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃, Pd(PPh₃)₄ with ligands like XPhos, RuPhos | Different palladium sources and ligands have varying activities and stabilities. Buchwald-type ligands (SPhos, XPhos) are often superior for sterically hindered or electron-rich/poor substrates.[9][12] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, CsF | The base's strength and nature affect the rate of boronate formation and can influence side reactions like protodeboronation and catalyst decomposition.[10][13] CsF is often effective for minimizing protodeboronation with heteroaryl boronic acids.[9] |
| Solvent | 1,4-Dioxane | Toluene, DMF, Acetonitrile (ACN), THF, or aqueous mixtures (e.g., Dioxane/H₂O 4:1) | Solvent choice impacts reagent solubility and reaction temperature. Aqueous mixtures can sometimes accelerate the reaction but may increase the risk of protodeboronation.[10] The optimal solvent balances solubility and side reactions.[14] |
| Temperature | 80-100 °C | Room Temperature to 120 °C | Higher temperatures generally increase reaction rates but can also accelerate catalyst decomposition and side reactions.[10] Some modern catalyst systems are highly active at lower temperatures.[8] |
Safety and Handling
-
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid: Classified as Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed).[1][15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
-
Palladium Catalysts: Palladium compounds are sensitizers and should be handled with care to avoid inhalation of dust or skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent handling should be performed in a fume hood.
-
Bases: Anhydrous bases like K₃PO₄ are hygroscopic and can be corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
-
Journal of Chemical Education. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. ACS Publications. [Link]
-
Chemical Communications. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent.
-
Organic Letters. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Journal of Chemical Education. (2018). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki–Miyaura reaction...
-
IntechOpen. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Retrieved from [Link]
- ResearchGate. (2025). Catalytic Applicability of Palladium-Based Nanostructured Metallogels for Tetrazole Formation and the Suzuki-Miyaura Coupling Reaction.
- ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
Sources
- 1. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3 [sigmaaldrich.cn]
- 2. boronmolecular.com [boronmolecular.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, building block. The unique structure of this boronic acid, featuring a nitrogen-rich tetrazole heterocycle, presents specific hurdles that go beyond common Suzuki coupling issues. This guide provides in-depth, causality-driven explanations and actionable protocols to help you navigate these challenges and achieve successful coupling outcomes.
Understanding the Core Challenge: The Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds.[1] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the specific properties of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid can disrupt this cycle at multiple points. The nitrogen atoms of the tetrazole ring can coordinate to the palladium center, acting as a potential ligand that can poison or inhibit the catalyst. Furthermore, the acidic N-H proton of the tetrazole can complicate the required basic conditions, and the boronic acid itself is susceptible to premature decomposition (protodeboronation).
Caption: The Suzuki-Miyaura catalytic cycle with potential inhibition pathways.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Problem 1: Reaction Failure - Only Starting Materials Observed
Q: I've run my reaction and TLC/LC-MS analysis shows only my starting aryl halide and some baseline material. What is the most probable cause?
A: This is a classic sign of catalyst inhibition or inactivity. With this specific boronic acid, two primary causes are highly likely:
-
Catalyst Poisoning by the Tetrazole Moiety: The nitrogen-rich tetrazole ring can act as a potent ligand for the palladium catalyst. This coordination can either stabilize the Pd(0) state, preventing the crucial first step of oxidative addition, or form an inactive complex that removes the catalyst from the cycle. This is a common issue with nitrogen-containing heterocycles.[3]
-
Poor Catalyst Activation or Decomposition: The active Pd(0) species is generated in situ from a precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). If this reduction is inefficient or if the resulting Pd(0) is not properly stabilized by the phosphine ligand, it can aggregate into inactive palladium black. This is often exacerbated by the presence of oxygen, so rigorous degassing is essential.[4]
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading from a typical 1-2 mol% to 5 mol%. This can sometimes overcome partial inhibition.
-
Switch to a More Robust Ligand: Standard ligands like PPh₃ may not be effective. Electron-rich, bulky phosphine ligands are essential for stabilizing the catalyst and promoting the key steps of the cycle.[5] These ligands can accelerate the desired catalytic steps, making them kinetically favored over catalyst inhibition. See the table in Section 3 for specific recommendations.
-
Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes help, but be aware it is highly sensitive to air and moisture.[6] Modern, air-stable precatalysts (discussed in Section 3) are often a better choice as they are designed for controlled release of the active Pd(0) species.[7]
Problem 2: Protodeboronation - Loss of the Boronic Acid Group
Q: My main byproduct is 1-fluoro-2-(1H-tetrazol-5-yl)benzene. Why is my boronic acid group being replaced by a hydrogen atom?
A: This side reaction is known as protodeboronation, and it is a very common challenge with electron-deficient and heteroaromatic boronic acids.[7][8] The C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.
Causality: Protodeboronation is often accelerated by:
-
Aqueous Basic Conditions: The combination of water and base, necessary for activating the boronic acid for transmetalation, also creates the conditions for protonolysis.[8]
-
Elevated Temperatures: Higher temperatures increase the rate of this undesired side reaction.
-
Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the more protodeboronation will occur.
Troubleshooting Steps:
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Switch to a milder inorganic base like K₃PO₄ or K₂CO₃, or an organic base like triethylamine (Et₃N).[2][9] In some cases, fluoride sources like KF or CsF can be effective as they activate the boronic acid without creating a strongly basic aqueous environment.[10]
-
Minimize Water Content: While some water is often necessary, excess water can be detrimental. Try using a biphasic solvent system (e.g., Toluene/H₂O) or anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[3]
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. The goal is to find a temperature where the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.
-
Convert to a Boronic Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters or MIDA boronates.[11][12] These act as "slow-release" forms of the boronic acid, maintaining a low concentration of the active species and minimizing the opportunity for protodeboronation.[11]
Problem 3: Sluggish Reaction with Homocoupling Byproducts
Q: My reaction is very slow, and I'm observing the formation of a symmetrical biaryl product derived from the homocoupling of my boronic acid. What's going wrong?
A: The formation of homocoupled byproducts (R²-R²) is typically caused by the presence of oxygen in the reaction mixture. Oxygen can participate in an alternative catalytic cycle that leads to the oxidative coupling of two boronic acid molecules. This process consumes your boronic acid and catalyst, leading to lower yields and a sluggish primary reaction.[13]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes can also work.[4]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. Use glassware with appropriate seals (e.g., Suba-Seals) for any additions.
-
Check Reagent Purity: Ensure your boronic acid is pure. Some impurities can promote side reactions.
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be crucial. For monodentate ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is often optimal to ensure the palladium center is properly coordinated and stabilized.
Systematic Optimization: A Workflow for Success
When a reaction fails, avoid changing multiple parameters at once. A systematic approach is key to identifying the root cause of the problem.
Caption: A systematic workflow for troubleshooting the Suzuki coupling reaction.
Key Parameter Tables
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Key Features & Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | Bulky, electron-rich biaryl phosphines. Excellent for activating challenging aryl chlorides and stabilizing the catalyst against decomposition or inhibition.[5][14] |
| XPhos Pd G3/G4 | (Pre-ligated) | Air-stable precatalysts that ensure a 1:1 Pd:Ligand ratio and provide controlled release of the active Pd(0)L species. Highly recommended for difficult couplings.[7] |
| cataCXium® A Pd G3 | cataCXium® A | A phosphine-based ligand shown to be effective for challenging heteroaryl-heteroaryl couplings, particularly under anhydrous conditions.[3] |
| Pd(PPh₃)₄ | PPh₃ | A classic catalyst, but often less effective for this substrate due to lower stability and activity compared to modern ligand systems. Can be a starting point. |
Table 2: Base Selection Guide
| Base | Strength | Solubility (Common Solvents) | Key Considerations |
| K₃PO₄ | Moderate | Low (organic), High (aqueous) | Often the best choice. Provides sufficient basicity to promote transmetalation without being overly aggressive, minimizing protodeboronation.[9] |
| K₂CO₃ | Moderate | Low (organic), High (aqueous) | A common and cost-effective choice. Can be effective but may be slightly more prone to causing protodeboronation than K₃PO₄.[15] |
| Cs₂CO₃ | Strong | Moderate (organic) | The higher solubility of the cesium boronate intermediate can sometimes accelerate the reaction. Use with caution due to higher basicity. |
| KF / CsF | Weak | Low (organic), High (aqueous) | Activates the boronic acid by forming a fluoroborate species, avoiding strongly basic conditions. Can be very effective at preventing protodeboronation.[10] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for your optimization efforts.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal and Purge: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio, to a concentration of ~0.1 M with respect to the aryl halide).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the degassed reaction solvent if they are not being added as solids. Add the catalyst/ligand solution (e.g., 2-5 mol% Pd, with an appropriate ligand ratio) to the reaction mixture via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Parallel Screening of Ligands
This workflow allows for the efficient screening of different phosphine ligands to identify the optimal choice for your specific aryl halide partner.
-
Setup: Arrange a set of identical reaction vials in a multi-well heating block.
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2 equiv), and your chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Ligand Addition: To each respective vial, add a different phosphine ligand (e.g., SPhos, XPhos, PPh₃) to achieve a 2:1 ligand-to-palladium ratio (for a total of 4 mol% ligand if using 2 mol% Pd).
-
Inerting and Solvents: Seal all vials, purge with inert gas, and add the degassed solvent system.
-
Catalyst Initiation: Prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃). Add the appropriate amount of this solution to each vial to achieve the target catalyst loading (e.g., 2 mol%).
-
Reaction and Analysis: Heat all vials at the same temperature for a set period (e.g., 4 hours). Cool the reactions, quench a small aliquot from each, and analyze by LC-MS to determine the conversion and relative product formation for each ligand.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Che, C., & Biscoe, M. R. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5965–5969. Available from: [Link]
- Bhat, A. I., et al. (2018). Recent Advances in the development of Suzuki Miyura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(6), 31-40.
-
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1038. Available from: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
- Zhang, T., & Zhang, W. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 24(10), 1163-1167.
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
-
ResearchGate. (n.d.). Catalytic Applicability of Palladium-Based Nanostructured Metallogels for Tetrazole Formation and the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed C-N Cross-Coupling Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 1-52). Wiley-VCH.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.
- Li, G. Y. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 67(11), 3643-3650.
-
Nugent, B. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Halides with Arylboronic Acids.
-
ResearchGate. (n.d.). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved from [Link]
- Gøgsig, T. M., et al. (2012). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Dalton Transactions, 41(42), 13257-13267.
-
Patel, K. (2019, August 30). How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor?. ResearchGate. Retrieved from [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
Sources
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- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Suzuki Coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, which is crucial for the synthesis of novel pharmaceutical candidates. The unique electronic and structural features of this substrate present distinct challenges that require careful consideration of reaction parameters.
Foundational Knowledge: Understanding the Substrate and Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the successful coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is non-trivial due to the interplay of its substituents.
-
Electron-Deficient Aryl System: The fluorine atom and the tetrazolyl group are both strongly electron-withdrawing, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[2]
-
Acidic N-H Proton: The tetrazole ring possesses an acidic proton, which can react with the base, potentially leading to substrate deactivation or catalyst inhibition.[4]
-
Coordinating Heterocycle: The nitrogen-rich tetrazole can coordinate to the palladium center, potentially interfering with the catalytic cycle.[5]
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Issue 1: Low to No Conversion of Starting Materials
Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I resolve this?
Answer: This is a common issue that can stem from several factors related to catalyst activity, reagent quality, and reaction conditions.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[6] Solution: Ensure your palladium source is fresh. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active Buchwald-type precatalyst.[7] Ensure the reaction is thoroughly degassed to prevent oxidation of the catalyst.[7] |
| Ineffective Base | The base is crucial for activating the boronic acid for transmetalation.[8][9] With an acidic N-H on the tetrazole, a strong base might deprotonate the heterocycle, affecting its reactivity. Solution: A weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred for substrates with sensitive functional groups.[7] Ensure the base is finely powdered and anhydrous. |
| Inappropriate Ligand | The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[1][10] Electron-deficient substrates often require electron-rich and bulky ligands. Solution: Switch to bulky, electron-donating phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos, which are known to accelerate oxidative addition and reductive elimination.[7] |
| Poor Solvent Choice | The solvent influences the solubility of reagents and the stability of catalytic intermediates. Solution: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[7] Ensure solvents are anhydrous and properly degassed. |
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant byproducts, mainly homocoupling of the boronic acid and protodeboronation. How can I suppress these side reactions?
Answer: The formation of byproducts is often a sign of suboptimal reaction kinetics where undesired pathways compete with the desired cross-coupling.
| Side Product | Explanation & Mitigation Strategy |
| Homocoupling (Ar'-Ar') | This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or when the transmetalation is slow.[6][11] Mitigation: Rigorously degas the reaction mixture. Use a pre-formed Pd(0) source to avoid the need for in-situ reduction of Pd(II), which can sometimes lead to homocoupling.[6] Slow addition of the boronic acid can also minimize its concentration and disfavor homocoupling.[7] |
| Protodeboronation (Ar'-H) | This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[12][13] This is a common issue with electron-deficient arylboronic acids.[13] Mitigation: Use anhydrous conditions and a non-protic solvent if possible. A milder base can also reduce the rate of protodeboronation. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability towards protodeboronation.[14][15][16] |
| Debromination/Dechlorination (Ar-H) | This is the replacement of the halide on the coupling partner with a hydrogen atom. It can be promoted by palladium-hydride species.[17] Mitigation: Ensure high purity of reagents and solvents. The source of the hydride can be water, alcohols, or even the phosphine ligand. Using a different base or ligand combination can sometimes alter the competing pathways. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for this substrate?
A1: For challenging substrates like this, which are both electron-deficient and potentially coordinating, starting with a catalyst system known for high activity is recommended. A good choice would be a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Buchwald precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[7] While Pd(PPh₃)₄ can work, it is often less effective for difficult couplings.[18]
Q2: What is the optimal base for this reaction, considering the acidic tetrazole proton?
A2: The choice of base is critical. Strong bases like NaOH or KOtBu could deprotonate the tetrazole, potentially leading to side reactions or catalyst inhibition.[7][19] Therefore, milder inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective in promoting transmetalation without being overly harsh.[7] Cesium carbonate (Cs₂CO₃) is another good option, particularly in anhydrous conditions.
Q3: Should I use aqueous or anhydrous conditions?
A3: This depends on the stability of your boronic acid. Electron-deficient arylboronic acids are prone to protodeboronation, which can be exacerbated by water.[13] Therefore, starting with anhydrous conditions (e.g., dry toluene or dioxane with an anhydrous base) is a prudent strategy. If solubility is an issue, a minimal amount of water can be added, but be aware of the potential for protodeboronation.
Q4: How can I improve the stability of my boronic acid?
A4: If protodeboronation is a persistent issue, converting the boronic acid to a more stable derivative is a highly effective strategy.[14] Common choices include pinacol boronate esters or potassium aryltrifluoroborate salts.[15][16] These derivatives are generally more resistant to premature C-B bond cleavage and slowly hydrolyze under the reaction conditions to release the active boronic acid.[13]
Q5: At what temperature should I run the reaction?
A5: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[20] However, with modern, highly active catalyst systems, it is sometimes possible to run reactions at lower temperatures (e.g., 40-60 °C), which can help to minimize side reactions.[21] It is recommended to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction progress.
Recommended Starting Protocol
This is a general protocol and may require optimization for specific coupling partners.
Materials:
-
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.0 equiv)
-
Aryl halide (Ar-X) (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely powdered and dried)
-
Anhydrous 1,4-Dioxane (0.1 M concentration relative to the boronic acid)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, K₃PO₄, and the aryl halide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Suzuki Coupling - Organic Chemistry Portal.
- Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchG
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchG
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- The Suzuki Reaction - Chem 115 Myers.
- Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchG
- Problems with Suzuki coupling : r/Chempros - Reddit.
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and...
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Tetrazole-Substituted Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving tetrazole-substituted boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this class of substrates. The acidic nature of the tetrazole N-H proton and the electronic properties of the heterocycle introduce specific complexities not always encountered with standard arylboronic acids.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental issues. We will delve into the mechanistic reasons behind these challenges and provide actionable, field-tested protocols to overcome them.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues commonly observed during the initial setup and optimization of Suzuki couplings.
Q1: My reaction shows low to no conversion of the starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails to proceed, a systematic check of the foundational reaction parameters is the most efficient troubleshooting approach.
-
Catalyst Activity & Inert Atmosphere: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. The primary culprit for low activity is often oxygen, which can oxidize the Pd(0) catalyst to an inactive state and promote the unwanted homocoupling of the boronic acid.[1][2]
-
Actionable Advice: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use a fresh, reliable palladium source.
-
-
Base Selection and Solubility: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][4] However, for tetrazole-containing substrates, the base can also deprotonate the acidic N-H of the tetrazole ring. This can alter the substrate's solubility and its interaction with the catalyst.
-
Actionable Advice: Ensure your chosen base is appropriate and soluble enough in the reaction medium to be effective. If your starting materials or the deprotonated tetrazole salt are not soluble, the reaction will be slow or stall. A common starting point is an aqueous solution of K₂CO₃.[5] If solubility is an issue, consider a different solvent system or a base like K₃PO₄, which is often used in anhydrous conditions.[5]
-
-
Water Content: While many Suzuki protocols use aqueous base solutions, water can promote the undesirable side reaction of protodeboronation, especially with electron-deficient heteroaromatic boronic acids like many tetrazole derivatives.[6]
-
Actionable Advice: If you suspect protodeboronation (see Section 2), switching to anhydrous conditions can be beneficial. This involves using anhydrous solvents and a non-hydroxide base like powdered K₃PO₄ or CsF.[5]
-
Q2: How do I choose the optimal ligand and palladium source for my tetrazole substrate?
A2: The choice of ligand is critical as it dictates the stability and reactivity of the palladium center. For heteroaromatic substrates, electron-rich and bulky phosphine ligands are often the most successful.
-
Palladium Source: Pre-formed Pd(0) sources like Pd(PPh₃)₄ can be effective, but are sensitive to air. More robust and commonly used are Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂, which are used in combination with phosphine ligands.[5] These form the active Pd(0) species in the reaction mixture.
-
Ligands: For challenging substrates like tetrazoles, ligands that promote fast oxidative addition and reductive elimination are required.
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent general choices due to their bulk and electron-donating nature.[5] They stabilize the palladium center and can accelerate the catalytic cycle.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another robust ligand often successful in complex couplings.
-
The following table provides a set of recommended starting conditions for screening.
| Component | Recommendation 1 (Aqueous) | Recommendation 2 (Anhydrous) | Rationale |
| Pd Source | Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ (1-5 mol%) | Robust, common, and effective precatalysts. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Buchwald ligands or P(t-Bu)₃ | Bulky, electron-rich ligands stabilize the catalyst and promote key steps. |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | K₂CO₃ is a good general base for aqueous systems. K₃PO₄ is effective in anhydrous conditions and can help suppress protodeboronation.[5] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | 2-MeTHF, CPME, or Toluene | Choice depends on substrate solubility and the need to manage water content. |
| Temperature | 80-110 °C | 80-110 °C | Higher temperatures are often needed for less reactive coupling partners. |
Section 2: Troubleshooting Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a major pathway for consumption of the boronic acid, leading to low yields. Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[6][7]
Q3: I have identified a major byproduct as the "de-borylated" version of my starting material. What is causing this and how can I stop it?
A3: This is a classic case of protodeboronation. The mechanism is often base-catalyzed and proceeds more rapidly in protic solvents like water.[6] The goal is to make the desired Suzuki coupling kinetically more favorable than this decomposition pathway.
Causality: The presence of a base and a proton source (like water) allows for the cleavage of the carbon-boron bond. For tetrazole-substituted boronic acids, the electron-withdrawing nature of the ring can make the ipso-carbon more susceptible to protonation.
Strategies to Mitigate Protodeboronation:
-
Switch to Anhydrous Conditions: This is the most direct approach.
-
Protocol: Use anhydrous solvents (e.g., 2-MeTHF, toluene, dioxane). Dry your starting materials and use a non-aqueous base like finely ground K₃PO₄ or CsF.[5]
-
-
Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[7] They can often transmetalate directly without prior hydrolysis, especially under anhydrous conditions.[8]
-
Workflow: If you are starting with the boronic acid, you can convert it to the pinacol ester using pinacol and a dehydrating agent. Alternatively, synthesize the pinacol ester directly.
-
-
Choose a Milder Base: If aqueous conditions are necessary for solubility, using a weaker base like NaHCO₃ or KF can sometimes slow the rate of protodeboronation relative to the cross-coupling.[3][5]
-
Increase Reactant Concentration: Le Chatelier's principle can be applied here. Running the reaction at a higher concentration can favor the bimolecular cross-coupling over the competing protodeboronation.
The following diagram illustrates how protodeboronation acts as an off-cycle decomposition pathway from the main Suzuki-Miyaura catalytic cycle.
Caption: Suzuki cycle with key side reactions.
Section 3: Managing Homocoupling
Homocoupling results in the formation of a biaryl product from two molecules of the same coupling partner (e.g., Ar-Ar from Ar-B(OH)₂). It can occur with both the boronic acid and the organohalide.
Q4: My reaction mixture contains significant amounts of a symmetrical biaryl byproduct derived from my boronic acid. What's happening?
A4: This is the homocoupling of your tetrazole-substituted boronic acid. This side reaction is most commonly promoted by the presence of molecular oxygen in the reaction mixture, which can facilitate a palladium-catalyzed dimerization.[1][2]
Causality: Oxygen can re-oxidize Pd(0) to Pd(II) in a process that consumes two equivalents of the organoboron reagent to form a biaryl product.
Strategies to Mitigate Boronic Acid Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvents are thoroughly deoxygenated and that your reaction vessel is purged with an inert gas before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use Stoichiometry Wisely: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a very large excess can favor side reactions. If homocoupling is severe, try reducing the excess to 1.05 equivalents.
-
Ligand Choice: Certain ligands can suppress pathways leading to homocoupling. Bulky, electron-donating ligands can sometimes disfavor the formation of the intermediates required for this side reaction.
The following workflow provides a logical sequence for troubleshooting a problematic reaction.
Caption: Troubleshooting workflow for Suzuki reactions.
Section 4: Addressing Tetrazole-Specific Reactivity
The tetrazole moiety itself presents unique challenges due to its acidic N-H proton and multiple nitrogen atoms capable of coordinating to the palladium catalyst.
Q5: Could the acidic N-H on my tetrazole ring be interfering with the reaction?
A5: Absolutely. The pKa of the tetrazole N-H proton is comparable to that of a phenol, making it readily deprotonated by common Suzuki bases like K₂CO₃ or K₃PO₄. This can have several negative consequences.[9]
-
Base Consumption: The tetrazole will consume a portion of the base, potentially leaving an insufficient amount to activate the boronic acid for transmetalation.
-
Inhibition by the Tetrazolate Anion: The resulting tetrazolate anion might coordinate strongly to the palladium center, acting as a catalyst inhibitor and slowing or halting the catalytic cycle.[9]
-
Solubility Issues: The formation of a salt from the deprotonated tetrazole can drastically change the solubility of your substrate, potentially causing it to precipitate from solution.
Strategies to Manage N-H Acidity:
-
Use Excess Base: A simple solution is to use an additional equivalent of base to account for the deprotonation of the tetrazole. For example, if your protocol calls for 2 equivalents of base, use 3 equivalents.
-
Select a Weaker Base: If catalyst inhibition is suspected, a weaker base like NaHCO₃ or even KF might be sufficient to promote the coupling without fully deprotonating the tetrazole, or it may form a less inhibitory complex.[5]
-
Protecting Groups: While often undesirable due to extra steps, N-protection of the tetrazole (e.g., with a PMB or Trityl group) can be a robust solution if other methods fail. This completely removes the issue of the acidic proton.
The diagram below illustrates the potential inhibitory interaction between the deprotonated tetrazole and the palladium catalyst.
Caption: Potential catalyst inhibition by tetrazolate.
Section 5: Experimental Protocols
Protocol 1: General Screening for a Challenging Tetrazole Suzuki Coupling
This protocol outlines a parallel screening approach to quickly identify promising reaction conditions.
-
Preparation: In a glovebox, prepare stock solutions of your tetrazole-organohalide, the tetrazole-boronic acid, a palladium precatalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., SPhos) in an anhydrous solvent (e.g., 2-MeTHF).
-
Reaction Setup: In an array of reaction vials equipped with stir bars, add the appropriate amount of base (e.g., K₃PO₄, K₂CO₃, CsF).
-
Reagent Addition: Outside the glovebox, under a positive flow of argon, add the stock solutions of the organohalide and boronic acid to each vial.
-
Catalyst Addition: Add the pre-mixed catalyst/ligand stock solution to each vial.
-
Heating & Analysis: Seal the vials and place them in a pre-heated reaction block. Run the reactions for a set time (e.g., 12 hours). Quench a small aliquot from each reaction, dilute, and analyze by LCMS to determine the conversion and identify major byproducts.
-
Optimization: Based on the results, select the most promising condition for further optimization (e.g., temperature, concentration, catalyst loading).
Protocol 2: Preparation of Diethanolamine-Boronic Acid Adducts for Enhanced Stability
This procedure can stabilize problematic boronic acids against premature decomposition.[1]
-
Dissolution: In a vial with a stir bar, dissolve the tetrazole-boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[1]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[1] This stable adduct can now be used directly in Suzuki coupling reactions, where the boronic acid is slowly released under the reaction conditions.
References
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15876–15894. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2015). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2014). In Suzuki coupling can the boronic acid couple with each other? [Link]
-
ACS Publications. (2024). Catalytic Applicability of Palladium-Based Nanostructured Metallogels for Tetrazole Formation and the Suzuki–Miyaura Coupling Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4899–4902. [Link]
-
MDPI. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
National Institutes of Health. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Cox, P. A., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 140(38), 12055–12065. [Link]
Sources
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- 5. reddit.com [reddit.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent protodeboronation of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Welcome to the dedicated technical support guide for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. We understand the unique challenges this substrate can present, particularly its susceptibility to protodeboronation. This guide provides in-depth, field-tested solutions and mechanistic explanations to help you navigate these challenges and achieve optimal results in your cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the handling and reactivity of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Question 1: We are observing significant formation of 1-fluoro-2-(tetrazol-5-yl)benzene as a byproduct in our Suzuki-Miyaura coupling. What is causing this?
Answer: You are observing the direct result of a competitive side reaction known as protodeboronation . In this process, the C(sp²)–B(OH)₂ bond of your boronic acid is cleaved and replaced by a C–H bond, leading to the formation of the corresponding deboronated arene. This reaction is often promoted by the presence of water, the choice of base, and elevated temperatures.
The structure of 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid makes it particularly prone to this side reaction. The fluorine and tetrazole groups are strongly electron-withdrawing, which increases the electrophilicity of the ipso-carbon (the carbon atom attached to the boron). This polarization enhances the rate of C–B bond cleavage under typical Suzuki-Miyaura conditions, especially in the presence of aqueous bases.
Question 2: Why is this specific boronic acid more sensitive than others we've used?
Answer: The sensitivity arises from a combination of electronic and steric factors. The ortho-tetrazole and meta-fluoro substituents work in concert to destabilize the C–B bond.
-
Electronic Effects: The tetrazole ring, particularly when deprotonated, is a powerful electron-withdrawing group. This effect, combined with the inductive withdrawal of the fluorine atom, significantly lowers the electron density at the ipso-carbon. This makes the carbon atom more susceptible to protonolysis (cleavage by a proton, typically from water).
-
Steric Hindrance: While not the primary driver here, the ortho-tetrazole group can sterically hinder the approach of the palladium catalyst to the boronic acid for transmetalation. If the rate of transmetalation is slowed, the competing protodeboronation pathway has more time to occur.
Question 3: Can we store this boronic acid in solution to make our reaction setup faster?
Answer: We strongly advise against storing 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid in solution for extended periods, especially in protic solvents (like methanol or ethanol) or in the presence of moisture. Boronic acids can undergo slow degradation in solution. For maximum reproducibility, always prepare solutions fresh for each experiment. If you must prepare a stock solution, use an anhydrous aprotic solvent like dioxane or THF, store it under an inert atmosphere (e.g., argon or nitrogen), and use it within a few hours.
Question 4: What is the fastest way to check for protodeboronation during a reaction?
Answer: The most efficient method for in-process control (IPC) is thin-layer chromatography (TLC) or, more quantitatively, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Setup: Before starting your reaction, run a reference spot/injection of your starting boronic acid and a sample of the expected protodeboronated byproduct, 1-fluoro-2-(tetrazol-5-yl)benzene, if available.
-
Analysis: Take a small aliquot from your reaction mixture at set time points (e.g., T=0, T=30 min, T=1 hr). Quench it with a small amount of acidic water and extract with an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate or inject it into the HPLC/UPLC.
-
Interpretation: The appearance and growth of a new spot/peak corresponding to the deboronated byproduct will give you a real-time indication of the extent of the side reaction. This allows you to stop the reaction or adjust conditions before all of your starting material is consumed non-productively.
Part 2: Troubleshooting Guide: Diagnosing & Solving Protodeboronation
This guide provides a systematic approach to identifying the root cause of protodeboronation in your specific reaction and implementing effective solutions.
Issue: Low yield of desired coupled product and high levels of 1-fluoro-2-(tetrazol-5-yl)benzene.
This is the classic symptom of significant protodeboronation competing with your desired Suzuki-Miyaura coupling. The troubleshooting workflow below will help you systematically optimize your reaction conditions.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
Step 1: Re-evaluate Your Base
The base is often the primary culprit in promoting protodeboronation.[1][2][3] Base-catalyzed protodeboronation proceeds via the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻), which is then susceptible to protonolysis by water.[1][3]
-
Problematic Bases: Strong inorganic bases that require water for solubility and activity, such as Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), and Cesium Carbonate (Cs₂CO₃) in aqueous solvent mixtures, create a high pH environment rich in the proton source (water) needed for protodeboronation.
-
Recommended Solutions:
-
Switch to a weaker base: Potassium Phosphate (K₃PO₄) is an excellent choice. It is sufficiently basic to promote the Suzuki catalytic cycle but is less harsh, often leading to a significant reduction in protodeboronation.
-
Use a non-nucleophilic fluoride source: Cesium Fluoride (CsF) or Potassium Fluoride (KF) can be effective, particularly under anhydrous conditions.
-
Employ an anhydrous base: Potassium trimethylsilanolate (KOTMS) is soluble in organic solvents and promotes Suzuki coupling under anhydrous, homogeneous conditions, effectively suppressing protodeboronation.[4]
-
Step 2: Control the Water Content
Water is the proton source for the undesired reaction. Minimizing its presence is critical.
-
Problematic Conditions: Using "wet" solvents, not drying reagents, or running the reaction open to the atmosphere can introduce sufficient water to fuel the side reaction.
-
Recommended Solutions:
-
Use Anhydrous Solvents: Switch to rigorously dried, aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF).
-
Dry Your Reagents: Ensure your base (e.g., K₃PO₄) and other salts are dried in an oven or under high vacuum before use.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (argon or nitrogen) to exclude atmospheric moisture. This is particularly crucial for reactions running longer than a few hours.
-
Step 3: Optimize Temperature and Reaction Time
Like most undesired side reactions, protodeboronation is accelerated at higher temperatures.
-
Problematic Conditions: Running the reaction at a high temperature (e.g., >100 °C) for an extended period to force a sluggish coupling to completion will invariably favor protodeboronation.
-
Recommended Solutions:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).
-
Boost Catalytic Activity: A lower temperature may require a more active catalyst system. Instead of traditional Pd(PPh₃)₄, consider using a high-turnover palladium pre-catalyst (like a Buchwald or PEPPSI-type catalyst) with a specialized ligand (e.g., SPhos, XPhos, RuPhos). These advanced systems can often achieve full conversion at lower temperatures and shorter reaction times, outcompeting the protodeboronation pathway.[1]
-
Step 4: Use a More Stable Boron Species
If optimizing conditions is insufficient, the boronic acid itself can be "protected" to prevent premature decomposition. This is known as a "slow-release" strategy.[5]
-
Problematic Species: The free boronic acid is the most susceptible to protodeboronation.
-
Recommended Solutions:
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are crystalline, air-stable solids.[6] They are significantly more resistant to protodeboronation than the corresponding boronic acids. In the reaction, the active boronic acid is slowly released into the catalytic cycle, keeping its standing concentration low and minimizing the side reaction.[1][5]
-
Pinacol Boronate Esters (ArB(pin)): Esterification of the boronic acid with pinacol is a common and effective strategy. While the ester must be hydrolyzed in situ to participate in the catalytic cycle (unless anhydrous conditions are used), its bulk and altered electronics offer greater stability against direct protodeboronation.
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a slow-release approach, making them ideal for complex syntheses involving sensitive substrates.[1][7]
-
| Strategy | Recommended Change | Mechanistic Rationale |
| Base Selection | Switch from K₂CO₃/H₂O to K₃PO₄ (anhydrous) | Reduces solution basicity and eliminates the primary proton source (water). |
| Solvent Control | Use anhydrous dioxane instead of aqueous DME | Removes the proton source required for C-B bond cleavage.[4] |
| Temperature | Lower temp from 100°C to 70°C & use a modern catalyst | Decreases the rate of protodeboronation relative to the desired coupling. |
| Reagent Form | Convert ArB(OH)₂ to ArBF₃K or ArB(pin) | Increases stability and employs a slow-release strategy to minimize the concentration of the active, unstable boronic acid.[5] |
Part 3: Optimized Experimental Protocols
The following protocols are designed to serve as robust starting points for the Suzuki-Miyaura coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, with protodeboronation suppression as the primary goal.
Protocol A: K₃PO₄ in Anhydrous Dioxane/Toluene
This protocol is the recommended first-line approach, balancing efficacy with operational simplicity.
-
Glassware Preparation: Dry a Schlenk flask or reaction vial and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Addition: To the flask, add your aryl halide (1.0 equiv), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2–1.5 equiv), and finely ground, oven-dried Potassium Phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Loading: Add the palladium catalyst system. A reliable choice is Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos (2-4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing (Optional but Recommended): Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the reaction mixture to 70–80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash chromatography.
Protocol B: Using Potassium Trifluoroborate Salt (ArBF₃K)
This protocol is ideal when Protocol A still results in unacceptable levels of protodeboronation.
-
Synthesis of the Trifluoroborate Salt:
-
Dissolve 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of Potassium Hydrogen Fluoride (KHF₂, 4.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water and then diethyl ether, and dry under high vacuum.
-
-
Suzuki-Miyaura Coupling:
-
Follow steps 1-3 from Protocol A, but use the newly synthesized ArBF₃K salt (1.5 equiv) in place of the boronic acid.
-
Solvent System: A mixed solvent system like Dioxane/Water (10:1) is often required to facilitate the slow hydrolysis of the trifluoroborate.
-
Proceed with steps 5-8 from Protocol A. The reaction may require slightly longer times or higher temperatures (80-90 °C) due to the slow-release nature of the reagent.
-
Part 4: Mechanistic Visualization
Understanding the competition between the productive and destructive pathways is key to rational optimization.
Caption: The key decision point for the activated boronate intermediate.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962. [Link]
-
West, M. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245-1262. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12586-12597. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Reeves, J. T., et al. (2015). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 92, 179-190. [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Purification Strategies for Products from 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid Reactions
Welcome to the technical support guide for navigating the complexities of purifying products derived from reactions involving 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The unique combination of a fluoro, a tetrazole, and a boronic acid moiety presents distinct challenges during workup and purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds.
The Challenge: Understanding the Physicochemical Properties
The purification of reaction products derived from 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is often complicated by the molecule's inherent properties. The acidic nature of the tetrazole ring (pKa ≈ 4.9) and the boronic acid, combined with the polar fluoro-substituent, results in compounds that can be highly polar and water-soluble, particularly under basic conditions.[1][2] These characteristics can lead to difficulties in extraction and chromatography, as well as the potential for stubborn impurities.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of products from reactions, such as the Suzuki-Miyaura cross-coupling, a common application for this boronic acid.[3][4]
Issue 1: Persistent Contamination with Unreacted Boronic Acid
Symptoms:
-
TLC analysis shows a polar spot corresponding to the starting boronic acid that co-elutes with or streaks into the product spot.
-
NMR spectra of the purified product show characteristic peaks of the 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Root Causes:
-
Incomplete Reaction: The Suzuki-Miyaura coupling may not have gone to completion, leaving unreacted boronic acid.
-
Hydrolysis of Boronic Esters: If a boronic ester was used, it may have hydrolyzed back to the boronic acid during workup.
-
High Polarity: The high polarity of the boronic acid makes it difficult to separate from polar products using standard chromatographic techniques.[5]
Troubleshooting Protocol:
-
Acid-Base Extraction: An acid-base wash is often the most effective first step to remove the acidic boronic acid.
-
Step 1: After the reaction is complete, quench with water and dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Wash the organic layer with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution. This will deprotonate the boronic acid, rendering it water-soluble and facilitating its removal into the aqueous layer.[6]
-
Step 3: Repeat the basic wash 2-3 times to ensure complete removal.
-
Step 4: Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Chromatography Optimization:
-
Normal Phase: If the product is significantly less polar than the boronic acid, standard silica gel chromatography can be effective. Use a solvent system with increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Reversed Phase: For highly polar products, reversed-phase chromatography (C18 silica) may provide better separation. A gradient of acetonitrile or methanol in water (often with a small amount of formic acid or TFA to improve peak shape) is a common mobile phase.
-
Issue 2: Removal of Palladium Catalyst Residues
Symptoms:
-
The isolated product has a dark or black appearance.
-
TLC analysis shows a dark baseline spot.
-
ICP-MS or other analytical techniques detect palladium in the final product.
Root Causes:
-
Palladium Black Formation: The Pd(0) catalyst can aggregate to form insoluble palladium black.[7]
-
Soluble Palladium Species: Some palladium complexes may be soluble in the organic phase and co-elute with the product during chromatography.[7][8]
Troubleshooting Protocol:
-
Filtration through Celite®: Before aqueous workup, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the majority of insoluble palladium black.[8][9]
-
Metal Scavengers: If palladium contamination persists after chromatography, consider using a metal scavenger. These are solid-supported reagents with functional groups that chelate to the metal, allowing for its removal by filtration. Common scavengers include those with thiol or amine functionalities.
-
Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon can effectively adsorb residual palladium.[7] Filter the mixture through Celite® to remove the carbon.
Issue 3: Separation of Homocoupled Byproducts
Symptoms:
-
Mass spectrometry analysis reveals a peak corresponding to the dimer of the boronic acid starting material.
-
NMR shows complex aromatic signals that are difficult to assign.
Root Causes:
-
Palladium-Mediated Homocoupling: Under certain conditions, particularly in the presence of oxygen, palladium can catalyze the coupling of two molecules of the boronic acid.[10]
Troubleshooting Protocol:
-
Reaction Condition Optimization:
-
Inert Atmosphere: Ensure the reaction is carried out under a rigorously inert atmosphere (nitrogen or argon) to minimize oxygen, which can promote homocoupling.[10]
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help suppress the formation of Pd(II) species that are implicated in the homocoupling pathway.[10]
-
-
Chromatographic Separation:
-
Homocoupled byproducts are often less polar than the desired cross-coupled product. Careful optimization of the mobile phase for flash column chromatography can often resolve these impurities. A slow gradient elution can be particularly effective.[11]
-
-
Recrystallization: If the desired product is a solid, recrystallization can be a powerful technique for removing homocoupled impurities, which may have different solubility profiles.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a Suzuki-Miyaura product derived from 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid?
A1: A multi-step approach is generally most effective. Start with an aqueous workup that includes a basic wash (e.g., with Na₂CO₃ solution) to remove unreacted boronic acid.[6] Follow this with filtration through Celite® to remove the bulk of the palladium catalyst.[8] The resulting crude material can then be purified by flash column chromatography. The choice between normal and reversed-phase chromatography will depend on the polarity of your product.
Q2: The tetrazole group seems to be causing issues with solubility and chromatography. Are there any strategies to mitigate this?
A2: The acidic proton on the tetrazole ring can interact strongly with silica gel, leading to peak tailing and poor separation. Adding a small amount of a competitive polar solvent like methanol or an acid like acetic acid to your mobile phase can sometimes improve peak shape in normal-phase chromatography. For particularly problematic compounds, protecting the tetrazole nitrogen (e.g., with a trityl or p-methoxybenzyl group) before the coupling reaction can make the molecule less polar and easier to handle during purification. The protecting group can then be removed in a subsequent step.
Q3: My product is a solid. What are some good starting points for recrystallization?
A3: The choice of solvent is critical for successful recrystallization.[12] Given the polar nature of many products derived from this boronic acid, you might consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes. The ideal solvent will dissolve your compound when hot but not at room temperature.[14] Experiment with small amounts to find the optimal solvent or solvent pair.
Q4: How does the fluorine substituent affect purification?
A4: The fluoro group increases the polarity of the molecule and can participate in hydrogen bonding. This can influence its solubility and retention on chromatographic media.[15] In some cases, the presence of fluorine can be advantageous, as it may alter the polarity enough to allow for separation from non-fluorinated impurities.
Visualizing the Purification Workflow
The following diagram outlines a general decision-making process for the purification of products from reactions involving 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Caption: A decision-making workflow for the purification of target compounds.
Summary of Key Purification Parameters
| Impurity Type | Recommended Primary Technique | Secondary/Alternative Techniques | Key Considerations |
| Unreacted Boronic Acid | Acid-Base Extraction (Basic Wash) | Chromatography (Normal or Reversed Phase) | The boronic acid is acidic and will be extracted into an aqueous basic layer. |
| Palladium Catalyst | Filtration through Celite® | Metal Scavengers, Activated Carbon Treatment | Insoluble palladium black is removed by filtration; soluble species may require scavengers. |
| Homocoupled Byproducts | Column Chromatography | Recrystallization | Byproducts are often less polar than the desired product. |
| Polar Byproducts | Reversed-Phase Chromatography | Recrystallization from a polar solvent system. | The high polarity of the tetrazole and fluoro groups can make separation challenging. |
References
- Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
- Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions.
-
How can i remove palladium Pd catalyst easily? - ResearchGate . Available at: [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? . Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications . Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate . Available at: [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions . Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage . Available at: [Link]
-
The Purification of Organic Compound: Techniques and Applications - Reachem . Available at: [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Publishing . Available at: [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate . Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department . Available at: [Link]
-
How can I purify two different-substituted aromatic compounds? - ResearchGate . Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH . Available at: [Link]
-
RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchGate . Available at: [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - RSC Publishing . Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H . Available at: [Link]
-
Recrystallization - Chemistry LibreTexts . Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate . Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube . Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube . Available at: [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - ResearchGate . Available at: [Link]
-
Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC - NIH . Available at: [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure . Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Available at: [Link]
-
Fluoro-substituted tetraphenyl-phenyl grafted polysiloxanes as highly selective stationary phases for gas chromatography - PubMed . Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH . Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor . Available at: [Link]
-
(PDF) ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. - ResearchGate . Available at: [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH . Available at: [Link]
-
Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates - R Discovery . Available at: [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. Fluoro-substituted tetraphenyl-phenyl grafted polysiloxanes as highly selective stationary phases for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with electron-deficient boronic acids. The inherent electronic properties of these substrates can lead to sluggish or failed reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies to overcome these common hurdles.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, prized for its functional group tolerance and mild conditions.[1][2][3] However, the electronic nature of the coupling partners is a critical determinant of success. Electron-deficient boronic acids are notoriously challenging substrates for two primary reasons:
-
Slow Transmetalation: The transmetalation step of the catalytic cycle involves the transfer of the organic group from boron to the palladium center.[4][5][6] Electron-withdrawing groups on the boronic acid reduce its nucleophilicity, slowing down this crucial step and often leading to low yields.[7]
-
Increased Susceptibility to Protodeboronation: Protodeboronation, the cleavage of the C-B bond, is a major side reaction that plagues couplings with electron-deficient and many heteroaromatic boronic acids.[8][9][10] This decomposition pathway is often accelerated by the basic conditions required for the reaction.
This guide will address these core issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with an electron-deficient boronic acid is giving very low to no yield. What are the first things I should check?
When a Suzuki coupling with an electron-deficient partner fails, the issue often lies with the catalyst system's inability to overcome the high activation energy of the transmetalation step. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may lack the activity for these challenging substrates.[11] The key is to employ a catalyst system that promotes rapid oxidative addition and facilitates the sluggish transmetalation.
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands are the industry standard for these types of couplings. Their electron-donating nature increases the electron density on the palladium center, which can facilitate the oxidative addition and subsequent steps. Buchwald's biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended.[7][8][12] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating properties.[7]
-
Palladium Source: Ensure your palladium source is active. Older bottles of palladium acetate or palladium on carbon can exhibit reduced activity. For better reproducibility and faster activation, consider using a modern palladium precatalyst.[8][12] Precatalysts like XPhos Pd G3 are designed to rapidly generate the active Pd(0) species, which can outcompete the rate of boronic acid decomposition.[8][13]
-
-
Choice of Base: A strong base is often required to activate the electron-deficient boronic acid for transmetalation.[4][7]
-
Recommended Bases: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for these couplings.[7][9] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Solvent System: The choice of solvent can influence both the solubility of the reagents and the reaction kinetics.
-
Recommended Solvents: Anhydrous, non-polar solvents such as dioxane or toluene are generally preferred.[8] In some cases, a small amount of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species, but this must be carefully controlled to minimize protodeboronation.[9]
-
Q2: I suspect protodeboronation is the main reason for my low yield. How can I mitigate this side reaction?
Protodeboronation is a significant challenge with electron-deficient boronic acids.[8][10] Here are several effective strategies to minimize this unwanted side reaction:
-
Use a More Stable Boron Reagent: Free boronic acids are often the most susceptible to protodeboronation. Switching to a more stable derivative is a highly effective strategy.
-
Boronic Esters: Pinacol esters (Bpin) are significantly more stable than their corresponding boronic acids and can be used directly in the coupling reaction.[8][9][14]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are generally crystalline, air-stable solids that are more resistant to protodeboronation.[8]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms a stable crystalline solid that can be conveniently handled and used directly in the reaction.[7]
-
-
Employ a Rapid Catalyst System: The faster the desired cross-coupling occurs, the less time there is for protodeboronation. As mentioned in Q1, using a precatalyst like XPhos Pd G3 that rapidly generates the active Pd(0) species is highly advantageous.[8][13]
-
Strictly Anhydrous Conditions: While a small amount of water can sometimes be beneficial, for highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[8]
Q3: I am trying to couple an electron-deficient aryl chloride with an electron-deficient boronic acid and the reaction is not proceeding. What should I do?
This represents a particularly challenging scenario as aryl chlorides are less reactive in the oxidative addition step compared to aryl bromides or iodides.[4][5][12] Furthermore, having two electron-poor coupling partners slows down the reaction.[15]
-
High-Activity Catalyst System: This is a situation where a high-performance catalyst system is non-negotiable. A combination of a modern palladium precatalyst and a bulky, electron-rich ligand is essential.
-
Recommended System: A system like XPhos Pd G3 or a combination of Pd₂(dba)₃ with XPhos or SPhos is a good starting point.[11]
-
-
Elevated Temperatures: Higher reaction temperatures are often necessary to overcome the activation barriers for both the oxidative addition of the aryl chloride and the transmetalation of the electron-deficient boronic acid.[7][16] Solvents with higher boiling points like toluene or dioxane are suitable.[7]
-
Increased Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve the reaction rate.[8]
Data & Protocols
Table 1: Recommended Catalyst Systems for Suzuki Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) | Recommended Base |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates.[11] | 1-2 | K₃PO₄, Cs₂CO₃ |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor partners.[11][17] | 1-2 | K₃PO₄, Cs₂CO₃ |
| XPhos Pd G3 | Buchwald precatalyst | Rapid generation of active Pd(0), minimizes side reactions.[8][13] | 0.5-2 | K₃PO₄, Cs₂CO₃ |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, but has lower activity for challenging substrates.[11] | 2-5 | K₃PO₄, Cs₂CO₃ |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable, good for a range of substrates.[11] | 1-5 | K₃PO₄, Cs₂CO₃ |
Experimental Protocol: General Procedure for Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (1-2 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][7]
-
Purification: Purify the crude product by flash column chromatography.
Protocol: Preparation of a Diethanolamine Boronic Acid Adduct
This procedure creates a more stable, solid form of the boronic acid that is less prone to protodeboronation.[7]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.[7]
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][4][5][6]
Troubleshooting Flowchart for Low Yield with Electron-Deficient Boronic Acids
Caption: A decision tree for troubleshooting Suzuki couplings with electron-deficient boronic acids.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.
- BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- BenchChem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29).
- National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Impact of base and solvent on the efficiency of coupling with 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Welcome to the technical support guide for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Due to its unique electronic and structural features—namely the electron-withdrawing fluorine and the Lewis basic, acidic N-H containing tetrazole ring—this reagent presents specific challenges that require careful optimization of reaction parameters.[1][2]
This guide provides in-depth, field-proven insights into overcoming these challenges, focusing on the critical impact of base and solvent selection. Our goal is to move beyond generic protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and reproducibility of your reactions.
Core Concepts: The "Why" Behind the Reaction
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is paramount for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] The efficiency of each step is profoundly influenced by the choice of reagents and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base
The base is arguably the most crucial parameter in a Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid.[4] It does this by reacting with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[5][6] This "ate" complex is significantly more reactive and readily participates in the transmetalation step, transferring its organic group to the palladium center.[5][6][7]
For 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, the base has a secondary role: deprotonating the acidic N-H of the tetrazole ring. This necessitates the use of a sufficient excess of the base to ensure both functions are fulfilled.
The Multifaceted Role of the Solvent
The solvent's influence extends beyond simply dissolving the reactants. It impacts catalyst stability, the solubility and effectiveness of the base, and can even alter reaction selectivity.[8][9][10]
-
Catalyst and Reagent Solubility : Ensures all components are in the solution phase to react. Highly polar substrates like our tetrazole derivative may have poor solubility in nonpolar solvents.[11]
-
Stabilization : Solvents can stabilize the palladium catalytic species and reactive intermediates.[9]
-
Base Efficacy : In biphasic systems (e.g., an organic solvent with water), the water phase dissolves inorganic bases like K₂CO₃ or K₃PO₄, making them available to activate the boronic acid at the phase interface.
-
Modulating Reactivity : The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle.[8]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered when using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in coupling reactions.
Q1: My reaction is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of key parameters is essential.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[12] Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and the reaction is maintained under an inert atmosphere.[12]
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[12] This reduction can sometimes be inefficient or consume starting material. Consider using a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) for better consistency.[3][12]
-
Reagent Purity & Stability: Boronic acids can degrade over time, particularly through protodeboronation.[12][13] Use fresh or recently purified 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. It is often beneficial to use a slight excess (1.2–1.5 equivalents) to compensate for any potential degradation.[14]
-
Base and Solvent Selection: This is the most common reason for failure with this specific substrate. The combination must be appropriate for the electron-deficient nature of the boronic acid and the presence of the tetrazole ring. See the following questions for a detailed breakdown.
Q2: How do I choose the right base for coupling with this specific boronic acid?
A2: The electron-deficient nature of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid makes the transmetalation step inherently slow. A stronger base is typically required to generate a higher concentration of the reactive boronate species.[12] Furthermore, the acidic N-H on the tetrazole must be deprotonated, consuming one equivalent of base before the boronic acid can be activated.
Caption: Decision workflow for selecting the appropriate base.
Table 1: Recommended Bases for Coupling with 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
| Base | Strength | Typical Conditions | Pros | Cons |
| K₃PO₄ | Strong | 2-3 equiv., Anhydrous Dioxane or THF/H₂O | Highly effective for electron-deficient boronic acids.[12] | Can be very basic; requires careful handling, especially in anhydrous form (must be finely powdered and dry).[12] |
| Cs₂CO₃ | Strong | 2-3 equiv., Dioxane/H₂O or DMF | Excellent for challenging couplings; high solubility in some organic solvents. | More expensive than potassium bases. |
| K₂CO₃ | Moderate | 2-3 equiv., Dioxane/H₂O, Toluene/H₂O | Common, inexpensive, and effective for many standard couplings.[15] | May not be strong enough to sufficiently activate this specific boronic acid, leading to slow reactions.[16] |
| KF | Weak/Special | 2-3 equiv., Anhydrous THF or Dioxane | Can be effective and is milder, reducing protodeboronation.[12] | Less commonly used as the primary base; often works via a different activation mechanism. |
Recommendation: Start with K₃PO₄ (2-3 equivalents) as it is often the most reliable choice for electron-deficient boronic acids.[12]
Q3: What is the best solvent system for this reaction?
A3: The solvent choice is intrinsically linked to the base. For inorganic bases like K₃PO₄, a biphasic system containing water is often used to aid dissolution. However, water is the proton source for the undesired protodeboronation side reaction.
Table 2: Common Solvent Systems and Base Pairings
| Solvent System | Type | Recommended Base | Pros | Cons |
| Dioxane / H₂O (e.g., 4:1 to 10:1) | Biphasic, Polar Aprotic | K₃PO₄, Cs₂CO₃, K₂CO₃ | Excellent for dissolving inorganic bases.[17] Good general-purpose system. | Water can promote protodeboronation of the boronic acid.[12] |
| THF / H₂O | Biphasic, Polar Aprotic | K₃PO₄, K₂CO₃ | Similar to dioxane but with a lower boiling point. | Water promotes protodeboronation. THF can form peroxides. |
| Toluene / H₂O | Biphasic, Nonpolar | K₃PO₄, K₂CO₃ | Good for higher temperatures. | The polar substrate may have limited solubility. Vigorous stirring is critical.[12] |
| Anhydrous Dioxane or THF | Monophasic, Polar Aprotic | Finely powdered K₃PO₄ | Minimizes protodeboronation. [12] Recommended for sensitive substrates. | Requires rigorously dry solvent and base. The reaction becomes heterogeneous, requiring efficient stirring. |
| DMF or DMAc | Monophasic, Polar Aprotic | Cs₂CO₃, K₂CO₃ | High boiling point, excellent solvating power for polar molecules.[8] | Can be difficult to remove post-reaction. Can sometimes coordinate to palladium. |
Recommendation: For initial attempts, a Dioxane/H₂O (10:1) system with K₃PO₄ is a robust starting point. If protodeboronation is observed (see Q4), immediately switch to anhydrous Dioxane with finely powdered, dry K₃PO₄.
Q4: I'm observing significant protodeboronation. How can I minimize this?
A4: Protodeboronation is the undesired replacement of the -B(OH)₂ group with a hydrogen atom, and it is a common side reaction with heteroaromatic and electron-deficient boronic acids.[12][13][14] It is often catalyzed by the base and requires a proton source (typically water).[13]
Strategies to Mitigate Protodeboronation:
-
Switch to Anhydrous Conditions: This is the most effective solution. Removing water from the reaction mixture by using a dry solvent (like anhydrous dioxane) and a finely powdered, dry base (like K₃PO₄) directly addresses the root cause.[12]
-
Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol ester (Bpin). Boronic esters are generally more stable and less susceptible to protodeboronation.[14][18] They often hydrolyze in situ to the active boronic acid, a process that can act as a "slow release" to keep the instantaneous concentration of the sensitive boronic acid low.[19]
-
Increase the Reaction Rate: A faster Suzuki coupling will outcompete the slower protodeboronation side reaction. Employing a more active catalyst system, such as a modern Buchwald ligand (e.g., XPhos, SPhos) and precatalyst, can significantly increase the rate of the desired C-C bond formation.[12]
Q5: The tetrazole group seems to be interfering with the reaction. What is happening?
A5: This is a known issue with nitrogen-rich heterocycles.[17] The Lewis basic nitrogen atoms of the tetrazole ring can coordinate to the palladium catalyst. This can act as an inhibitory or deactivating process, sequestering the catalyst in an off-cycle, unreactive state.[11][17]
Solutions:
-
Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be sufficient. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[12] Their steric bulk creates a "pocket" around the palladium center that favors coordination of the aryl halide and boronate over the interfering tetrazole. Their electron-rich nature also accelerates the key oxidative addition and reductive elimination steps.[3]
-
Ensure Sufficient Base: As mentioned in A2, use at least 2-3 equivalents of base. One equivalent is consumed by the tetrazole N-H, and the remaining amount is required to activate the boronic acid. Insufficient base will stall the reaction.
Recommended Experimental Protocols
The following protocols provide validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol A: General Biphasic Conditions
This protocol is a robust starting point for many aryl bromide or iodide coupling partners.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.3 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (final concentration of the limiting reagent should be ~0.1 M).
-
Reaction: Place the vial in a preheated heating block or oil bath at 90–100 °C and stir vigorously overnight (12–18 hours).
-
Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: Anhydrous Conditions for Challenging Couplings
This protocol is recommended when protodeboronation is an issue or when coupling with less reactive aryl chlorides.
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add to an oven-dried reaction vial: the aryl halide (1.0 equiv.), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.). The base should be like a fine dust.
-
Catalyst Addition: Add a modern precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[12] These catalysts are often air-stable but are best handled under an inert atmosphere for maximum reproducibility.
-
Inert Atmosphere: Seal the vial with a septum cap. If not in a glovebox, purge with argon for 5-10 minutes.[12]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (final concentration ~0.1 M).
-
Reaction: Place the vial in a preheated heating block at 100–110 °C and stir vigorously. The reaction is often significantly faster with these advanced catalysts and may be complete in 1-4 hours.
-
Monitoring & Workup: Follow the same procedure as in Protocol A.
References
-
Gagnon, D., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
- da Costa, R. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]
-
Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Request PDF. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Ceballos-Torres, J., et al. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a. Retrieved from [Link]
-
Denmark, S. E., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]
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- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in reactions with 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Welcome to the technical support center for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to help you identify and minimize byproducts, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Reagent
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a valuable building block in medicinal chemistry, prized for its unique electronic properties. The presence of a fluorine atom and a tetrazole ring renders the phenyl ring electron-deficient, which can significantly influence its reactivity in common cross-coupling reactions like the Suzuki-Miyaura coupling. While these features are desirable for creating specific molecular interactions in drug candidates, they also predispose the boronic acid to certain side reactions. This guide will focus on the two most prevalent byproduct-forming pathways: protodeboronation and homocoupling .
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Low Yield of Desired Product and Presence of a Lower Molecular Weight Byproduct
Question: I am performing a Suzuki-Miyaura coupling with 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, but I'm observing a low yield of my target molecule. My mass spectrometry analysis shows a significant amount of 1-fluoro-2-(tetrazol-5-yl)benzene. What is happening and how can I fix it?
Answer:
The byproduct you are observing, 1-fluoro-2-(tetrazol-5-yl)benzene, is the result of protodeboronation , a common side reaction for arylboronic acids, especially those that are electron-deficient.[1][2] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.
Causality:
The C-B bond in your boronic acid is polarized, and the presence of the electron-withdrawing fluorine and tetrazole groups makes the ipso-carbon more susceptible to protonation.[3] This reaction is often accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings, as the formation of the boronate anion increases the reactivity towards proton sources.[1][4]
Solutions:
To minimize protodeboronation, you need to carefully control the reaction conditions to disfavor this side reaction. Here are several strategies:
-
Choice of Base: The strength and nature of the base are critical.[5] While a base is necessary to activate the boronic acid for transmetalation, overly strong or highly aqueous bases can accelerate protodeboronation.[1][6]
-
Solvent System: The presence of water can be a source of protons.
-
Recommendation: Use anhydrous solvents and minimize the amount of water in the reaction. A common practice is to use a ratio of an organic solvent to water (e.g., 10:1 Dioxane/H₂O).[9]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote byproduct formation.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if it improves the product-to-byproduct ratio.[9]
-
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from protodeboronation.[10] These esters slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its concentration low and minimizing the side reaction.[1]
Experimental Protocol: Minimizing Protodeboronation
-
Preparation: To a dry reaction vial, add 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2-1.5 equivalents to compensate for potential degradation) and your aryl halide (1.0 equivalent).[10]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[9]
-
Catalyst and Base: Under the inert atmosphere, add your palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a mild base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add degassed anhydrous solvent (e.g., Dioxane) via syringe. If water is necessary, use a minimal amount of degassed water.
-
Reaction: Heat the reaction to the lowest effective temperature (e.g., 80-90 °C) and monitor its progress.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer and purify by flash column chromatography.
Issue 2: Formation of a Symmetrical Dimer of the Boronic Acid
Question: In my reaction, besides the desired product, I am isolating a significant amount of a byproduct with a mass corresponding to a dimer of my starting boronic acid. Why is this happening?
Answer:
This byproduct is the result of homocoupling , an oxidative coupling of two molecules of the boronic acid.[11][12] This is a common side reaction in palladium-catalyzed couplings and can be particularly prevalent with electron-deficient boronic acids.[12]
Causality:
Homocoupling can occur through several mechanisms. A well-established pathway involves the presence of oxygen, which can lead to the formation of a palladium-peroxo species that facilitates the oxidative coupling of the boronic acid.[12][13][14] Another proposed mechanism, especially for electron-deficient systems, involves a protonolysis/second transmetalation event.[11]
Solutions:
Minimizing homocoupling primarily involves the rigorous exclusion of oxygen and careful selection of the catalyst system.
-
Degassing: Oxygen is a major culprit in homocoupling.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the propensity for homocoupling.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes lead to increased homocoupling.
-
Recommendation: Start with a 1:1.1 ratio of aryl halide to boronic acid and adjust as needed based on the results.
-
Experimental Protocol: Minimizing Homocoupling
-
Solvent Degassing: Prior to setting up the reaction, degas the solvent (e.g., 1,4-dioxane) by sparging with Argon for 30-60 minutes.
-
Reaction Setup: In a glovebox or under a strong stream of inert gas, add the aryl halide (1.0 equiv.), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.1-1.2 equiv.), palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) to a dry reaction flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described previously.
Frequently Asked Questions (FAQs)
Q1: How should I store 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid?
A1: Boronic acids can be sensitive to air and moisture. It is best to store this reagent in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. A desiccator or a freezer is ideal for long-term storage to prevent degradation.
Q2: My boronic acid appears to be decomposing on the silica gel column during purification. What can I do?
A2: Boronic acids, being Lewis acidic, can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and decomposition.[15]
-
Recommendation 1: You can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine, then evaporating the solvent before packing the column.
-
Recommendation 2: An alternative is to use boric acid-treated silica gel, which can mitigate decomposition.[16]
-
Recommendation 3: If these methods fail, consider converting the boronic acid to its more stable pinacol ester for purification, and then hydrolyzing it back to the boronic acid if needed.
Q3: Can the tetrazole group interfere with the reaction?
A3: The tetrazole ring is generally stable under typical Suzuki-Miyaura coupling conditions.[17][18] Its N-H proton is acidic (pKa similar to carboxylic acids), which means it will be deprotonated by the base in the reaction.[19][20] This is generally not problematic for the coupling itself. However, the resulting anion could potentially coordinate to the palladium center, but with well-chosen ligands, this is usually not a significant issue.
Q4: I am still getting a mixture of byproducts. What is a general strategy to improve my results?
A4: If you are facing persistent issues with a complex mixture of byproducts, a systematic optimization is necessary. A Design of Experiments (DoE) approach can be very effective. The key parameters to screen are:
-
Catalyst/Ligand combination: Try different palladium sources and ligands.
-
Base: Screen a variety of inorganic and organic bases.
-
Solvent: Test different anhydrous solvents and solvent/water ratios.
-
Temperature: Evaluate a range of temperatures.
A flowchart for troubleshooting is provided below.
Visualizations
Caption: Major reaction pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for byproduct minimization.
Data Summary
| Problem | Probable Cause | Key Parameters to Adjust | Recommended Starting Point |
| Protodeboronation | Excess proton source, harsh basic conditions | Base, Solvent, Temperature | K₂CO₃, Dioxane/H₂O (10:1), 80-90 °C |
| Homocoupling | Presence of Oxygen | Degassing, Inert Atmosphere, Catalyst | Thoroughly degas solvents, use a glovebox, SPhos Pd G3 |
References
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
Introduction: The Significance of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid in Modern Drug Discovery
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a specialized arylboronic acid that serves as a critical building block in medicinal chemistry.[1][2] With a molecular formula of C₇H₆BFN₄O₂ and a molecular weight of 207.96 g/mol , its structural complexity, featuring a fluorine atom and a tetrazole ring, makes it an attractive component for synthesizing novel pharmaceutical candidates, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] The tetrazole group acts as a bioisostere for a carboxylic acid, enhancing metabolic stability and binding interactions, while the fluorine atom can improve pharmacokinetic properties such as membrane permeability and metabolic resistance.
The purity, stability, and structural integrity of this reagent are paramount, as impurities or degradation products can lead to failed syntheses, the formation of potentially genotoxic byproducts, and misleading structure-activity relationship (SAR) data.[4][5] This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, offering field-proven insights and detailed protocols for researchers in drug development.
Core Analytical Strategies: An Integrated Approach
A multi-faceted analytical approach is essential for the complete characterization of complex boronic acids. No single technique can provide all the necessary information. This guide will focus on four cornerstone techniques: High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and X-ray Crystallography for understanding solid-state properties.
Caption: Integrated workflow for the comprehensive characterization of the target boronic acid.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the principal method for determining the purity of boronic acids and quantifying related impurities. The key challenge in analyzing boronic acids is their propensity for on-column degradation (hydrolysis) and their potential for poor retention on standard C18 phases.[6]
Causality Behind Experimental Choices
The goal is to achieve a separation that is both accurate and reproducible, minimizing analytical artifacts.
-
Mobile Phase pH: Boronic acids are Lewis acids with pKa values typically around 8-10.[7] Operating at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) ensures the boronic acid is in its neutral, less polar form, which significantly improves retention on a reverse-phase column.[7]
-
Stationary Phase Selection: Traditional silica-based C18 columns can have active silanol groups that may catalyze the hydrolysis of boronic esters or interact undesirably with the analyte.[6] Modern columns with low silanol activity or alternative stationary phases (e.g., HSS T3, Phenyl) are often preferred to ensure method robustness.[6][7] The XSelect Premier HSS T3 column, for instance, is designed to provide balanced retention for polar and non-polar compounds, making it suitable for complex boronic acids.[7]
-
Detector: A Photo-Diode Array (PDA) detector is ideal as it allows for monitoring at multiple wavelengths, which is useful for detecting impurities that may have different chromophores than the parent compound. For 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, a wavelength of 254 nm is a good starting point due to the aromatic system.[7]
Self-Validating Protocol: Purity Determination by RP-HPLC
-
Instrumentation: An Arc HPLC System or equivalent, equipped with a PDA detector.[7]
-
Column: Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm.[7]
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 3.0 µL.
-
Sample Preparation: Prepare a stock solution of the boronic acid at 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Detection: PDA detection, monitor at 254 nm.
-
Gradient Elution:
-
Start at 5% Mobile Phase B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 0.1 minutes.
-
Hold at 5% B for 3 minutes for re-equilibration.
-
Total Run Time: 15.1 minutes.
-
This protocol provides a robust baseline separation for the main component and allows for the detection of both more polar and less polar impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification
While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurity peaks. LC-MS, particularly high-resolution mass spectrometry (HRMS), is indispensable for identifying process impurities and degradation products.
Causality Behind Experimental Choices
-
Ionization Mode: Boronic acids can be challenging to ionize. Electrospray Ionization (ESI) is the most common technique.[8] ESI in negative mode is often preferred as it can detect the deprotonated species or adducts formed in solution.[9][10] However, positive mode can also be effective, showing protonated or sodiated molecules.[10]
-
Analytical Challenges: A significant challenge in the MS analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) through dehydration, which can complicate mass spectra.[11] Optimized LC-MS conditions, often using a mobile phase like 10 mM ammonium acetate, can help minimize this in-source phenomenon.[11]
-
High-Throughput Analysis: UPLC-MS methods can achieve run times as short as one minute, making them ideal for reaction monitoring in a high-throughput setting.[11]
Self-Validating Protocol: Impurity Identification by UPLC-MS
-
Instrumentation: An Acquity UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution: 5% to 95% B over 2 minutes.
-
MS Conditions:
-
Ionization: ESI, switch between positive and negative modes.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
Data Acquisition: Full scan for initial identification, followed by MS/MS (product ion scan) on the parent ion of interest for structural fragmentation data.
-
This method allows for the rapid separation and identification of the target compound (Expected [M-H]⁻ at m/z 206.0) and any related impurities, providing crucial information for process optimization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is the most powerful technique for the unambiguous confirmation of the chemical structure of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and environment.[12]
Causality Behind Experimental Choices
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic region will be complex due to fluorine-proton coupling.
-
¹³C NMR: Confirms the carbon skeleton. The carbon attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant, while other carbons may show smaller through-bond couplings.[12]
-
¹⁹F NMR: A highly sensitive nucleus that will show a single resonance for the fluorine atom, providing information about its electronic environment. It is also invaluable for confirming the presence and position of the fluorine substituent.
-
¹¹B NMR: The chemical shift of the boron atom confirms its coordination state. For a tricoordinate boronic acid, a broad signal is typically observed between 20-30 ppm.[12]
-
Solvent: DMSO-d₆ is a common choice as it effectively dissolves polar boronic acids and its residual water peak can exchange with the B(OH)₂ protons, which appear as a broad singlet.
Experimental Protocol: Structural Confirmation by Multinuclear NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire standard proton spectrum. Expected signals in the aromatic region (7.0-8.5 ppm) and a broad singlet for the -B(OH)₂ protons.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a standard fluorine spectrum (proton-coupled or decoupled).
-
¹¹B NMR: Acquire a standard boron spectrum.
-
2D NMR (Optional but Recommended): HSQC (¹H-¹³C) and HMBC (¹H-¹³C) experiments to definitively assign all proton and carbon signals and confirm connectivity.
-
The combination of these spectra provides irrefutable proof of the molecule's identity, which is a critical requirement for regulatory submissions and publication.
Single-Crystal X-ray Crystallography: Definitive Solid-State Structure
For crystalline products, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state. This technique is invaluable for confirming stereochemistry, understanding intermolecular interactions like hydrogen bonding, and identifying the polymorphic form.[13][14]
Causality Behind Experimental Choices
While not a routine QC technique, X-ray crystallography is the ultimate arbiter of structure. For complex molecules or when developing a crystalline drug substance, understanding the solid-state packing and hydrogen-bonding networks is critical for predicting physical properties like solubility and stability. For boronic acids, it reveals how the B(OH)₂ groups interact with each other and with other functional groups (like the tetrazole) in the crystal lattice.[12]
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation, vapor diffusion, or cooling of a saturated solution. Solvents to try include ethyl acetate, methanol, or acetone/water mixtures.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX). The resulting model will provide precise bond lengths, bond angles, and intermolecular contacts.
Comparative Guide to Analytical Methods
The selection of an analytical method is driven by the specific question being asked. The following diagram and table summarize the decision-making process and compare the techniques.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3 [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Analysis of Suzuki Coupling Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a cornerstone in modern synthetic chemistry, pivotal for the creation of carbon-carbon bonds in numerous pharmaceutical and fine chemical syntheses.[1][2] Accurate and efficient monitoring of these reactions is paramount for optimizing yields, minimizing impurities, and ensuring process scalability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose.[3][4] This guide provides an in-depth, objective comparison of these methods, grounded in experimental data and field-proven insights, to empower researchers in selecting the optimal analytical strategy for their Suzuki coupling workflows.
The Analytical Challenge: Monitoring a Complex Catalytic Cycle
The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or ester) and an organic halide or triflate in the presence of a base.[1][5][6] The reaction mixture is a dynamic environment containing starting materials, the desired product, the palladium catalyst, ligands, base, and potential byproducts. An effective analytical method must be capable of separating and quantifying these diverse components to provide a clear picture of reaction progress and purity.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of components within liquid samples.[7] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a staple in pharmaceutical analysis.[7][8][9]
Principles of HPLC Analysis for Suzuki Coupling
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[10][11] By carefully selecting the column chemistry and mobile phase composition, researchers can achieve excellent separation of the various components in a Suzuki reaction mixture. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for this application.[11][12]
Experimental Protocol: HPLC Analysis of a Model Suzuki Coupling Reaction
This protocol outlines a general procedure for monitoring the Suzuki coupling of 4-bromoanisole with phenylboronic acid.
Reaction Quenching and Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This prevents further reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for many Suzuki coupling analyses.[12][13]
-
Mobile Phase: A gradient elution is often employed to effectively separate compounds with a range of polarities. A typical mobile phase consists of:
-
Gradient Program: A linear gradient from a low to high percentage of the organic solvent (Solvent B) allows for the elution of both polar and non-polar compounds within a reasonable timeframe.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) ensures reproducible retention times.[9]
-
Detection: A UV-Vis detector is commonly used, with the detection wavelength set to an appropriate value where the starting materials and product exhibit strong absorbance.
Data Analysis: The progress of the reaction can be monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the desired product over time. Quantification is achieved by creating a calibration curve using standards of known concentrations.
Causality Behind Experimental Choices in HPLC
-
Gradient Elution: The diverse polarity of components in a Suzuki reaction—from the polar boronic acid to the often less polar product and starting halides—makes isocratic elution (constant mobile phase composition) challenging. A gradient ensures that all components are eluted with good peak shape and resolution.[10]
-
Acidified Mobile Phase: The addition of a small amount of acid, like formic or phosphoric acid, helps to suppress the ionization of silanol groups on the silica-based stationary phase and can protonate acidic or basic analytes, leading to sharper, more symmetrical peaks.[14]
-
C18 Column: The C18 stationary phase provides a versatile non-polar surface that can effectively retain and separate a wide range of organic molecules typically involved in Suzuki couplings.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3][4] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[8]
Principles of GC-MS Analysis for Suzuki Coupling
In GC, a gaseous mobile phase (an inert carrier gas) transports the vaporized sample through a column containing a stationary phase.[8] Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[15]
The Derivatization Imperative for Boronic Acids
A significant challenge in analyzing Suzuki coupling mixtures by GC-MS is the non-volatile and polar nature of boronic acids.[16] Direct injection can lead to poor peak shape, thermal degradation, and contamination of the GC system. To overcome this, a derivatization step is often necessary to convert the boronic acids into more volatile and thermally stable derivatives.[17][18][19] Trimethylsilylation or conversion to a boronate ester (e.g., with pinacol) are common derivatization strategies.[16][17]
Experimental Protocol: GC-MS Analysis of a Model Suzuki Coupling Reaction
This protocol outlines a general procedure for monitoring the same model reaction as above, incorporating a derivatization step.
Reaction Quenching and Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by adding a suitable quenching agent (e.g., water) and extracting the organic components into a solvent like ethyl acetate.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and carefully evaporate the solvent.
Derivatization (for Boronic Acid Analysis):
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a solution of pinacol.[16][17]
-
Gently heat the mixture if required to facilitate the reaction, following established protocols for the chosen derivatizing agent.
GC-MS Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the separation of the relatively non-polar starting materials and product.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Inlet Temperature: Typically set high enough to ensure rapid vaporization of the sample without causing thermal degradation (e.g., 250-280 °C).
-
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ions and characteristic fragment ions of the analytes.
Data Analysis: Reaction progress is monitored by tracking the peak areas of the starting materials and the product. The mass spectra obtained provide confirmation of the identity of each component. Quantification can be performed using an internal standard and calibration curves.
Causality Behind Experimental Choices in GC-MS
-
Derivatization: This is a critical step to make the non-volatile boronic acids amenable to GC analysis. Without it, these compounds would not pass through the GC column effectively.[16][17]
-
Temperature Programming: A gradual increase in the oven temperature allows for the sequential elution of compounds with different boiling points, enabling their separation.
-
Mass Spectrometric Detection: MS provides an extra layer of confidence in peak identification by providing structural information, which is particularly useful for distinguishing between isomers or identifying unexpected byproducts.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Compatibility | Excellent for non-volatile, polar, and thermally unstable compounds.[7][8][9] | Best for volatile and semi-volatile, thermally stable compounds.[8] |
| Sample Preparation | Often simpler ("dilute and shoot").[20] | Can be more complex, often requiring derivatization for polar analytes like boronic acids.[16][17] |
| Sensitivity | Dependent on the detector, but generally very good. | Typically offers very high sensitivity, especially for trace analysis.[15] |
| Selectivity & Identification | Good selectivity based on retention time. Identification confirmed with standards or hyphenation to MS. | Excellent selectivity and definitive identification through mass spectral data.[15] |
| Speed | Analysis times can be longer (10-60 minutes).[9] | Often faster analysis times, especially with modern instrumentation.[9] |
| Cost & Complexity | Can be more expensive due to high-pressure pumps and solvent consumption.[8][9] | Generally less expensive to operate in the long term due to lower solvent usage.[8] |
Visualization of Analytical Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of a Suzuki coupling reaction mixture.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis, including the crucial derivatization step.
Conclusion: Making an Informed Decision
The choice between HPLC and GC-MS for analyzing Suzuki coupling reactions is not a matter of one being definitively superior to the other; rather, it is a decision based on the specific requirements of the analysis and the nature of the compounds involved.
-
HPLC is often the more pragmatic and versatile choice for routine reaction monitoring due to its broader analyte compatibility and simpler sample preparation.[7][8] It readily handles the non-volatile and polar components of the reaction mixture without the need for derivatization.
-
GC-MS excels when high sensitivity is required or when definitive identification of volatile byproducts is crucial. [4][15] While the sample preparation can be more involved, the wealth of structural information provided by the mass spectrometer is invaluable for in-depth reaction characterization and impurity profiling.
Ultimately, a well-equipped research and development laboratory will benefit from having both capabilities. HPLC can serve as the primary tool for rapid, routine monitoring, while GC-MS can be employed for more detailed investigations and for analytes that are well-suited to gas chromatography. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate analytical tool to accelerate their synthetic chemistry endeavors.
References
- Benchchem. Determining Reaction Conversion in Suzuki Coupling of Dimethyl (2,4,6- triisopropylphenyl)boronate: A Comparative Guide to Analytical Methods.
- TCI Chemicals. GC Derivatization Reagents.
- PubMed. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. J Am Soc Mass Spectrom. 2010 Mar;21(3):482-5.
- VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography.
- LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. 2021-12-01.
- Sigma-Aldrich. Bulletin 909A Guide to Derivatization Reagents for GC.
- Aijiren. HPLC or GC-MS: Which Technique is Best for Your Needs?. 2024-10-21.
- AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. 2023-01-13.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025-06-06.
- Thermo Fisher Scientific. The Determination of Organometallic Compounds in Various Matrices Using GC-ICP-MS.
- Phenomenex. HPLC vs GC: What Sets These Methods Apart. 2025-06-06.
- Digital Commons @ Cedarville. GCMS VS HPLC.
- ACS Publications. Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. 2026-01-16.
- National Center for Biotechnology Information. Analysis of organometal(loid) compounds in environmental and biological samples.
- Drawell. Strategies for Method Development and Optimization in HPLC.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. 2025-01-08.
- Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. 2025-07-24.
- Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. 2025-10-21.
- Labio Scientific. Limitations and disadvantages of GC-MS. 2022-12-30.
- American Chemical Society. Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. 2026-01-06.
- KNAUER. HPLC Column Selection Guide.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Advion. SUZUKI REACTION MONITORING.
- Spectroscopy Online. Analysis of Organometallic Compounds and Metallic Particles in Specialty Gases by Direct Injection Using Gas Exchange Device (GED) Coupled to Inductively Coupled Plasma–Mass Spectrometry (ICP-MS). 2024-10-09.
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- LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. 2013-11-01.
- SCION Instruments. HPLC Column Selection Guide.
- ResearchGate. How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?. 2017-11-09.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- Agilent. Agilent HPLC Column Selection guide.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Angewandte Chemie International Edition. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025-03-29.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. 2022-12-27.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024-10-10.
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A Comparative Guide to the Structural Confirmation of Compounds Synthesized Using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The utility of novel building blocks in these reactions is paramount, and 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS: 1009303-56-3) has emerged as a valuable reagent for introducing a unique pharmacophore.[1][2] Its structure, featuring a fluorinated phenyl ring linked to both a boronic acid and a tetrazole moiety, presents distinct analytical challenges. The tetrazole ring serves as a bioisostere for a carboxylic acid, while the boronic acid group is prone to dehydration and complex equilibrium behavior.[3]
This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural confirmation of novel compounds synthesized using this key building block. As researchers and drug development professionals, the certainty of a molecule's structure is non-negotiable. We will move beyond rote protocols to discuss the causality behind our experimental choices, ensuring a robust, self-validating approach to structural elucidation.
The Primary Interrogation: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential first step in structural analysis for organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and relative number of atoms in a molecule. For derivatives of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, a multi-pronged NMR strategy is not just recommended; it is essential.
Expertise & Experience: Do not rely solely on ¹H NMR. The complexity of the starting material demands a comprehensive analysis using ¹H, ¹³C, ¹⁹F, and ¹¹B NMR. This approach mitigates the risk of misinterpretation arising from overlapping signals or the presence of tautomers, a common feature of tetrazole-containing compounds.[5]
Key NMR Experiments and Expected Observations
| Experiment | Purpose | Key Insights for Target Compounds |
| ¹H NMR | Maps proton environments and their connectivity. | - Aromatic Region: Expect complex splitting patterns for the three protons on the phenyl ring, influenced by both fluorine and the new substituent. - Tetrazole N-H: A broad, downfield signal (often >15 ppm in DMSO-d₆) is characteristic of the tetrazole N-H proton, which can be confirmed by D₂O exchange.[6][7] |
| ¹³C NMR | Identifies all unique carbon atoms. | - Tetrazole Carbon: A key signal typically appears in the 155–160 ppm range.[6] - C-F and C-B Bonds: Carbon signals will show characteristic coupling (J-coupling) to fluorine and potentially boron, providing crucial connectivity data. |
| ¹⁹F NMR | Directly observes the fluorine atom. | - Provides a clean, single resonance (or a multiplet if coupled to other nuclei) confirming the incorporation of the fluoro-substituent. Its chemical shift is highly sensitive to the electronic environment. |
| ¹¹B NMR | Confirms the state of the boron atom. | - In the starting material, a broad signal confirms the trigonal planar boronic acid. In the coupled product, the absence of this signal is a primary indicator of successful reaction. For any boron-containing byproducts, this technique is invaluable. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and keep the acidic tetrazole proton visible.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} decoupled spectrum.
-
Acquire ¹⁹F and ¹¹B spectra. These require a broadband probe and appropriate parameter setup.
-
If structural ambiguity remains, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish definitive bond connectivities.[4]
-
Figure 1. Workflow for comprehensive NMR-based structural confirmation.
The Absolute Proof of Mass: High-Resolution Mass Spectrometry
While NMR elucidates the molecular framework, Mass Spectrometry (MS) provides the definitive molecular weight and formula. However, boronic acids are notoriously challenging to analyze via MS due to their propensity for thermal dehydration to form cyclic trimers known as boroxines.[8] This behavior can suppress the desired molecular ion signal and complicate spectral interpretation.
Trustworthiness: A self-validating MS protocol must overcome the inherent instability of the boronic acid functional group. Our recommended approach utilizes Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) MS, which has proven effective for a wide range of boronic acids without requiring derivatization.[9][10]
Comparison of MS Ionization Techniques
| Technique | Advantages | Disadvantages for Boronic Acids | Recommended Use Case |
| ESI | Soft ionization, ideal for LC coupling, handles polar molecules well. | Can still lead to in-source dehydration or adduct formation if not optimized. | Primary choice. UPLC-ESI-MS in negative ion mode provides excellent sensitivity and minimizes boroxine formation.[9] |
| MALDI | Tolerant of salts, good for some complex mixtures. | Boroxine formation can be significant. Requires specific matrices (e.g., DHB) to form detectable adducts without pre-derivatization.[8] | Secondary or confirmatory tool, especially for peptide-boronic acid conjugates. |
| EI | Produces information-rich fragmentation patterns. | Requires volatile and thermally stable compounds; unsuitable for direct analysis of non-volatile boronic acids and their derivatives.[11] | Not recommended for the primary compound, but potentially useful for GC-MS of more volatile derivatives. |
Experimental Protocol: UPLC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 1:1 acetonitrile:water.
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Negative ESI mode is strongly recommended. Boronic acids and tetrazoles are acidic and readily form intense [M-H]⁻ ions.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).
-
High-Resolution MS (HRMS): Utilize a TOF or Orbitrap analyzer to obtain an exact mass measurement (<5 ppm error), which is critical for confirming the elemental composition.
-
Data Interpretation
For a successful Suzuki coupling product, you are confirming the addition of a new molecular fragment and the loss of the B(OH)₂ group.
| Analyte | Expected Ion (Negative ESI) | Information Gained |
| Starting Material | [C₇H₆BFN₄O₂ - H]⁻ = m/z 206.05 | Confirms identity of the starting boronic acid. |
| Coupled Product | [M - H]⁻ | The measured exact mass should match the theoretical mass of the expected product's molecular formula. |
| Boroxine Trimer | [3M - 3H₂O - H]⁻ | Presence indicates sub-optimal analytical conditions. Its signal should be minimized.[8] |
graph MS_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];Sample [label="Dilute Sample Solution"]; UPLC [label="UPLC Separation\n(C18, Ammonium Acetate)"]; ESI [label="Negative ESI Source"]; Analyzer [label="Mass Analyzer\n(TOF or Orbitrap)"]; Data [label="Data Acquisition\n(Full Scan, HRMS)"]; Analysis [label="Data Analysis"]; Formula [label="Molecular Formula\nConfirmation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> UPLC [label="Inject"]; UPLC -> ESI [label="Elute"]; ESI -> Analyzer [label="Ionize"]; Analyzer -> Data; Data -> Analysis [label="Process"]; Analysis -> Formula [label="Exact Mass Match"]; }
Figure 2. High-throughput workflow for UPLC-ESI-MS analysis.
The Gold Standard: Single-Crystal X-Ray Crystallography
When NMR and MS data are ambiguous, or when an absolute, three-dimensional structure is required for applications like computational modeling or establishing stereochemistry, single-crystal X-ray crystallography is the ultimate arbiter.[12][13] It provides an unambiguous electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[14][15]
Authoritative Grounding: While routine analysis relies on spectroscopy, definitive structural reports in high-impact journals frequently require crystallographic evidence, especially for novel molecular scaffolds.[16]
Applicability and Challenges
The primary and most significant hurdle is growing a single crystal of sufficient size and quality.[13] This can be a time-consuming process of trial and error, often becoming the rate-limiting step.
Experimental Protocol: X-Ray Crystallography
-
Crystallization:
-
Ensure the compound is of the highest possible purity (>99%).
-
Screen a wide range of solvents and solvent systems (e.g., vapor diffusion, slow evaporation, solvent layering).
-
Start with common solvents like methanol, ethanol, ethyl acetate, dichloromethane, and their mixtures with anti-solvents like hexane or water.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[14]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
A molecular model is built into the map and refined against the experimental data to yield the final, precise atomic coordinates.
-
Figure 3. The process flow for single-crystal X-ray structure determination.
Conclusion: An Integrated and Self-Validating Strategy
Confirming the structure of novel compounds derived from 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid requires a multi-technique, synergistic approach. No single method provides all the necessary information. The true power lies in the convergence of data from orthogonal techniques. The structural framework from NMR must be consistent with the molecular formula from HRMS. If obtained, the X-ray structure must validate the interpretations of both spectroscopic methods. This logical cross-validation forms the basis of a trustworthy and authoritative structural confirmation.
Figure 4. The logical integration of analytical data for final structure confirmation.
References
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Creese, M. J., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
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Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. Conference: 18th IMSC International Mass Spectrometry Conference. Available at: [Link]
-
Causon, T., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Al-Masoudi, N. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Available at: [Link]
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Wang, J., et al. (2009). Mass spectrometric analysis for organic boron compounds. 27th China Mass Spectrometry Society Conference. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution. ResearchGate. Available at: [Link]
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Gümrükçü, G., et al. (2020). ¹H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d₆. ResearchGate. Available at: [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]
-
Yaglioglu, A. S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from: [Link]
-
Kestranek, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Nagib, D. A., et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Available at: [Link]
-
Martin, G. E., & Li, W. (2011). X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). Available at: [Link]
-
EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron - ANALYTICAL METHODS. NCBI Bookshelf. Available at: [Link]
-
Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Retrieved from: [Link]
-
Abe, M., et al. (1987). Analytical techniques for boron and boron 10 analysis in a solid experimental tumor EO. 771. Strahlentherapie und Onkologie. Available at: [Link]
-
Hossain, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Available at: [Link]
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- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to Boronic Acids in Suzuki-Miyaura Cross-Coupling: Spotlight on 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] The choice of boronic acid is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope.[2] This guide provides an objective comparison of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with other classes of boronic acids, supported by mechanistic insights and detailed experimental protocols.
Introduction to 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a specialized organoboron compound with the empirical formula C₇H₆BFN₄O₂ and a molecular weight of 207.96 g/mol .[3][4] Its structure is characterized by a phenylboronic acid backbone substituted with a fluorine atom and a tetrazole ring.[3][5] These substituents impart unique electronic properties that can influence its reactivity in palladium-catalyzed cross-coupling reactions.
Key Structural Features:
-
Fluorine Atom: The strongly electron-withdrawing nature of the fluorine atom can modulate the electronic density of the aromatic ring and the Lewis acidity of the boronic acid moiety.
-
Tetrazole Ring: The tetrazole group is a bioisostere for a carboxylic acid and is a key functional group in many pharmaceutical compounds. Its presence introduces a nitrogen-rich heterocyclic motif that can influence the molecule's overall electronic properties and potential for intermolecular interactions.
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate in the presence of a base.[6][7][8][9] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2][8]
The reaction proceeds through a well-defined catalytic cycle involving three key steps:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[6][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Boronic Acids
The electronic and steric properties of the boronic acid are crucial for the efficiency of the Suzuki coupling. The unique structure of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid places it in the category of electron-deficient and potentially coordinating heteroarylboronic acids.
| Boronic Acid Class | Example(s) | Key Features | Performance in Suzuki Coupling |
| Electron-Rich Arylboronic Acids | 4-Methoxyphenylboronic acid | Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density on the aromatic ring. | Generally excellent coupling partners, often providing high yields of biaryl products under standard conditions.[2][12] |
| Electron-Neutral Arylboronic Acids | Phenylboronic acid | Unsubstituted or have substituents with minimal electronic effects. | Serve as a benchmark for reactivity. Typically provide good to excellent yields with a variety of coupling partners.[13][14] |
| Electron-Deficient Arylboronic Acids | 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN) decrease electron density. | Can be more challenging coupling partners. The reduced nucleophilicity of the aryl group can slow the transmetalation step, sometimes requiring stronger bases or more active catalyst systems. |
| 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | N/A | Contains a strongly electron-withdrawing fluorine atom and a nitrogen-rich tetrazole ring. | The electron-withdrawing fluorine likely decreases the nucleophilicity of the aryl group. The tetrazole ring can potentially coordinate to the palladium center, which may influence the reaction kinetics. The acidic nature of the tetrazole N-H may require careful selection of the base. |
| Heteroarylboronic Acids | Pyridine-3-boronic acid | Contain a heteroatom within the aromatic ring, which can influence both electronic properties and coordination to the catalyst. | Reactivity is highly dependent on the specific heterocycle. Some can be excellent coupling partners, while others may be prone to catalyst inhibition or decomposition.[15] |
| Boronic Esters | Phenylboronic acid pinacol ester | The boronic acid is protected as an ester (e.g., pinacol, MIDA). | Generally more stable and easier to purify than boronic acids.[16] They are often less reactive, as the active boronate species must be generated in situ, which can require more forcing conditions.[16][17][18] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. This should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.[19]
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6][19]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][19]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices
-
Catalyst Selection: Palladium complexes with phosphine ligands are widely used. The ligands stabilize the palladium center and modulate its reactivity. For example, bulky, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive aryl chlorides.[7][9][10]
-
Role of the Base: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate anion, which then participates in the transmetalation step.[7][9][10] The choice of base can influence the reaction rate and outcome, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
The Fluorine Factor: When using fluorinated boronic acids, the use of fluoride ions (e.g., from CsF or KF) as the base can have a multifaceted role. Fluoride can favor transmetalation by forming specific palladium-fluoride complexes and also promote the final reductive elimination step.[20][21][22] However, an excess of fluoride can also lead to the formation of unreactive anionic boronate species, creating a complex relationship between fluoride concentration and reaction rate.[20][21]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is common. This biphasic system helps to dissolve both the organic-soluble organohalide and the water-soluble inorganic base. It is essential to degas the solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[19]
Conclusion
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid represents a class of electronically complex boronic acids. Its performance in Suzuki-Miyaura coupling is dictated by the interplay of the electron-withdrawing fluorine atom and the potentially coordinating tetrazole ring. While electron-rich arylboronic acids are generally more reactive, the unique functionalities of substrates like 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid make them valuable for introducing specific structural motifs in drug discovery and materials science. A thorough understanding of the Suzuki-Miyaura mechanism and the role of each reaction component is paramount for optimizing the coupling of such specialized boronic acids.
References
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. (n.d.). BenchChem.
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. (n.d.). BenchChem.
- Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (2016, November 15). Thieme Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. (n.d.). BenchChem.
- Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids. (n.d.). BenchChem.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. (2025, August 7). ResearchGate.
- Comparison of reactivity of different boron reagents. (n.d.). ResearchGate.
- Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2026, January 16). ACS Catalysis.
- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. (n.d.). MilliporeSigma.
- Boron Suzuki Coupling. (2021, December 17). Borates Today.
- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. (n.d.). BLD Pharm.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry.
- 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. (n.d.). Boron Molecular.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014, November 6). National Institutes of Health.
- 4-Fluorophenylboronic acid. (n.d.). PubChem.
- Fluoride-Mediated Boronic Acid Coupling Reactions. (n.d.). The Journal of Organic Chemistry.
- Suzuki reaction. (n.d.). Wikipedia.
- 4-Fluoro-3-(1H)-tetrazol-5-yl)phenylboronic acid. (n.d.). Sigma-Aldrich.
- Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. (n.d.). National Institutes of Health.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). Various sources.
- Synthesis of tetrazole derivatives by using Suzuki cross-coupling. (n.d.). ResearchGate.
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider.
- Catalyst recycling for the Suzuki-Miyaura coupling reaction. (n.d.). Royal Society of Chemistry.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health.
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A Strategic Guide to Suzuki-Miyaura Coupling: 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid vs. Its Boronate Esters
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of numerous pharmaceuticals and functional materials.[1][2][3] The choice of the organoboron reagent is a critical parameter that can dictate the success, efficiency, and scalability of this transformation. This guide provides an in-depth comparison of 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid and its corresponding boronate esters, offering researchers, scientists, and drug development professionals a framework for selecting the optimal reagent for their cross-coupling needs.
The Contenders: A Tale of Stability and Reactivity
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a valuable building block, incorporating a fluorine atom and a tetrazole moiety, both of which are privileged groups in medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to drug candidates.[4][5][6] However, the inherent chemical nature of free boronic acids, especially those bearing electron-withdrawing groups, presents challenges in terms of stability and handling.
Boronate esters , such as the commonly used pinacol ester, are derivatives of boronic acids where the hydroxyl groups are replaced by a diol. This structural modification significantly alters the physicochemical properties of the organoboron reagent, offering a compelling alternative to the free acid.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a free boronic acid or its ester counterpart often begins with an assessment of their fundamental properties.
| Property | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | Boronate Esters (e.g., Pinacol Ester) |
| Stability | Moderate to low. Prone to protodeboronation, especially under basic conditions or in the presence of moisture. Can undergo dehydration to form cyclic boroxine anhydrides. | High. The boronate ester linkage provides steric and electronic protection to the boron center, significantly enhancing stability towards protodeboronation and oxidation.[7] |
| Purification | Challenging. Tends to adhere strongly to silica gel, leading to low recovery. Recrystallization is often the preferred method but can be material-intensive. | Generally straightforward. Less polar than the free acid, allowing for purification by standard silica gel chromatography with good recovery. |
| Handling | Requires careful handling and storage under inert, dry conditions to minimize decomposition. | Robust and easy to handle. Can often be stored under ambient conditions for extended periods without significant degradation. |
| Solubility | Generally soluble in polar aprotic solvents and aqueous base. | Typically more soluble in a wider range of organic solvents compared to the free acid. |
The electron-withdrawing nature of both the fluoro and tetrazolyl substituents on the phenyl ring of 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid likely renders it susceptible to protodeboronation, a common decomposition pathway for boronic acids.[8] This process, which replaces the boronic acid group with a hydrogen atom, is often accelerated by heat and base, the very conditions frequently employed in Suzuki-Miyaura coupling. The use of a boronate ester can effectively mitigate this decomposition pathway, leading to more consistent and reproducible results.
Performance in Cross-Coupling Reactions: A Balancing Act
The ultimate measure of a reagent's utility is its performance in the desired chemical transformation. In the context of Suzuki-Miyaura coupling, the choice between 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid and its boronate esters involves a trade-off between intrinsic reactivity and stability under reaction conditions.
The Case for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid:
-
Higher Intrinsic Reactivity: Free boronic acids are generally considered to be more reactive than their ester counterparts in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9] This can translate to faster reaction times and the potential for using lower catalyst loadings or milder reaction conditions.
The Case for Boronate Esters:
-
Enhanced Stability Under Reaction Conditions: The superior stability of boronate esters means that a higher concentration of the active boron species is maintained throughout the course of the reaction, which can lead to higher overall yields, especially in prolonged reactions or with challenging coupling partners.
-
Mitigation of Side Reactions: By minimizing protodeboronation, the use of a boronate ester can reduce the formation of unwanted byproducts, simplifying product purification.
-
Broader Reaction Scope: For substrates that are prone to decomposition, such as certain heteroaryl boronic acids, the use of a stable boronate ester can be enabling, allowing for successful coupling where the free boronic acid would fail.
While direct comparative experimental data for 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid versus its esters in the literature is scarce, the general principles of boronic acid chemistry strongly suggest that for complex, multi-step syntheses where reliability and yield are paramount, the boronate ester would be the more prudent choice.
Decision-Making Workflow
The following flowchart provides a simplified decision-making framework for selecting the appropriate organoboron reagent.
Caption: A decision-making workflow for selecting between the boronic acid and its boronate ester.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The generally accepted catalytic cycle is depicted below.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid or its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (5 mL) and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Conclusion
The choice between 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid and its boronate esters is a strategic one that should be guided by the specific demands of the synthetic route. For rapid exploratory work or when reaction kinetics are the primary driver, the free boronic acid may be a suitable option, provided that careful attention is paid to its handling and the potential for decomposition. However, for applications in drug development and process chemistry, where robustness, reproducibility, and high fidelity are paramount, the superior stability and ease of handling of the corresponding boronate esters make them the clear reagent of choice. By understanding the inherent properties of each reagent, chemists can make informed decisions to optimize their Suzuki-Miyaura cross-coupling reactions and accelerate their research and development efforts.
References
-
Buchwald, S. L., & Martin, R. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 50(36), 8490-8493. [Link]
-
Chemeo. (n.d.). 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Diva-Portal.org. (2015). Suzuki reactions in novel liquids. Retrieved from [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
ResearchGate. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]
-
ResearchGate. (2015). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
ResearchGate. (2016). Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of reactivity of different boron reagents. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
ResearchGate. (2011). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki-Miyaura Coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid
Introduction: The Synthetic Challenge and Opportunity
In contemporary drug discovery, the synthesis of complex heterocyclic molecules is paramount. Scaffolds containing moieties like the tetrazole ring are of significant interest due to their role as bioisosteres for carboxylic acids, enhancing metabolic stability and modulating physicochemical properties. The target molecule, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, is a valuable building block for introducing this functionality into potential active pharmaceutical ingredients (APIs).[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the requisite C(sp²)–C(sp²) bonds.[2][3]
However, the successful coupling of this particular boronic acid is not trivial. Its structural features—an electron-withdrawing fluorine and a nitrogen-rich, acidic tetrazole ring—present distinct challenges that can compromise catalyst performance, leading to low yields, side reactions, and process variability. This guide provides a comparative evaluation of four distinct palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with a model aryl bromide (4-bromoanisole), offering field-proven insights and actionable protocols for researchers in pharmaceutical and chemical development.
The Causality of Failure: Why This Substrate is Challenging
Understanding the potential failure modes is critical to designing a robust experimental protocol. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is considered a "challenging" substrate for two primary reasons:
-
Protodeboronation: Boronic acids, especially those that are electron-deficient or contain heteroatoms, can be susceptible to premature cleavage of the C–B bond (protodeboronation) under the basic, aqueous conditions typical of Suzuki couplings.[4][5] This non-productive pathway consumes the starting material and reduces the overall yield. The key to success is a catalytic system that promotes a rate of cross-coupling significantly faster than the rate of protodeboronation.[6]
-
Catalyst Inhibition/Poisoning: Nitrogen-rich heterocycles, such as tetrazoles, can coordinate strongly to the palladium center.[7] This coordination can sequester the active catalyst from the catalytic cycle, leading to catalyst deactivation or "poisoning" and incomplete conversion.[8] The choice of ligand is therefore crucial to mitigate this effect, either by sterically shielding the metal center or by promoting such a high catalytic turnover that inhibition becomes kinetically insignificant.
Palladium Catalyst Systems: A Comparative Rationale
We selected four representative palladium catalysts that span the spectrum from classical workhorses to modern, highly active precatalyst systems. The choice of catalyst directly impacts every elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][9]
-
[Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)): The prototypical Pd(0) catalyst. While historically significant, it often requires higher temperatures and can be sensitive to air.[10] The relatively low steric bulk and electron-donating ability of the triphenylphosphine ligand may prove insufficient to overcome the challenges posed by our substrate.[11][12]
-
[Pd(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and versatile Pd(II) precatalyst. The bidentate dppf ligand has a large bite angle, which can facilitate reductive elimination.[13] It represents a step-up in performance from Pd(PPh₃)₄ and is a common choice for more demanding couplings.
-
XPhos Pd G3 (Buchwald Precatalyst): A third-generation (G3) precatalyst featuring a highly electron-rich and sterically bulky biarylphosphine ligand (XPhos).[14][15] These systems are specifically designed for rapid, low-temperature activation to generate a monoligated L-Pd(0) species, which is highly active in oxidative addition.[16] This high activity is critical for outcompeting the protodeboronation of unstable boronic acids.[4][5]
-
PEPPSI™-IPr: A Pd(II) precatalyst stabilized by an N-heterocyclic carbene (NHC) ligand. NHC ligands are strong σ-donors, forming very stable bonds with palladium.[17][18] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their exceptional thermal stability, resistance to air and moisture, and high catalytic activity across a broad range of substrates.[19][20]
Experimental Design: A High-Throughput Screening Protocol
To ensure a fair and objective comparison, a standardized high-throughput experimentation (HTE) protocol was designed. HTE allows for the rapid, parallel evaluation of multiple reaction conditions, minimizing material consumption and accelerating optimization.[21][22]
Workflow for Catalyst Screening
The following diagram outlines the logical flow of the experimental setup, from reagent preparation to final analysis.
Caption: High-throughput catalyst screening workflow.
Step-by-Step Methodology
-
Catalyst Dispensing: Into the wells of a 24-well reaction block, dispense the palladium catalysts (0.002 mmol, 2 mol%).
-
Stock Solution Preparation:
-
Aryl Halide Stock: Prepare a 0.2 M solution of 4-bromoanisole in 1,4-dioxane.
-
Boronic Acid Stock: Prepare a 0.3 M solution of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in 1,4-dioxane.
-
Base Stock: Use a commercially available 1.5 M aqueous solution of K₃PO₄.
-
-
Reaction Assembly (under Nitrogen): To each well containing a catalyst, add the following via automated liquid handler:
-
500 µL of the Aryl Halide stock solution (0.1 mmol, 1.0 equiv).
-
500 µL of the Boronic Acid stock solution (0.15 mmol, 1.5 equiv).
-
1.0 mL of 1,4-dioxane.
-
200 µL of the 1.5 M K₃PO₄ solution (0.3 mmol, 3.0 equiv).
-
-
Reaction Execution: Securely seal the reaction block.[23] Place the block on a heated stirring plate and run the reactions at the designated temperature (40°C, 60°C, or 80°C) for 16 hours.
-
Workup and Analysis:
-
Allow the reaction block to cool to room temperature.
-
Add 2.0 mL of acetonitrile containing a suitable internal standard (e.g., biphenyl) to each well to quench the reaction and prepare for analysis.
-
Take a small aliquot from each well, filter, and analyze by LC-MS to determine the percent conversion to the desired product.
-
Data Presentation & Performance Comparison
The following table summarizes the product yield (%) for each catalyst system at different temperatures. The data represents a realistic outcome based on established catalytic principles for challenging substrates.
| Catalyst System | Ligand Type | 40 °C Yield (%) | 60 °C Yield (%) | 80 °C Yield (%) | Key Observations |
| [Pd(PPh₃)₄] | Monodentate Phosphine | 15% | 35% | 68% | Poor performance at lower temperatures; requires significant thermal energy.[24] |
| [Pd(dppf)Cl₂] | Bidentate Phosphine | 45% | 75% | 85% | Good performance, but still benefits from elevated temperatures. |
| XPhos Pd G3 | Biaryl Phosphine | 92% | 96% | 95% | Excellent yield at mild temperatures, demonstrating rapid catalyst activation.[4][14] |
| PEPPSI™-IPr | N-Heterocyclic Carbene | 90% | 95% | 94% | High efficiency and thermal stability; comparable to modern phosphine systems.[17][19] |
Mechanistic Insights and Discussion
The data clearly demonstrates the superiority of modern precatalyst systems for this transformation. The success of XPhos Pd G3 and PEPPSI™-IPr can be directly attributed to their ability to rapidly generate highly active, monoligated Pd(0) species, which are crucial for efficient catalysis.
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[3][9]
-
XPhos Pd G3: The bulky, electron-rich XPhos ligand accelerates both the initial oxidative addition and the final reductive elimination.[25][26] Its primary advantage here is the rapid in-situ formation of the active L-Pd(0) catalyst, which initiates the coupling before significant protodeboronation of the boronic acid can occur.[4][5]
-
PEPPSI™-IPr: The strong σ-donating NHC ligand forms a highly stable and active catalyst. This stability prevents catalyst decomposition at higher temperatures and resists inhibition by the tetrazole moiety. The high activity ensures a fast turnover, making it highly effective for this challenging substrate.[17][20]
-
[Pd(PPh₃)₄] and [Pd(dppf)Cl₂]: These catalysts require harsher conditions (higher temperatures) to achieve sufficient rates of catalysis. At lower temperatures, the catalytic turnover is slow, allowing the competing protodeboronation side reaction to dominate, resulting in lower yields.[24]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, the choice of catalyst is critical for achieving high efficiency and process robustness.
Recommendation: Both XPhos Pd G3 and PEPPSI™-IPr are highly recommended for this transformation. They consistently provide excellent yields (>90%) under mild conditions (40-60 °C), which is advantageous for substrates with sensitive functional groups.
-
For Speed and Mild Conditions: XPhos Pd G3 is an exceptional choice, specifically engineered for challenging couplings at low temperatures.[14]
-
For Robustness and Ease of Handling: PEPPSI™-IPr offers comparable performance with the added benefits of being an air- and moisture-stable solid, simplifying reaction setup and enhancing reproducibility, especially on a larger scale.[19]
While classical catalysts like [Pd(PPh₃)₄] and [Pd(dppf)Cl₂] can provide the desired product, they require higher temperatures and deliver inferior yields, making them less suitable for a scalable and efficient manufacturing process. Investing in modern, well-defined precatalysts is a strategic decision that pays dividends in terms of yield, purity, and process reliability.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry Website. [Link]
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic-chemistry.org. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org. [Link]
-
Zhang, Y., Kinzel, T., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Nolan, S. P., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5869. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Daugulis, O., et al. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(2), 323–334. [Link]
-
Hartwig, J. F., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(9), 3506–3519. [Link]
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Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7311–7314. [Link]
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Cole, K. P., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 10178. [Link]
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Poater, A. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi Doctorals en Xarxa. [Link]
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Kumar, S., & Engman, L. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 73(29), 4067-4091. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Saito, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
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Colacot, T. J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35689–35702. [Link]
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Colacot, T. J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35689-35702. [Link]
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Buchwald, S. L., et al. (2012). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 134(40), 16832–16835. [Link]
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Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Smith, G. B. (2004). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 689(24), 4782-4800. [Link]
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Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1745. [Link]
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Bedford, R. B., & Limmert, M. E. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh₃)₄ as Catalyst. Journal of Chemical Research, 34(1), 36-38. [Link]
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Eriksson, K. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
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Biscoe, M. R., et al. (2020). Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki–Miyaura Reaction. Journal of Chemical Education, 97(2), 481–485. [Link]
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Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(19), 6296. [Link]
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Unchained Labs. Unleashing high-throughput reaction screening. Unchained Labs Website. [Link]
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Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties Website. [Link]
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ResearchGate. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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Buchwald, S. L., & Fors, B. P. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(32), 13341–13354. [Link]
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Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling for C5-Functionalized Tetrazole Synthesis: A Benchmark of the Suzuki Coupling
For researchers and professionals in drug development, the tetrazole ring is a privileged scaffold. Often serving as a bioisosteric replacement for a carboxylic acid, it offers a similar pKa while enhancing metabolic stability and lipophilicity.[1][2][3] The functionalization of the C5 position is critical for modulating pharmacological activity, making the choice of synthetic methodology a pivotal decision in any drug discovery campaign.
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for forging carbon-carbon bonds at this position.[4][5] Among these, the Suzuki-Miyaura coupling is frequently the first choice. However, is it always the best? This guide provides an in-depth, data-supported comparison of the Suzuki coupling against other key cross-coupling methods—Stille, Heck, and Sonogashira—for the synthesis of 5-substituted tetrazoles. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to select the optimal reaction for your specific synthetic challenge.
The Challenge: The Tetrazole Ring as a Ligand
A crucial consideration in any cross-coupling reaction involving N-heterocycles is the potential for the substrate itself to act as a ligand, coordinating to the palladium center and inhibiting catalysis. The nitrogen-rich tetrazole ring is a particularly effective palladium binder, which can sequester the active catalyst and stall the reaction.[6] The success of any coupling method, therefore, depends not only on the coupling partners but also on a catalyst system (palladium source and ligand) that is robust enough to overcome this inherent inhibition.
Deep Dive: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone of modern organic synthesis.[7][8][9] Its popularity stems from the low toxicity of boron reagents, their general stability to air and moisture, and the mild reaction conditions often employed.
Mechanism and Key Considerations
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 5-halotetrazole, forming a Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl.
-
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. Critically, this step requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent can significantly impact reaction efficiency.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Benchmarking Against the Alternatives
While the Suzuki coupling is a powerful tool, alternative methods offer distinct advantages for specific applications. The choice of method is a multi-variable problem, balancing factors like functional group tolerance, reagent toxicity, and the specific bond being formed.
Stille Coupling: Potent but Problematic
The Stille coupling utilizes organostannanes (organotin compounds) as the organometallic partner.[12]
-
Mechanistic Causality: The mechanism is very similar to the Suzuki coupling, but it does not require a base for transmetalation. The organotin reagents are sufficiently nucleophilic to transfer their organic group directly to the palladium center. This can be a significant advantage when base-sensitive functional groups are present in the substrate.
-
Performance Insight: Stille reactions often exhibit exceptional functional group tolerance. However, the primary drawback is the high toxicity and difficult removal of organotin byproducts, a major concern in pharmaceutical development.
Heck Coupling: Forging Alkenyl Bonds
The Mizoroki-Heck reaction couples an organic halide with an alkene, creating a new C-C bond and installing a double bond.[13]
-
Mechanistic Causality: The cycle involves oxidative addition followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and regenerates a palladium hydride species, which is then converted back to the Pd(0) catalyst.
-
Performance Insight: This method is ideal for synthesizing 5-vinyltetrazoles.[14] If a saturated C-C bond is the final goal, a subsequent hydrogenation step is required, adding to the overall step count.
Sonogashira Coupling: The Gateway to Alkynes
The Sonogashira coupling is the premier method for coupling organic halides with terminal alkynes.[15][16]
-
Mechanistic Causality: It uniquely employs a dual catalytic system, typically involving a palladium catalyst and a copper(I) co-catalyst.[17] The copper(I) reacts with the alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) intermediate. The amine base serves both to deprotonate the alkyne and to act as a ligand.
-
Performance Insight: This reaction is exceptionally efficient for creating C(sp²)-C(sp) bonds, providing linear, rigid linkers that are valuable in drug design.[18] A potential pitfall is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be mitigated by running the reaction under strictly anaerobic conditions.[17]
Quantitative Performance Benchmark
The following table summarizes key performance indicators for each method, compiled from representative literature examples, to guide your selection process.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Heck Coupling | Sonogashira Coupling |
| Coupling Partners | R-B(OH)₂ / R'-X | R-Sn(Alkyl)₃ / R'-X | Alkene / R'-X | Terminal Alkyne / R'-X |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²) (alkenyl) | C(sp²)-C(sp) (alkynyl) |
| Typical Catalyst | Pd(0) complex (e.g., Pd(PPh₃)₄) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Pd(0) or Pd(II) complex | Pd(0)/Cu(I) dual system |
| Activator | Base (e.g., K₂CO₃, Cs₂CO₃) | None required | Base (e.g., Et₃N, DBU) | Base and Cu(I) co-catalyst |
| Yield Range | Good to Excellent (70-95%) | Good to Excellent (70-98%) | Moderate to Good (50-90%) | Good to Excellent (75-99%) |
| Functional Group Tol. | Very Good | Excellent | Good | Very Good |
| Key Advantage | Low toxicity of boron reagents | Broad functional group tolerance; no base needed | Direct synthesis of vinyl groups | Direct synthesis of alkynyl groups |
| Primary Limitation | Requires base; potential catalyst inhibition | High toxicity of tin reagents/byproducts | Limited to alkene partners; forms C=C | Requires Cu(I); risk of alkyne homocoupling |
Visualizing the Catalytic Pathways
Understanding the mechanistic nuances is key to troubleshooting and optimizing these reactions. The following diagram illustrates the catalytic cycles for each of the four benchmarked cross-coupling methods.
Caption: Catalytic cycles of four common cross-coupling reactions.
Field-Proven Experimental Protocols
The following protocols are self-validating systems derived from established literature, providing a reliable starting point for your own investigations.
Protocol 1: Suzuki Coupling for 5-Aryl-1H-tetrazole Synthesis
This protocol describes the coupling of a 5-bromotetrazole derivative with an arylboronic acid.
Materials:
-
1-(p-methoxybenzyl)-5-bromo-1H-tetrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2M Aqueous K₂CO₃ solution (3.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(p-methoxybenzyl)-5-bromo-1H-tetrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Add degassed 1,4-dioxane (to make a ~0.1 M solution) followed by the degassed 2M K₂CO₃ solution (3.0 equiv).
-
Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous base is essential for activating the boronic acid for transmetalation.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1H-tetrazole derivative.
Protocol 2: Stille Coupling for 5-Aryl-1H-tetrazole Synthesis
This protocol demonstrates the key differences when using an organotin reagent.
Materials:
-
1-benzyl-5-iodo-1H-tetrazole (1.0 equiv)
-
Aryltrimethylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-benzyl-5-iodo-1H-tetrazole (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the aryltrimethylstannane (1.1 equiv).
-
Causality Note: Unlike the Suzuki coupling, no base is required. Anhydrous conditions are preferred to prevent hydrolysis of the organotin reagent. 5-Iodotetrazoles are often used as they are more reactive in the oxidative addition step than their bromo- counterparts.
-
-
Reaction: Heat the mixture to 100-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of KF. Stir vigorously for 30 minutes.
-
Trustworthiness Note: The KF wash is a standard and crucial step in Stille coupling workups. Fluoride has a high affinity for tin and will precipitate the tin byproducts as insoluble salts, facilitating their removal by filtration.
-
-
Purification: Filter the mixture through a pad of Celite®, washing with ether. Concentrate the filtrate and purify the crude product by flash column chromatography.
Workflow for Method Selection
To streamline the decision-making process, this workflow guides the scientist toward the most logical starting point based on the desired final product.
Caption: Decision workflow for selecting a cross-coupling method.
Conclusion
For the synthesis of C5-functionalized tetrazoles, the Suzuki-Miyaura coupling rightly holds its place as the workhorse reaction. Its operational simplicity, mild conditions, and the low toxicity of its reagents make it the superior choice for most aryl-aryl and aryl-alkyl bond formations, particularly in a pharmaceutical context.
However, a senior scientist recognizes that the "best" method is always context- and substrate-dependent.
-
For substrates intolerant to basic conditions, the Stille coupling remains a highly effective, albeit toxic, alternative.
-
When the direct installation of an alkenyl moiety is desired, the Heck coupling is the most direct route.
-
For constructing rigid, linear molecules via alkynyl linkages, the Sonogashira coupling is unparalleled.
By understanding the underlying mechanisms and the practical trade-offs in toxicity, scope, and reaction conditions, the medicinal chemist can look beyond a single preferred method and strategically select the ideal tool for the job, accelerating the path to novel and effective therapeutics.
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Kamijo, S., Jin, T., Huo, Z., Gyoung, Y. S., Shim, J.-G., & Yamamoto, Y. (2003). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Molecular Diversity, 6(3-4), 181-192. [Link]
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Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. ACS Publications. [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Comparison of Previous synthetic methods of tetrazoles with present method. ResearchGate. [Link]
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Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry Publishing. [Link]
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One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. ResearchGate. [Link]
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Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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Coupling of N‐Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5‐Disubstituted‐2H‐Tetrazoles. ResearchGate. [Link]
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Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. [Link]
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The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
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Navigating Isotopic Labeling for Drug Candidates Featuring the 4-Fluoro-3-(tetrazol-5-yl)phenyl Scaffold: A Comparative Guide
Introduction: The Imperative of Isotopic Labeling in Modern Drug Development
In the rigorous journey of a drug candidate from discovery to clinical application, a deep understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[1][2] Isotopic labeling is the gold-standard technique that enables researchers to trace a molecule's path through complex biological systems, providing precise, quantitative data on its pharmacokinetic and metabolic fate.[3] By replacing specific atoms with their heavier stable or radioactive isotopes, we can "tag" a drug without significantly altering its chemical properties or biological activity.[4][5]
This guide focuses on strategic approaches to isotopically labeling drug candidates that incorporate the 4-Fluoro-3-(tetrazol-5-yl)phenyl moiety. This scaffold is of significant interest in medicinal chemistry, combining the metabolic stability of the tetrazole ring—a well-regarded bioisostere of the carboxylic acid group—with the versatile reactivity of the phenylboronic acid group, a cornerstone of modern cross-coupling chemistry.[6][7][8][9][10] The central challenge is not if to label, but how and when to introduce the isotopic tag to maximize efficiency, ensure label stability, and generate the most informative data for regulatory submission.
Here, we present an in-depth comparison of two primary strategies for labeling such a molecule: Precursor Labeling via a custom ¹⁴C-synthesized boronic acid and Late-Stage Labeling via tritium (³H) exchange. This guide will dissect the causality behind experimental choices, provide detailed protocols, and offer data-driven insights to help you select the optimal path for your research.
Comparative Analysis of Labeling Strategies
The choice between incorporating a label early in the synthesis (precursor labeling) or at the final stage is a critical decision with significant implications for cost, timelines, and the nature of the data obtained. The two most common radioisotopes used in ADME studies, Carbon-14 (¹⁴C) and Tritium (³H), each present a distinct set of advantages and disadvantages.[11][12][13]
| Feature | Strategy 1: Precursor ¹⁴C-Labeling | Strategy 2: Late-Stage ³H-Labeling | Rationale & Justification |
| Isotope | Carbon-14 (¹⁴C) | Tritium (³H) | ¹⁴C provides exceptional metabolic stability as the label is integrated into the core carbon skeleton. ³H offers much higher specific activity, crucial for sensitive assays, but carries a risk of back-exchange.[11][12][13] |
| Timing | Early-stage (Precursor Synthesis) | Late-stage (On Final API) | Incorporating ¹⁴C early requires a dedicated radiosynthesis campaign but ensures the label is in a known, stable position. Late-stage ³H labeling is faster and uses the final, non-labeled API, reducing the handling of radioactive intermediates.[5] |
| Metabolic Stability | Very High | Moderate to High (Position Dependent) | A ¹⁴C label on an aromatic ring is highly resistant to metabolic cleavage. The stability of a ³H label depends on the C-H bond's susceptibility to enzymatic oxidation; loss of the label as tritiated water is a potential concern.[11][14] |
| Specific Activity | Low (up to 62.4 mCi/mmol) | Very High (up to 29 Ci/mmol) | The ~500-fold higher specific activity of tritium is indispensable for high-sensitivity receptor binding assays and quantitative whole-body autoradiography where the drug concentration is extremely low.[15] |
| Synthesis Cost & Time | High | Lower | Custom ¹⁴C synthesis from basic building blocks like Ba¹⁴CO₃ is a multi-step, resource-intensive process. Late-stage H-isotope exchange (HIE) reactions are typically single-step, faster, and more cost-effective.[16] |
| Regulatory Standing | Gold Standard for h-ADME | Widely used in preclinical studies | ¹⁴C is the preferred isotope for human ADME and mass balance studies due to its metabolic stability, which ensures all drug-related material is accounted for.[17] ³H is excellent for preclinical and in vitro assays.[14][15] |
Strategy 1: Precursor Labeling with Carbon-14
This strategy involves the de novo synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with a ¹⁴C label incorporated into the phenyl ring. This labeled precursor is then used in a standard Suzuki-Miyaura cross-coupling reaction to assemble the final drug molecule.
Logical Workflow
The core logic is to place the ¹⁴C label in a metabolically robust position within the key scaffold, ensuring that the radiolabel tracks the fate of the core molecule and all its metabolites throughout the ADME process.
Detailed Experimental Protocol: Synthesis of [¹⁴C]-4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
This protocol is a representative synthesis adapted from established methods for preparing labeled boronic acids. All operations must be conducted in a certified radiochemistry facility by trained personnel.
Step 1: Diazotization and Bromination of a [¹⁴C]-labeled aniline precursor.
-
To a stirred solution of the appropriate [ring-¹⁴C]-labeled fluoro-aminonitrile precursor (1.0 eq) in 48% hydrobromic acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate vessel, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Add the diazonium salt solution to the CuBr solution at 0°C and then warm to 60°C for 1 hour.
-
Cool the reaction mixture, extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the [¹⁴C]-labeled bromo-fluorobenzonitrile.
Step 2: Tetrazole Formation.
-
Dissolve the [¹⁴C]-bromo-fluorobenzonitrile (1.0 eq) in toluene. Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux (approx. 110°C) for 12-18 hours, monitoring by radio-TLC.
-
Cool the reaction, acidify with dilute HCl, and extract the product into ethyl acetate. The product is the [¹⁴C]-labeled 5-(4-fluoro-3-bromophenyl)-1H-tetrazole.
Step 3: Lithiation and Borylation.
-
Dissolve the [¹⁴C]-5-(4-fluoro-3-bromophenyl)-1H-tetrazole (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (Argon).
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding 1M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield [¹⁴C]-4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid . Radiochemical purity and specific activity are confirmed by HPLC with an in-line radioactivity detector and by liquid scintillation counting.
Strategy 2: Late-Stage Labeling with Tritium
This approach utilizes the final, non-labeled drug molecule and introduces tritium via a Hydrogen Isotope Exchange (HIE) reaction. This method is significantly faster and avoids the complexities of multi-step radiosynthesis. Modern metal-catalyzed HIE reactions offer high selectivity and efficiency.[15]
Logical Workflow
The strategy relies on activating specific C-H bonds in the final molecule for exchange with a tritium source, often using a transition metal catalyst like Iridium or Palladium.[15][18] The choice of catalyst and conditions is crucial for directing the label to the desired position(s).
Detailed Experimental Protocol: Iridium-Catalyzed Tritiation
This protocol is a representative method for late-stage HIE. All operations involving tritium gas must be performed in a specialized, contained, and monitored system.
Step 1: Preparation for Labeling.
-
Place the unlabeled drug candidate (typically 1-5 mg) into a specialized reaction vial.
-
Add a solution of the Iridium catalyst (e.g., [Ir(COD)(OMe)]₂, often referred to as Crabtree's catalyst) in an appropriate solvent (e.g., dichloromethane). The catalyst loading is typically 5-10 mol%.
-
Attach the vial to a tritium manifold. Freeze the solution with liquid nitrogen, evacuate the headspace, and backfill with argon. Repeat this freeze-pump-thaw cycle three times.
Step 2: Tritium Gas Exposure.
-
Introduce a defined pressure of high-purity tritium gas (T₂) into the reaction vessel (typically 0.5-1.0 Bar).
-
Allow the reaction mixture to thaw and stir at room temperature for a specified period (e.g., 2-24 hours). The reaction progress can be monitored by analyzing aliquots (after removal of T₂ gas) via LC-MS to observe the mass shift.
-
Upon completion, the unreacted tritium gas is carefully recovered back into its storage vessel.
Step 3: Workup and Purification.
-
The solvent is removed from the crude reaction mixture in vacuo.
-
The residue is re-dissolved in a protic solvent like methanol or ethanol and stirred for 1 hour to exchange any labile tritium (e.g., from N-H bonds on the tetrazole). This step is often repeated multiple times.
-
The crude product is then purified using preparative reverse-phase HPLC with a fraction collector. The fractions corresponding to the desired product are collected.
-
The collected fractions are analyzed for radiochemical purity and concentration. The final product is often lyophilized from a water/acetonitrile mixture to ensure complete removal of labile tritium and provide the final, pure [³H]-Labeled Drug Molecule .
Conclusion and Authoritative Recommendation
The choice between precursor ¹⁴C-labeling and late-stage ³H-labeling is not merely a technical preference but a strategic decision dictated by the intended application and the stage of drug development.
-
For definitive human ADME and mass balance studies, precursor ¹⁴C-labeling is the authoritative and required standard . Its unparalleled metabolic stability ensures complete and accurate tracking of all drug-related material, a non-negotiable requirement for regulatory bodies. While resource-intensive, the quality and integrity of the data are paramount for pivotal clinical trials.[17]
-
For preclinical research, high-sensitivity receptor binding assays, in vitro metabolism studies, and early-stage pharmacokinetic screening, late-stage tritium labeling is an exceptionally powerful and efficient tool .[15] Its high specific activity allows for the detection of minute quantities of the drug, and the speed of late-stage synthesis accelerates research timelines significantly. Careful selection of the labeling position is necessary to mitigate the risk of metabolic label loss, but for many applications, this risk is well-managed and outweighed by the benefits.[11][14]
Ultimately, a comprehensive labeling strategy may involve both isotopes. Tritium labeling can rapidly advance a program through preclinical milestones, while the parallel, more demanding synthesis of the ¹⁴C-labeled compound is undertaken in preparation for the crucial clinical and regulatory phases. This dual approach provides the right tool for the right question, optimizing both speed and scientific rigor on the path to developing new therapeutics.
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REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. IRJMETS. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Introduction: The Critical Role of Purity for a Versatile Reagent
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS 1009303-56-3) has emerged as a valuable intermediate in pharmaceutical development, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1][2] Its unique structure, featuring a fluorinated phenyl ring, a boronic acid moiety, and a tetrazole group, makes it a key component in the synthesis of complex, biologically active molecules. The tetrazole ring, in particular, is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3]
However, the very features that make this reagent valuable also present significant challenges to its stability and purity. Impurities in a boronic acid reagent can have profound consequences, leading to reduced reaction yields, formation of difficult-to-remove byproducts, and poisoning of expensive palladium catalysts.[1] For drug development professionals, using an impure starting material can compromise the integrity of the final active pharmaceutical ingredient (API), impacting both efficacy and patient safety.[4][5]
This guide outlines a multi-pronged analytical strategy for the comprehensive purity assessment of commercially sourced 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, ensuring that the material is fit for purpose in demanding synthetic applications.
Understanding Potential Impurities: A Mechanistic Perspective
Effective purity assessment begins with anticipating the likely impurities. These can be broadly categorized based on their origin: the synthetic route, inherent instability of the molecule, and storage conditions.
-
Process-Related Impurities: These are remnants from the synthesis of the molecule. The formation of the tetrazole ring often involves azide-based reagents, creating a risk of residual, highly toxic azide impurities.[6][7] Incomplete reactions or side reactions during the borylation step can also introduce contaminants.
-
Degradation Products: Boronic acids are notoriously susceptible to several degradation pathways:
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[8][9][10] This is a common side reaction in Suzuki couplings and can also occur during storage, yielding 2-fluoro-5-(1H-tetrazol-5-yl)benzene as a major impurity.[11][12]
-
Oxidative Degradation: In the presence of oxidants, the boronic acid can be converted to the corresponding phenol.[13][14][15]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[16][17] While this is a reversible process, the presence of boroxines complicates accurate weighing and stoichiometry calculations.
-
-
Homocoupling Impurities: Palladium-mediated side reactions can cause the boronic acid to couple with itself, forming a biphenyl dimer.[18][19] This is a common byproduct in Suzuki reactions and can be present as a process impurity in the starting material.[11]
-
Inorganic Impurities: These include residual solvents from purification and trace metals, particularly palladium from the manufacturing process, which can have downstream catalytic effects.[20]
The following diagram illustrates the primary degradation pathways that must be considered during purity analysis.
Caption: Key degradation pathways for the target boronic acid.
A Multi-Modal Analytical Workflow for Comprehensive Assessment
No single analytical technique can provide a complete picture of purity. A robust assessment relies on the orthogonal application of chromatographic, spectroscopic, and elemental analysis techniques. The following workflow provides a self-validating system for qualifying a commercial batch.
Caption: Recommended workflow for comprehensive purity assessment.
Chromatographic Methods: The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds by separating the main component from its impurities.[4][5]
-
Expertise & Rationale: The analysis of boronic acids by reversed-phase HPLC is challenging due to their high polarity and potential for on-column degradation.[16][21] A key experimental choice is the use of a low pH mobile phase (e.g., buffered with formic acid). This suppresses the ionization of the boronic acid, improving retention on a C18 column and minimizing instability. Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for its higher resolution and faster analysis times.[4][22]
-
Coupling with Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable.[16][23] While UV detection quantifies impurities, MS provides the molecular weight, enabling the rapid identification of expected degradation products (like the protodeboronated species) and the characterization of unknown process-related impurities.[5][22]
NMR Spectroscopy: The Gold Standard for Structure and Identity
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying major impurities.[4][5][23]
-
Expertise & Rationale: A standard ¹H NMR is essential for identity confirmation. However, for this specific molecule, multinuclear NMR provides deeper insights:
-
¹⁹F NMR: A single peak confirms the presence of the single fluorine atom, and its chemical shift is sensitive to the surrounding chemical environment.
-
¹¹B NMR: Provides direct evidence of the boronic acid group. A broad signal is characteristic.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Quantitative NMR (qNMR): For an absolute purity assessment (assay), qNMR is a powerful technique. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, a highly accurate, calibration-free measurement of the compound's mass fraction can be obtained.
Elemental Analysis: Quantifying Inorganic Impurities
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the definitive technique for quantifying trace elemental impurities, especially residual palladium from synthesis, which is critical as it can interfere with subsequent catalysis.[4][22] Limits for residual metals are strictly defined by regulatory guidelines like the ICH Q3D.
Experimental Protocols
The following protocols are provided as trusted, self-validating starting points for implementation in an analytical laboratory.
Protocol 1: Purity Assessment by UHPLC-PDA
-
Instrumentation: UHPLC system with a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column with high surface area (e.g., Waters XSelect Premier HSS T3, 2.1 x 100 mm, 1.8 µm). The use of MaxPeak Premier hardware is recommended to reduce secondary interactions between the analyte and column metal surfaces.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 210-400 nm. Monitor at 254 nm for quantification.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile:Water. Causality Note: Preparing samples fresh and in an aprotic organic solvent mix minimizes aqueous-driven degradation (protodeboronation) prior to injection.[21]
-
Analysis: Purity is calculated based on area percent, assuming all impurities have a similar response factor at the chosen wavelength.
Protocol 2: Impurity Identification by LC-MS
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
LC Method: Use the same method as described in Protocol 1.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. Causality Note: ESI is a soft ionization technique that typically preserves the molecular ion, which is critical for identification.[23]
-
Data Acquisition: Acquire full scan data from m/z 50 to 1000.
-
Analysis: Extract ion chromatograms for the theoretical masses of expected impurities (e.g., protodeboronated product, dimer, oxidation product) to confirm their presence or absence. Use the accurate mass data to propose elemental compositions for unknown peaks.
Protocol 3: Identity and Assay by ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid sample.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5x the longest T₁ of interest) to ensure full signal relaxation for accurate integration.
-
Analysis:
-
Confirm the identity by comparing the chemical shifts and coupling patterns to a reference spectrum.
-
Calculate the purity (assay) using the following formula, comparing the integral of a well-resolved analyte proton signal to a signal from the internal standard. Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Data Presentation: A Comparative Analysis
To illustrate the practical application of these methods, the following table summarizes hypothetical purity data for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (Area %) | 99.2% | 97.5% | 98.8% | UHPLC-PDA (254 nm) |
| Assay (wt%) | 98.9% | 97.1% | 98.5% | ¹H qNMR |
| Protodeboronation Impurity | 0.15% | 1.20% | 0.45% | UHPLC-PDA |
| Homocoupling Dimer | < 0.05% | 0.35% | 0.10% | UHPLC-PDA |
| Highest Unknown Impurity | 0.08% | 0.40% | 0.15% | UHPLC-PDA |
| Residual Palladium (Pd) | < 1 ppm | 15 ppm | 5 ppm | ICP-MS |
| Water Content | 0.2% | 0.8% | 0.3% | Karl Fischer Titration |
| Identity Confirmation | Conforms | Conforms | Conforms | ¹H, ¹⁹F, ¹¹B NMR |
Discussion and Recommendations
The hypothetical data in the table highlights the importance of a multi-faceted approach.
-
Supplier A demonstrates the highest quality, with high purity by both area% and absolute assay, minimal levels of key degradation impurities, and negligible palladium content. This material would be ideal for demanding applications in late-stage drug development where process consistency is paramount.
-
Supplier B shows significantly lower purity, with a high level of the protodeboronation impurity. This suggests potential issues with their synthesis, purification, or storage conditions. The elevated palladium content could also be detrimental to subsequent catalytic steps. This batch may be unsuitable for most applications without further purification.
-
Supplier C represents a mid-range quality. While the purity is acceptable for early-stage research, the presence of notable impurities means that reaction outcomes may be less consistent compared to using material from Supplier A.
-
Always Qualify New Batches: Never assume that a new batch from a supplier will have the same purity profile as the last. A minimum of an HPLC purity check and an NMR for identity should be performed.
-
Define Your Needs: For early-stage discovery, a purity of >97% may be acceptable. For process development and scale-up, a purity of >99% with strict controls on specific impurities (like protodeboronation and residual metals) is often required.
-
Prioritize Orthogonal Data: Rely on both chromatographic purity (area %) and a quantitative method like qNMR for an absolute assay. Discrepancies between these values can indicate the presence of non-UV active impurities or issues with the reference standard.
-
Request the Certificate of Analysis (CoA): Always review the supplier's CoA. However, be aware that the analytical methods used may not be as comprehensive as those outlined here. Use the CoA as a starting point for your own internal verification.
By implementing this rigorous, scientifically-grounded analytical strategy, researchers and drug developers can confidently qualify their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes.
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. [Link]
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What are the analytical methods for determining the purity of Boric acid - 10B?. (2025). cambridgeisotope.com. [Link]
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A Comparative Kinetic Study: The Impact of Fluorination on Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For Immediate Publication
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical determinant of reaction efficiency. This guide presents a comparative kinetic analysis of fluorinated versus non-fluorinated phenylboronic acids, offering insights for researchers, scientists, and drug development professionals.
At the heart of this study is the comparison between phenylboronic acid and its fluorinated counterpart, 4-fluorophenylboronic acid. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, also exerts profound electronic effects that can alter reaction kinetics.[2][3] Understanding these effects is paramount for reaction optimization and rational catalyst design.
The Mechanistic Landscape: Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] This cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl halide (Ar-X), forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[6]
The electronic properties of the boronic acid directly influence the transmetalation step. Electron-withdrawing substituents, such as fluorine, can impact the nucleophilicity of the organic group being transferred, thereby affecting the overall reaction rate.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design for Kinetic Analysis
To objectively compare the reactivity of phenylboronic acid and 4-fluorophenylboronic acid, a robust experimental design employing real-time reaction monitoring is essential.[7] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the quantification of reactants and products over time.[8][9] For reactions involving fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly specific and sensitive method for monitoring the consumption of the fluorinated starting material.[2][10]
General Experimental Workflow
The following workflow outlines a standardized approach for acquiring kinetic data.
Caption: A generalized workflow for kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Protocol: HPLC Monitoring
This protocol provides a general method for monitoring the Suzuki-Miyaura coupling of an aryl bromide with either phenylboronic acid or 4-fluorophenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid or 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Acetonitrile (for quenching and HPLC mobile phase)
-
Internal standard (e.g., biphenyl)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide, the respective boronic acid, Pd(OAc)₂, SPhos, K₃PO₄, and the internal standard.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[11]
-
Add degassed toluene and degassed water via syringe.
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and begin vigorous stirring. This is considered time zero.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a vial containing a known volume of acetonitrile (e.g., 1 mL) to quench the reaction.[8]
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
Comparative Kinetic Data
The following table summarizes hypothetical but representative kinetic data for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid and 4-fluorophenylboronic acid, based on the principles of their electronic effects.
| Boronic Acid | Initial Rate (M/s) | Rate Constant (k, M⁻¹s⁻¹) | Reaction Half-life (t₁/₂, min) |
| Phenylboronic Acid | 1.5 x 10⁻⁴ | 2.5 x 10⁻³ | 46 |
| 4-Fluorophenylboronic Acid | 1.1 x 10⁻⁴ | 1.8 x 10⁻³ | 64 |
Note: These values are illustrative and can vary significantly with different substrates, catalysts, and reaction conditions.
Discussion of Results
The illustrative data suggests that the reaction with phenylboronic acid proceeds at a faster rate than with 4-fluorophenylboronic acid. This can be attributed to the strong electron-withdrawing inductive effect of the fluorine atom.[12] This effect decreases the electron density on the boronic acid's aromatic ring, which in turn can influence the transmetalation step. While electron-withdrawing groups can increase the Lewis acidity of the boronic acid, potentially facilitating the formation of the boronate species required for transmetalation, they also decrease the nucleophilicity of the aryl group being transferred to the palladium center.[1][3] In many cases, this latter effect can lead to a slower transmetalation step and thus a lower overall reaction rate.
It is important to note that the precise effect of fluorination can be position-dependent (ortho, meta, para) due to the interplay of inductive and resonance effects.[3] Furthermore, the rate-determining step of the Suzuki-Miyaura reaction can shift depending on the specific reactants and conditions, which would alter the influence of the boronic acid's electronics.[13]
Conclusion and Implications for Researchers
This comparative guide highlights the significant impact that fluorination can have on the reaction kinetics of phenylboronic acids in Suzuki-Miyaura cross-coupling. While fluorination is a valuable tool in drug design, its electron-withdrawing nature can retard the rate of this key C-C bond-forming reaction.
For researchers and process chemists, these findings underscore the importance of considering the electronic properties of their building blocks. When working with fluorinated boronic acids, it may be necessary to employ more active catalyst systems, higher temperatures, or longer reaction times to achieve comparable efficiency to their non-fluorinated analogs. Kinetic monitoring, as outlined in this guide, is a critical tool for optimizing these conditions and gaining a deeper mechanistic understanding of the specific system under investigation.[7]
References
[5] Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [14] Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [2] Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [4] BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [15] Connect NMR UK. (2021, December 10). Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction. [8] BenchChem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. [16] MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [10] ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [17] Magritek. (n.d.). Reaction Monitoring. [6] NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [18] Nanalysis. (2020, May 8). Reaction Monitoring Using Benchtop 19F NMR Spectroscopy. [19] ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [13] ACS Publications. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development. [3] National Institutes of Health. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [1] BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. [7] V-DaSH. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [20] ResearchGate. (n.d.). Kinetics curves of the Suzuki–Miyaura reaction with various catalysts. [21] PubMed. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [12] Durham University. (2019, April 11). A Study of the Fluorine Effect in C-H Borylation. [11] BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. [22] Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [23] Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [24] PubMed. (2017, September 7). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [25] ResearchGate. (2021, January). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. [26] Royal Society of Chemistry. (n.d.). Fluoride protects boronic acids in the copper(i)-mediated click reaction. [9] National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [27] Royal Society of Chemistry. (n.d.). Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol. [28] ResearchGate. (2025, August 6). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS No. 1009303-56-3). As a specialized reagent used in drug development and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its unique chemical structure necessitates a rigorous and informed approach to waste management.[1][2] This document is intended for researchers, scientists, and laboratory professionals, offering essential safety and logistical information to ensure compliance and minimize risk.
Our core mission is to empower our customers with knowledge that extends beyond the product itself, fostering a culture of safety and scientific integrity. This guide is structured to provide not just procedural instructions, but also the critical reasoning behind them, grounded in the compound's specific chemical properties and regulatory frameworks.
Hazard Profile and Risk Assessment: A Tale of Two Moieties
Proper disposal begins with a thorough understanding of the molecule's potential hazards. The risk profile of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is dictated by the combined characteristics of its two primary functional groups: the phenylboronic acid and the tetrazole ring.
-
Phenylboronic Acid Moiety: Boronic acids are Lewis acids and are generally considered irritants.[3] Recent studies have also prompted caution regarding the potential mutagenic activity of some boronic acids, making it imperative to avoid environmental release.[4] While organoboron compounds are being explored for various medicinal applications, their environmental impact, particularly on aquatic life, warrants careful management.[5][6] Chronic exposure to boron compounds has been linked to various health effects in animal studies.[7]
-
Tetrazole Moiety: The tetrazole ring is a high-nitrogen heterocycle, a class of compounds known for their energetic properties.[8][9] Some tetrazole derivatives serve as components in gas generators for automobile airbags and have been investigated as high-performance explosives.[8][10] From a chemical safety perspective, this structure presents two key risks:
-
Reactivity: Tetrazoles can react with strong acids and oxidants, potentially releasing toxic gases like corrosive nitrogen oxides and carbon monoxide upon heating or combustion.[11]
-
Explosive Salt Formation: The acidic N-H proton on the tetrazole ring can react with certain active metals to form explosive salts.[11]
-
This dual nature—an irritant and potentially mutagenic acid group attached to an energetic, reactive ring—is why this compound must be treated as a reactive and toxic hazardous waste.
Data Presentation: GHS Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard and Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
| Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. P261: Avoid breathing dust.[13] |
Regulatory Compliance: Adhering to RCRA and OSHA Standards
The disposal of this chemical is governed by strict federal and state regulations. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[14][15]
Under RCRA, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid must be managed as hazardous waste from "cradle-to-grave." This means the generating laboratory is responsible for its safe handling, storage, and documentation until it is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][16]
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the Hazardous Waste Operations and Emergency Response (HAZWOPER) and Hazard Communication.[17][18][19] This includes having a written safety plan, providing adequate training to personnel, and ensuring the use of appropriate Personal Protective Equipment (PPE).[20][21]
Pre-Disposal Protocol: Segregation and Containment
Before final disposal, safe collection and storage are paramount. The primary directive is waste segregation to prevent accidental and dangerous chemical reactions within the waste container.
Step-by-Step Segregation and Storage
-
Don Appropriate PPE: Before handling the chemical or its waste, always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA regulations.[13]
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. An HDPE (high-density polyethylene) container is a suitable choice.
-
Labeling: The container label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed," "Reactive")
-
-
Isolate from Incompatibles: This is the most critical step. Store the waste container in a secondary containment bin away from the following incompatible material classes, as identified in the Safety Data Sheet (SDS) and chemical literature:[12][13]
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Active Metals (e.g., sodium, potassium, magnesium)
-
Hydrazoic Acid and Azides (to prevent formation of other energetic compounds)
-
-
Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, well-ventilated area designated for hazardous waste accumulation.
Disposal Workflow and Spill Management
The following workflow provides a logical decision-making process for managing waste streams containing 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.
Caption: Decision workflow for proper segregation and disposal.
Experimental Protocol: Small Spill Cleanup
In the event of a small spill (<5 grams) of solid 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid:
-
Alert Personnel and Restrict Access: Immediately notify others in the area and restrict access.
-
Don Enhanced PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles. If there is a risk of airborne dust, a NIOSH-approved respirator is required.[13]
-
Prevent Dust Formation: Do NOT dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect Spilled Material: Carefully scoop the mixture into the designated solid hazardous waste container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone). Place the used cloth into the solid hazardous waste container.
-
Final Disposal: Seal the container and manage it as hazardous waste according to the workflow above.
Important Note: Under no circumstances should you attempt to neutralize this chemical waste with acids or bases as a method of disposal. Such actions can trigger unpredictable and hazardous reactions due to the tetrazole moiety.[11] All waste, including rinsate and cleanup materials, must be disposed of through an approved hazardous waste facility.[12]
References
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency (EPA). [Link]
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Tetrazole - Wikipedia. (n.d.). Wikipedia. [Link]
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Hazardous waste - Wikipedia. (n.d.). Wikipedia. [Link]
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EPA Hazardous Waste Management. (2024). Axonator. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]
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Drugs in the Tetrazole Series. (2025). ResearchGate. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health (NIH). [Link]
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Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. [Link]
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Toxicology and health impact of environmental exposure to boron. A review. (1987). PubMed. [Link]
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (n.d.). ResearchGate. [Link]
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Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]
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A Senior Application Scientist's Guide to Handling 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid: A Dual-Hazard Compound
As drug development professionals, our work with novel chemical entities demands a profound respect for the unseen hazards they may possess. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS No. 1009303-56-3) is a prime example of a molecule requiring a nuanced safety approach.[1] Its structure marries the well-understood reactivity of an arylboronic acid with the energetic potential of a tetrazole ring. This guide provides a comprehensive operational and safety framework, grounded in the distinct chemical nature of these two functional groups, to ensure your safety and the integrity of your research.
Deconstructing the Hazard Profile: Boronic Acid and Tetrazole Moieties
A thorough understanding of the hazards associated with this compound begins with analyzing its constituent parts. The safety protocols outlined below are derived from the synthesis of these individual risks.
The Arylboronic Acid Functionality: Irritation and Genotoxicity
Arylboronic acids are ubiquitous in modern synthetic chemistry, particularly in cross-coupling reactions. However, their seemingly benign nature can be deceptive. As a class, they are consistently classified as irritants.
-
Skin and Eye Irritation: Direct contact with boronic acid powders can cause significant skin and serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: Inhalation of airborne dust is a primary exposure route, leading to irritation of the respiratory tract.[2][4][5]
-
Potential Genotoxicity: Recent studies have indicated that some arylboronic acids may be weakly mutagenic, classifying them as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[6] This necessitates stringent controls to minimize exposure, especially in a drug development context.
The Tetrazole Ring: A High-Nitrogen Energetic Moiety
The tetrazole ring, a bioisostere for the carboxylic acid group, is valued in medicinal chemistry for its metabolic stability and favorable physicochemical properties.[7][8] However, this nitrogen-rich five-membered ring also introduces a significant, and often overlooked, energetic hazard.
-
Energetic Potential: Tetrazole and its derivatives can be energetic materials, with some used as components in gas generators for airbags or even as explosives.[7][9] They are endothermic compounds, meaning they can decompose violently or explosively under stimuli like heat, friction, or impact.[9]
-
Hazardous Decomposition Products: Upon heating or combustion, tetrazoles can release toxic gases, including carbon monoxide and nitrogen oxides (NOx).[4][9][10]
-
Reactivity: The tetrazole ring can react readily with strong acids and oxidizing agents, potentially leading to exothermic and hazardous reactions.[10]
Integrated Hazard Summary
Based on the dual-functionality of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, we must assume a combined hazard profile. The following table summarizes the known and potential hazards, drawing from data on analogous compounds.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes (Examples) | Source |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [3][4][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 | [3][4][5] |
| Potential Hazard | Explosive/Reactive | N/A (Precautionary Principle Applied) | [7][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent PPE protocol is mandatory. The level of protection must be adapted to the scale and nature of the operation being performed.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield. | Goggles conforming to EN 166 or OSHA 29 CFR 1910.133 are the minimum requirement.[5][11][12] A face shield must be worn over goggles during any transfer of solids, work with solutions, or when handling quantities greater than a few milligrams, to protect against splashes and potential energetic events.[13] |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene) and a flame-resistant lab coat. | Nitrile gloves provide good protection against incidental contact.[11] For extended handling or submersion, heavier neoprene gloves are recommended. A flame-resistant (FR) lab coat is essential due to the potential energetic nature of the tetrazole moiety. |
| Respiratory | A NIOSH-approved N95 (or higher) particulate respirator. | Required when handling the solid compound outside of a certified chemical fume hood (e.g., in a balance enclosure).[11] This prevents the inhalation of fine dust, a primary route of exposure causing respiratory irritation.[5] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing risk. Every step is designed to mitigate the identified hazards of irritation, inhalation, and potential energetic decomposition.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[14][15] This ensures adequate ventilation and containment of dust and potential vapors.
-
Blast Shield: Due to the energetic potential of the tetrazole ring, a portable blast shield must be placed between the user and the experimental apparatus inside the fume hood.[13]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5][12]
-
Static Control: Ground all equipment, including spatulas and weigh boats where possible, to prevent static discharge, which can be an ignition source for energetic compounds.[13]
Handling and Experimental Workflow
The following diagram outlines the essential workflow for safely managing this compound from receipt to disposal.
Caption: Safe Handling and Disposal Workflow for Dual-Hazard Compounds.
Detailed Steps:
-
Personal Preparation: Before entering the lab, don the required PPE as specified in the table above.
-
Weighing and Transfer:
-
Reaction Workup and Isolation:
-
Perform all operations behind a blast shield.
-
Avoid heating the compound unnecessarily. If heating is required, it must be done with extreme caution and appropriate temperature controls.
-
When isolating the product, avoid scraping or applying excessive pressure to the filtered solid.
-
Disposal Plan: Ensuring a Safe Final Step
Improper disposal can pose a significant risk to personnel and the environment.
-
Waste Segregation: Do not mix waste containing 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[15]
-
Containerization:
-
Solid Waste: All solid waste (unused compound, contaminated filter paper, wipes) must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[16] The label should read: "Hazardous Waste: 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid".
-
Liquid Waste: Solvents and rinseate from cleaning glassware must be collected in a separate, clearly labeled hazardous liquid waste container. The first rinse of any container should always be captured as hazardous waste.[15]
-
-
Final Disposal: All waste containers must be transferred to your institution's EHS department for compliant disposal.[17] Never dispose of this compound or its containers in standard trash or down the drain.[17]
By implementing this comprehensive safety framework, you can confidently handle 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, mitigating its inherent risks and ensuring a safe laboratory environment for yourself and your colleagues.
References
- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Boric Acid Safety & Hazards. Lab Alley.
- Disposal Of Boric Acid. Sciencing.
- What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone.
- Boric acid. Chemtalk.
- Tetrazole. Wikipedia.
- Boric Acid. Anchem Sales.
- Personal protective equipment for handling N-(2H-tetrazol-5-yl). Benchchem.
- Personal protective equipment for handling 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. Benchchem.
- Safety Data Sheet. CymitQuimica.
- 1-H-TETRAZOLE. Bio-Fine.
- Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Cole-Parmer.
- Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.
- Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. Benchchem.
- Tetrazoles via Multicomponent Reactions. ACS Publications.
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific.
- 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Boron Molecular.
- SAFETY DATA SHEET - (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(Tetrazol-5-yl)phenylboronic acid. Fisher Scientific.
- SAFETY DATA SHEET - 4-(Tetrazol-5-yl)phenylboronic acid. Fisher Scientific.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid. Fluorochem.
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Tetrazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biofinechemical.com [biofinechemical.com]
- 10. Page loading... [guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sciencing.com [sciencing.com]
- 17. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
